molecular formula C10H12O3 B3284898 Methyl 4-(1-hydroxyethyl)benzoate CAS No. 79322-76-2

Methyl 4-(1-hydroxyethyl)benzoate

Cat. No.: B3284898
CAS No.: 79322-76-2
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(1-hydroxyethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1-hydroxyethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1-hydroxyethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Racemic Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed scientific and practical overview of the synthesis of racemic methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The document delineates the core chemical principles, a step-by-step experimental protocol, purification techniques, and comprehensive analytical characterization of the target compound. The chosen synthetic route—the selective reduction of methyl 4-acetylbenzoate—is highlighted for its efficiency, reliability, and scalability. This whitepaper is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology.

Strategic Approach: Ketone Reduction

The synthesis of methyl 4-(1-hydroxyethyl)benzoate is most effectively achieved through the reduction of the corresponding ketone, methyl 4-acetylbenzoate.[3] This strategy is favored due to the commercial availability of the starting material and the high-yielding, chemoselective nature of the transformation.

Rationale for Reagent Selection: Sodium Borohydride

Sodium borohydride (NaBH₄) is the reducing agent of choice for this synthesis. Its selection is based on several key advantages over more potent hydride donors like lithium aluminum hydride (LiAlH₄):

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting less reactive functional groups, such as the methyl ester present in the substrate.[4][5] This inherent selectivity obviates the need for protecting group chemistry, streamlining the synthetic process.

  • Operational Safety: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable and can be safely used in alcoholic solvents like methanol or ethanol. This simplifies the experimental setup and enhances laboratory safety.

  • Convenience: The reaction workup is straightforward, typically involving a simple quench and extraction.

Mechanistic Insights

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the ketone.[6][7] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.

  • Protonation: The resulting negatively charged alkoxide is subsequently protonated by the protic solvent (in this case, methanol), yielding the final secondary alcohol product.[7]

Since the starting ketone is prochiral and the planar carbonyl group can be attacked by the hydride from either face with equal probability, the synthesis produces a 1:1 mixture of the (R) and (S) enantiomers, resulting in the desired racemic product.[5]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis. All steps are designed to ensure reproducibility and high purity of the final product.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
Methyl 4-acetylbenzoateC₁₀H₁₀O₃178.185.00 g28.061.0
Sodium Borohydride (NaBH₄)NaBH₄37.831.27 g33.671.2
Methanol (MeOH), AnhydrousCH₃OH32.04100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11200 mL--
Saturated aq. NaHCO₃ SolutionNaHCO₃84.0150 mL--
Saturated aq. NaCl Solution (Brine)NaCl58.4450 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (28.06 mmol) of methyl 4-acetylbenzoate in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add 1.27 g (33.67 mmol) of sodium borohydride to the stirred solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting material spot (methyl 4-acetylbenzoate). This typically takes 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding ~20 mL of deionized water while maintaining the temperature below 10 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Aqueous Workup & Extraction:

    • To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. Trustworthiness Note: These washes neutralize any residual acidic or basic species and remove bulk water, ensuring a cleaner crude product.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

Purification

The crude product is often of high purity. However, for exacting applications, purification via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) will yield the product as a clear, colorless oil or a white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis from starting materials to the final, characterized product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Isolation & Purification cluster_analysis Validation Start Methyl 4-acetylbenzoate in Methanol Reduction NaBH4 Reduction (0-5 °C) Start->Reduction Add NaBH4 Monitoring TLC Monitoring Reduction->Monitoring Sample periodically Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Racemic Methyl 4-(1-hydroxyethyl)benzoate Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis Confirm Structure

Caption: Workflow for the synthesis of racemic methyl 4-(1-hydroxyethyl)benzoate.

Analytical Characterization

Rigorous analytical techniques are employed to confirm the structural identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Spectroscopic data reported in the literature is consistent with the following assignments (in CDCl₃): δ 7.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 4.90 (q, 1H, CH-OH), 3.89 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH), 1.45 (d, 3H, -CH₃).[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum validates the carbon framework of the molecule.

  • Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound. The expected molecular ion [M]⁺ peak is at m/z = 180.20.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Expected characteristic peaks include a broad absorption band around 3400 cm⁻¹ (O-H stretch of the alcohol) and a strong absorption around 1720 cm⁻¹ (C=O stretch of the ester).

By correlating the data from these orthogonal analytical methods, the identity and purity of the synthesized racemic methyl 4-(1-hydroxyethyl)benzoate can be established with a high degree of confidence.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Isac-García, J., et al. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Experimental Organic Chemistry: A Miniscale and Microscale Approach. Books. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of methyl 4-(1-hydroxyethyl)benzoate, a versatile chemical intermediate with significant applications in pharmaceutical and materials science research. We delve into its core chemical properties, stereochemistry, and provide a detailed, field-proven protocol for its synthesis via the chemoselective reduction of methyl 4-acetylbenzoate. A central focus is placed on the structural elucidation of the compound through a multi-technique spectroscopic approach, including an analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable molecule.

Chemical Structure and Physicochemical Properties

Methyl 4-(1-hydroxyethyl)benzoate is an aromatic compound containing a methyl ester and a secondary alcohol functional group. Its structure is characterized by a benzene ring substituted at the 1 and 4 positions. A critical feature of this molecule is the chiral center at the carbon bearing the hydroxyl group, meaning it exists as two enantiomers, (R) and (S), as well as a racemic mixture.

The specific stereoisomer used can be critical in drug development, where biological activity is often enantiomer-dependent. The racemic form is commonly used as a starting point for further synthesis or for applications where chirality is not a factor.

Caption: Chemical structure of Methyl 4-(1-hydroxyethyl)benzoate.

Table 1: Physicochemical Properties of Methyl 4-(1-hydroxyethyl)benzoate

PropertyValueSource(s)
IUPAC Name methyl 4-(1-hydroxyethyl)benzoate[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 84851-56-9 (racemate)[1]
129446-47-5 ((R)-enantiomer)[2]
79322-76-2 ((S)-enantiomer)[1]
Appearance Clear colorless to yellow viscous liquidN/A
Boiling Point 148-152 °C at 1 mmHgN/A
Density ~1.144 g/cm³N/A
pKa (predicted) 14.05 ± 0.20[3]
SMILES CC(C1=CC=C(C=C1)C(=O)OC)O[1]
InChIKey KAXLTAULVFFCNL-UHFFFAOYSA-N[1]

Synthesis and Purification

A reliable and common method for synthesizing methyl 4-(1-hydroxyethyl)benzoate is the reduction of the ketone in its precursor, methyl 4-acetylbenzoate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting.

Expertise & Experience: The key to this synthesis is chemoselectivity. Sodium borohydride is a mild reducing agent, perfectly suited for reducing aldehydes and ketones. It will not readily reduce the methyl ester group under standard conditions (room temperature, protic solvent), which would require a much stronger reagent like lithium aluminum hydride (LiAlH₄).[4] This selectivity obviates the need for protecting the ester group, resulting in a more efficient, atom-economical process. Methanol is an excellent solvent as it readily dissolves the starting material and the NaBH₄ reagent, and it also serves as the proton source to quench the intermediate alkoxide.

Experimental Protocol: Reduction of Methyl 4-acetylbenzoate

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC) and the spectroscopic characterization of the purified product as detailed in Section 3.

Materials:

  • Methyl 4-acetylbenzoate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0-1.2 eq)

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica), separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product will have a lower Rf value than the starting ketone. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water to destroy any excess NaBH₄.

  • Solvent Removal: Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine. Trustworthiness Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic phase, improving the efficiency of the final drying step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a viscous oil or low-melting solid.

  • Purification (if necessary): If TLC analysis shows impurities, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

synthesis_workflow start Dissolve Methyl 4-acetylbenzoate in MeOH add_nabh4 Cool to 0°C & Add NaBH4 (portion-wise) start->add_nabh4 monitor Stir at RT (1-2h) Monitor by TLC add_nabh4->monitor quench Quench with H2O monitor->quench rotovap Remove MeOH (Rotary Evaporator) quench->rotovap extract Extract with Ethyl Acetate rotovap->extract wash Wash with NaHCO3 (aq) & Brine extract->wash dry Dry with MgSO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Methyl 4-(1-hydroxyethyl)benzoate concentrate->product if pure purify->product

Caption: Workflow for the synthesis of Methyl 4-(1-hydroxyethyl)benzoate.

Spectroscopic Characterization

Structural verification is paramount. The following sections detail the expected spectroscopic data for the successful validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The following are the expected signals in ¹H and ¹³C NMR spectra, recorded in a solvent like CDCl₃.

Table 2: Expected ¹H NMR Data (~400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.00Doublet (d)2HAr-H (ortho to -CO₂Me)Deshielded by the electron-withdrawing ester group.
~7.45Doublet (d)2HAr-H (ortho to -CH(OH)CH₃)Less deshielded than the other aromatic protons.
~4.95Quartet (q)1H-CH (OH)CH₃Split by the three adjacent methyl protons.
~3.91Singlet (s)3H-CO₂CH₃ Characteristic singlet for a methyl ester.
~2.50Singlet (s)1H-CH(OH )CH₃Broad singlet, exchangeable with D₂O. Position is variable.
~1.50Doublet (d)3H-CH(OH)CH₃ Split by the single adjacent methine proton.

Table 3: Expected ¹³C NMR Data (~100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0-C =OEster carbonyl carbon.
~149.0Ar-C -CH(OH)Aromatic quaternary carbon attached to the alcohol group.
~129.8Ar-C H (ortho to -CO₂Me)Aromatic methine carbons.
~129.5Ar-C -CO₂MeAromatic quaternary carbon attached to the ester group.
~125.5Ar-C H (ortho to -CH(OH)CH₃)Aromatic methine carbons.
~70.0-C H(OH)CH₃Carbon bearing the hydroxyl group, shifted downfield.
~52.1-CO₂C H₃Methyl ester carbon.
~25.0-CH(OH)C H₃Aliphatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The primary spectral change from starting material to product is the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeSignificance
3500 - 3200 (broad)O-HStretchingConfirms presence of the alcohol. Absent in starting material.
~3000C-H (sp²)StretchingAromatic C-H bonds.
~2950C-H (sp³)StretchingAliphatic C-H bonds from methyl groups.
~1720C=OStretchingConfirms retention of the ester group.
~1610C=CStretchingAromatic ring.
~1280 & ~1100C-OStretchingStrong bands characteristic of the ester and alcohol C-O bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₀H₁₂O₃ is at m/z = 180 .

  • Key Fragments: GC-MS data indicates major fragments at:

    • m/z = 165: This corresponds to the loss of a methyl radical (•CH₃), a common fragmentation alpha to the hydroxyl group, resulting in a stable oxonium ion [M - 15]⁺.[1]

    • m/z = 149: This can be attributed to the loss of the methoxy group (•OCH₃) from the ester, followed by rearrangement.

    • m/z = 121: This likely represents the loss of the entire ester group (•CO₂CH₃) from the aromatic ring, followed by rearrangement.[1]

Safety, Handling, and Storage

Methyl 4-(1-hydroxyethyl)benzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: The compound is classified as an irritant.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

Methyl 4-(1-hydroxyethyl)benzoate serves primarily as a building block in organic synthesis. Its bifunctional nature (alcohol and ester) allows for a wide range of subsequent chemical modifications.

  • Pharmaceutical Synthesis: It is an intermediate used to construct more complex molecules, including phthalides and isocoumarins, which are core structures in various natural products.

  • Chiral Synthesis: The pure (R) or (S) enantiomers are valuable starting materials for the asymmetric synthesis of active pharmaceutical ingredients (APIs), where a specific stereochemistry is required for therapeutic efficacy.

  • Materials Science: The hydroxyl group can be used as a point of attachment for polymerization or for grafting onto surfaces to modify their properties.

Conclusion

Methyl 4-(1-hydroxyethyl)benzoate is a fundamentally important chemical intermediate whose utility is defined by its bifunctional and chiral nature. A robust and chemoselective synthesis is readily achievable through the sodium borohydride reduction of its ketone precursor. Proper characterization, relying on a combination of NMR, IR, and MS, is essential for verifying its structure and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, validate, and utilize this versatile compound in their advanced research and development projects.

References

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved January 7, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 7, 2026, from [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 119(1), 53-57. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Indian Academy of Sciences. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 7, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 4-(hydroxymethyl)benzoate - Optional[FTIR] - Spectrum. Retrieved January 7, 2026, from [Link]

  • Chegg.com. (2021). Solved Provide the 1H NMR data for methyl benzoate and.... Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 7, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ).[1][2] As a key intermediate in pharmaceutical and fine chemical synthesis, rigorous structural confirmation is paramount.[3] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the molecule. The discussion is framed from an application scientist's perspective, focusing not just on the data itself, but on the rationale behind the spectral features.

Molecular Structure and Analytical Overview

The first step in any analytical workflow is to understand the molecule's structure. Methyl 4-(1-hydroxyethyl)benzoate possesses a parasubstituted benzene ring, a methyl ester group, and a secondary alcohol. Each of these features will give rise to distinct and predictable signals in the various spectra, allowing for a composite and definitive structural assignment.

Caption: Molecular Structure of Methyl 4-(1-hydroxyethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. In the ¹H NMR spectrum of methyl 4-(1-hydroxyethyl)benzoate, we expect to see five distinct signals corresponding to the five unique proton environments.

Table 1: Expected ¹H NMR Signals (CDCl₃)

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
Ar-H (ortho to -COOCH₃) ~8.0 Doublet (d) 2H ~8.0 Deshielded by the electron-withdrawing ester group.
Ar-H (ortho to -CH(OH)CH₃) ~7.4 Doublet (d) 2H ~8.0 Less deshielded than the other aromatic protons.
-CH (OH)CH₃ ~5.0 Quartet (q) 1H ~6.5 Deshielded by the adjacent oxygen; split by the methyl protons.
-COOCH₃ ~3.9 Singlet (s) 3H N/A Typical chemical shift for a methyl ester.
-CH(OH)CH₃ ~1.5 Doublet (d) 3H ~6.5 Shielded aliphatic proton; split by the methine proton.

| -OH | Variable | Singlet (s, broad) | 1H | N/A | Chemical shift is concentration-dependent; often exchanges. |

Note: The specific chemical shifts and coupling constants are predictive and can vary slightly based on experimental conditions. The data is compiled based on established principles of NMR spectroscopy and comparison with similar structures.[4]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For methyl 4-(1-hydroxyethyl)benzoate, eight distinct signals are anticipated, as two pairs of aromatic carbons are chemically equivalent due to the molecule's symmetry.

Table 2: Expected ¹³C NMR Signals (CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C =O (Ester) ~167 Typical chemical shift for an ester carbonyl carbon.
Ar-C 4 (ipso to -CH(OH)CH₃) ~149 Quaternary carbon attached to the hydroxyl-bearing carbon.
Ar-C 1 (ipso to -COOCH₃) ~130 Quaternary carbon deshielded by the ester group.
Ar-C 2,6 (ortho to -COOCH₃) ~129 Aromatic carbons adjacent to the electron-withdrawing group.
Ar-C 3,5 (ortho to -CH(OH)CH₃) ~126 Aromatic carbons adjacent to the hydroxyethyl group.
-C H(OH)CH₃ ~70 Carbon atom bonded to the hydroxyl group.
-COOC H₃ ~52 Methyl ester carbon.

| -CH(OH)C H₃ | ~25 | Aliphatic methyl carbon. |

Note: This data is predictive. PubChem indicates the availability of experimental ¹³C NMR data through SpectraBase, a comprehensive spectral database.[1]

Standard NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program, typically with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

nmr_workflow cluster_experiment Experimental cluster_processing Data Processing cluster_interpretation Interpretation prep Sample Preparation (Analyte in CDCl₃ + TMS) acquire Data Acquisition (¹H & ¹³C Spectra) prep->acquire process Fourier Transform Phase & Baseline Correction acquire->process calibrate Calibration (Set TMS to 0 ppm) process->calibrate analyze Analyze Signals: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) calibrate->analyze assign Assign Signals to Molecular Structure analyze->assign confirm Structure Confirmation assign->confirm

Caption: General workflow for NMR data acquisition and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are measured, providing a molecular "fingerprint." A product specification sheet from a commercial supplier confirms that the material's infrared spectrum conforms to the expected structure.[5]

Table 3: Key IR Absorption Bands for Methyl 4-(1-hydroxyethyl)benzoate

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale
Alcohol (-OH) O-H stretch 3500 - 3200 (broad) Characteristic broad absorption due to hydrogen bonding of the hydroxyl group.
Aromatic C-H C-H stretch 3100 - 3000 Stretching vibrations of sp² hybridized C-H bonds on the benzene ring.
Aliphatic C-H C-H stretch 3000 - 2850 Stretching vibrations of sp³ hybridized C-H bonds in the methyl and ethyl groups.
Ester (C=O) C=O stretch ~1720 Strong, sharp absorption characteristic of the carbonyl group in an aromatic ester.
Aromatic Ring C=C stretch 1600 - 1450 A series of absorptions from the stretching of the carbon-carbon bonds in the benzene ring.
Ester (C-O) C-O stretch 1300 - 1100 Strong absorption from the stretching of the C-O single bonds of the ester group.

| Alcohol (C-O) | C-O stretch | ~1050 | Absorption from the stretching of the C-O single bond of the secondary alcohol. |

Note: Data is based on standard IR correlation tables. The exact position and intensity of peaks can be influenced by the sample preparation method (e.g., thin film, KBr pellet, or ATR).

Standard IR Experimental Protocol (ATR)
  • Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is ready for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights. The molecular formula C₁₀H₁₂O₃ corresponds to a monoisotopic mass of 180.0786 Da.[1]

Molecular Ion and Fragmentation Analysis

In a typical electron ionization (EI) mass spectrum, the parent molecule loses an electron to form the molecular ion (M⁺•), which should appear at a mass-to-charge ratio (m/z) of 180. The subsequent fragmentation of this ion is governed by the formation of stable carbocations and neutral losses. Data available through the NIST Mass Spectrometry Data Center indicates key fragments at m/z 165, 149, and 121.[1]

  • m/z 165 [M-15]⁺: A very common and diagnostically significant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage adjacent to the hydroxyl group. This results in a stable, resonance-stabilized oxonium ion.

  • m/z 149 [M-31]⁺: This peak likely corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group, forming a stable acylium ion.

  • m/z 121: This fragment can be formed from the m/z 149 ion by the subsequent loss of carbon monoxide (CO, 28 Da).

fragmentation M [M]⁺• m/z = 180 F165 [M - CH₃]⁺ m/z = 165 M->F165 - •CH₃ F149 [M - OCH₃]⁺ m/z = 149 M->F149 - •OCH₃ F121 [M - OCH₃ - CO]⁺ m/z = 121 F149->F121 - CO

Caption: Proposed primary fragmentation pathway for methyl 4-(1-hydroxyethyl)benzoate in EI-MS.

Standard MS Experimental Protocol (GC-MS with EI)
  • Sample Introduction: A dilute solution of the sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: The analyte elutes from the GC column and enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of methyl 4-(1-hydroxyethyl)benzoate. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key hydroxyl, ester carbonyl, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. Together, these techniques provide the robust, multi-faceted data required by researchers and drug development professionals for confident compound identification.

References

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved January 7, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate (C10H12O3). Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Characterization of Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-hydroxyethyl)benzoate, registered under CAS number 84851-56-9, is a chiral aromatic alcohol and a benzoate ester. While not extensively studied as a final drug product, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the complete characterization of this compound, crucial for its application in research and drug development. The protocols and data presented herein are synthesized from established analytical principles and spectral data, offering a self-validating framework for its identification, purity assessment, and enantiomeric separation.

Introduction: Chemical Identity and Significance

Methyl 4-(1-hydroxyethyl)benzoate is a molecule of interest in synthetic organic chemistry, primarily serving as a versatile building block.[1] Its structure incorporates a secondary alcohol and a methyl ester, both of which are amenable to a variety of chemical transformations. The presence of a chiral center at the carbinol carbon introduces the possibility of stereoisomerism, a critical consideration in modern drug design and development where single enantiomers often exhibit desired therapeutic effects while the other may be inactive or even harmful.

This compound's relevance to the pharmaceutical industry is underscored by its potential role as an intermediate in the synthesis of novel therapeutic agents and as a potential impurity in active pharmaceutical ingredients (APIs). A thorough characterization is therefore paramount to ensure the quality, safety, and efficacy of any downstream products.

PropertyValueSource
CAS Number 84851-56-9[2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [2]
IUPAC Name methyl 4-(1-hydroxyethyl)benzoate[2]
Physical Form Solid or semi-solid[1]
Boiling Point 148-152 °C at 1 mmHg[1]

Physicochemical Characterization: A Multi-technique Approach

A robust characterization of Methyl 4-(1-hydroxyethyl)benzoate relies on the synergistic use of multiple analytical techniques to confirm its structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in Methyl 4-(1-hydroxyethyl)benzoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (ortho to -COOCH₃)~7.9-8.0Doublet2H~8.0
Aromatic (ortho to -CH(OH)CH₃)~7.3-7.4Doublet2H~8.0
Methine (-CH(OH))~4.9-5.0Quartet1H~6.5
Methyl Ester (-OCH₃)~3.9Singlet3H-
Methyl (-CH₃)~1.4-1.5Doublet3H~6.5
Hydroxyl (-OH)VariableSinglet (broad)1H-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to establish proton-proton connectivities.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)
Carbonyl (-C=O)~167
Aromatic (quaternary, C-COOCH₃)~145
Aromatic (quaternary, C-CH(OH)CH₃)~130
Aromatic (CH, ortho to -COOCH₃)~129
Aromatic (CH, ortho to -CH(OH)CH₃)~125
Methine (-CH(OH))~70
Methyl Ester (-OCH₃)~52
Methyl (-CH₃)~25

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the FID, apply Fourier transformation, and perform phase and baseline corrections.

  • Analysis: Assign the peaks based on their chemical shifts and comparison with predicted values or spectral databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

m/zProposed Fragment
180[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
149[M - OCH₃]⁺
121[M - COOCH₃]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis: Purity and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of Methyl 4-(1-hydroxyethyl)benzoate and for separating its enantiomers.

Reverse-phase HPLC is a standard method for determining the purity of non-volatile organic compounds.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a suitable working concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid or trifluoroacetic acid. For example, a gradient from 30% to 90% organic solvent over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25-30 °C.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The separation of the (R)- and (S)-enantiomers of Methyl 4-(1-hydroxyethyl)benzoate is crucial for stereospecific synthesis and biological evaluation. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Prepare a solution of the racemic mixture in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Data Analysis: The relative amounts of the two enantiomers are determined from the peak areas in the chromatogram. The enantiomeric excess (ee) can be calculated from these values.

Synthesis and Potential Impurities

A common synthetic route to Methyl 4-(1-hydroxyethyl)benzoate involves the reduction of Methyl 4-acetylbenzoate. This process can introduce specific impurities that require careful monitoring.

Representative Synthesis: Reduction of Methyl 4-acetylbenzoate

A typical laboratory-scale synthesis involves the reduction of the ketone functionality of Methyl 4-acetylbenzoate using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-acetylbenzoate in methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water or dilute acid to quench the excess reducing agent.

  • Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Impurities
  • Starting Material: Unreacted Methyl 4-acetylbenzoate.

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially reduce the ester functionality.

  • Solvent Adducts: Formation of byproducts involving the solvent.

The analytical methods described in Section 2 are crucial for the detection and quantification of these potential impurities.

Biological Significance and Future Directions

While there is limited publicly available data on the specific biological activity of Methyl 4-(1-hydroxyethyl)benzoate itself, its structural features are present in numerous biologically active compounds. The hydroxyethylbenzoate moiety can be a key pharmacophore or a precursor to one. For instance, similar structures have been investigated for their potential as local anesthetics and in other therapeutic areas.[3]

The chiral nature of this molecule makes its enantiomers valuable starting materials for the stereoselective synthesis of more complex drug candidates. The (R)- and (S)-enantiomers could be used to probe the stereochemical requirements of biological targets.

Future research could focus on:

  • Screening the individual enantiomers of Methyl 4-(1-hydroxyethyl)benzoate for various biological activities.

  • Utilizing it as a scaffold for the synthesis of new chemical libraries for drug discovery.

  • Investigating its metabolic fate and toxicological profile to support its potential use in pharmaceutical development.

Conclusion

The comprehensive characterization of Methyl 4-(1-hydroxyethyl)benzoate (CAS 84851-56-9) is a critical step in its application for research and drug development. This guide has outlined a systematic approach using NMR, mass spectrometry, and HPLC to confirm its identity, purity, and enantiomeric composition. The provided experimental protocols offer a practical framework for scientists to ensure the quality and consistency of this important synthetic intermediate. While its direct biological activity remains to be fully explored, its value as a chiral building block in the synthesis of potentially novel therapeutics is clear.

References

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(15), 8283-8294. Retrieved from [Link]

Diagrams

Analytical Workflow for Methyl 4-(1-hydroxyethyl)benzoate cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application start Methyl 4-acetylbenzoate reduction Reduction (e.g., NaBH4) start->reduction purification Purification (Column Chromatography) reduction->purification product Methyl 4-(1-hydroxyethyl)benzoate purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry (GC-MS) product->ms hplc HPLC (Purity) product->hplc chiral_hplc Chiral HPLC (Enantiomeric Ratio) product->chiral_hplc bio_eval Biological Evaluation product->bio_eval synth_intermediate Synthetic Intermediate product->synth_intermediate nmr->bio_eval Structural Confirmation ms->bio_eval MW Confirmation hplc->bio_eval Purity >95% chiral_hplc->bio_eval Enantiomeric Purity

Caption: Analytical Workflow for Methyl 4-(1-hydroxyethyl)benzoate.

Mass Spectrometry Fragmentation Pathway mol_ion [M]⁺ m/z = 180 frag1 [M - CH₃]⁺ m/z = 165 mol_ion->frag1 - •CH₃ frag2 [M - OCH₃]⁺ m/z = 149 mol_ion->frag2 - •OCH₃ frag3 [M - COOCH₃]⁺ m/z = 121 mol_ion->frag3 - •COOCH₃

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Executive Summary

Methyl 4-(1-hydroxyethyl)benzoate is a key bifunctional molecule possessing both ester and secondary alcohol moieties, rendering it a valuable intermediate in the synthesis of pharmaceuticals and cosmetics.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physical properties, which directly influence reaction kinetics, formulation stability, purification strategies, and storage conditions. This guide provides a comprehensive analysis of the critical physicochemical and spectroscopic properties of methyl 4-(1-hydroxyethyl)benzoate, grounded in established data and authoritative analytical methodologies. We delve into not only the quantitative values of these properties but also the causality behind the experimental techniques required for their accurate determination, ensuring a framework for reproducible and reliable characterization.

Chemical Identity and Core Physicochemical Profile

Molecular Structure and Identification

Methyl 4-(1-hydroxyethyl)benzoate is an aromatic compound distinguished by a central benzene ring substituted with a methyl ester group at position 4 and a 1-hydroxyethyl group at position 1. The presence of a chiral center at the carbinol carbon means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. For the purposes of this general guide, we will primarily refer to the racemic mixture unless otherwise specified.

  • IUPAC Name: methyl 4-(1-hydroxyethyl)benzoate[2]

  • Molecular Formula: C₁₀H₁₂O₃[1][2][3]

  • Synonyms: 4-(1-Hydroxyethyl)benzoic acid methyl ester, 4-(Methoxycarbonyl)-alpha-methylbenzyl alcohol[3][4]

  • CAS Numbers:

    • 84851-56-9 (unspecified stereochemistry)[2][3]

    • 79322-76-2 (unspecified stereochemistry)[2]

    • 129446-47-5 (R)-enantiomer[5]

    • 102681-71-0 (S)-enantiomer[6]

Summary of Physical Properties

The following table summarizes the key physical properties of methyl 4-(1-hydroxyethyl)benzoate, compiled from verified sources. These parameters are fundamental for handling, process design, and quality control.

PropertyValueConditionsSource(s)
Molecular Weight 180.20 g/mol -[1][2][5]
Monoisotopic Mass 180.078644241 Da-[2][5][7]
Appearance Clear, colorless to yellow viscous liquidAmbient[8]
Boiling Point 148-152 °C1 mmHg[1][3][9]
Density 1.144 g/cm³25 °C[3][9]
Refractive Index (n_D) 1.532 - 1.53620 °C, 589 nm[3][8][9]
pKa (hydroxyl group) 14.05 ± 0.20Predicted[3][7]
Storage Temperature Room TemperatureSealed, Dry[1][3]

Spectroscopic and Spectrometric Characterization

Spectroscopic data is indispensable for the unambiguous confirmation of molecular structure and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.4-8.0 ppm region), the methoxy protons of the ester (a singlet around 3.9 ppm), the methine proton of the hydroxyethyl group (a quartet around 4.7 ppm), the methyl protons of the hydroxyethyl group (a doublet around 1.5 ppm), and the hydroxyl proton (a broad singlet whose position is concentration and solvent dependent).

    • ¹³C NMR: The carbon spectrum will display signals for the ester carbonyl carbon (~167 ppm), aromatic carbons (in the ~125-145 ppm range), the methoxy carbon (~52 ppm), the methine carbon (~70 ppm), and the methyl carbon (~25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected major absorption bands include a broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).[2][8]

  • Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include the loss of a methyl group (m/z 165) and the loss of the methoxycarbonyl group.[2]

Experimental Methodologies for Physical Property Determination

The reliability of physical property data hinges on the use of standardized, well-controlled experimental protocols. The following section outlines the authoritative methodologies and the rationale behind their application.

Logical Workflow for Physicochemical Characterization

A systematic approach is essential for comprehensive characterization. The workflow below illustrates the logical sequence of analyses performed on a new batch of methyl 4-(1-hydroxyethyl)benzoate to validate its identity, purity, and physical properties.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Finalization Sample Sample Receipt & Initial Assessment Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Sample->Spectroscopy Purity Purity Assay (GC/HPLC) Spectroscopy->Purity Thermal Boiling Point (Reduced Pressure Distillation) Purity->Thermal If Pure Optical Refractive Index (Abbe Refractometer) Purity->Optical Physical Density (Digital Densitometer) Purity->Physical Report Data Compilation & Reporting Thermal->Report Optical->Report Physical->Report

Caption: Workflow for the comprehensive characterization of methyl 4-(1-hydroxyethyl)benzoate.

Protocol: Determination of Boiling Point under Reduced Pressure

Causality: Methyl 4-(1-hydroxyethyl)benzoate has a high boiling point at atmospheric pressure, which can lead to thermal decomposition. Determining the boiling point under a vacuum (e.g., 1 mmHg) allows the substance to vaporize at a much lower temperature, preserving its chemical integrity and yielding an accurate value.[1][3]

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus with a small distilling flask (e.g., 25 mL), a condenser, a receiving flask, and a connection to a vacuum pump via a vacuum trap and a manometer (digital or mercury). A calibrated thermometer should be placed such that the bulb is just below the side arm leading to the condenser.

  • Sample Preparation: Place approximately 5-10 mL of the purified compound into the distilling flask along with a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • System Evacuation: Seal the system and slowly evacuate it using the vacuum pump until the pressure stabilizes at the target value (e.g., 1.0 ± 0.1 mmHg) as read on the manometer.

  • Heating: Begin gently heating the distilling flask using a heating mantle. Initiate stirring.

  • Observation: Observe the temperature as the liquid begins to boil and a steady reflux is established in the neck of the flask. The boiling point is recorded as the stable temperature at which vapor is continuously condensing and dripping into the condenser. This temperature should remain constant over several minutes.

  • Validation: The system's pressure must be monitored and remain stable throughout the measurement. Any significant fluctuation invalidates the temperature reading.

Safety, Handling, and Storage

A comprehensive understanding of the compound's hazards is critical for safe laboratory practice.

  • Hazard Identification:

    • Causes skin irritation (H315)[2][6]

    • Causes serious eye irritation (H319)[2][6]

    • May cause respiratory irritation (H335)[2][6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10] Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][10] The recommended storage condition is at room temperature.[3][9]

Conclusion

The physical properties of methyl 4-(1-hydroxyethyl)benzoate define its behavior in both laboratory and industrial settings. Its characterization as a high-boiling, viscous liquid with moderate density and specific refractive index provides the foundational data required for its effective use as a chemical intermediate. The application of rigorous, standardized analytical protocols, particularly for properties like boiling point where thermal stability is a concern, is paramount for ensuring data quality and batch-to-batch consistency. This guide serves as a technical resource for professionals who rely on accurate physical data to drive innovation in drug development and chemical synthesis.

References

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.
  • ChemicalBook. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-(1-hydroxyethyl)benzoate.
  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417.
  • PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349.
  • Guidechem. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE 84851-56-9 wiki.
  • Thermo Fisher Scientific. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech.
  • ChemicalBook. (2023). METHYL 4-(1-HYDROXYETHYL)BENZOATE Properties.
  • PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348.
  • ChemicalBook. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9.

Sources

A-Technical-Guide-to-the-Isomers-of-Methyl-4-1-hydroxyethyl-benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1-hydroxyethyl)benzoate is a chiral molecule of significant interest in pharmaceutical and chemical synthesis. Its isomeric forms, particularly its enantiomers, can exhibit distinct pharmacological and toxicological profiles, making their separation and characterization crucial for drug development and regulatory approval. This guide provides a comprehensive technical overview of the isomers of methyl 4-(1-hydroxyethyl)benzoate, detailing their synthesis, separation, and characterization. It emphasizes the practical application of this knowledge in a research and drug development context, offering field-proven insights and detailed experimental protocols.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1][2] The two mirror-image forms of a chiral molecule are called enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to potentially profound differences in their interactions with the chiral environment of the human body, such as enzymes and receptors.[3]

One enantiomer of a chiral drug may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] This underscores the necessity for producing single-enantiomer drugs, a trend that has become increasingly important in the pharmaceutical industry.[3][4] The study of chiral alcohols, such as methyl 4-(1-hydroxyethyl)benzoate, is particularly relevant as they are key intermediates in the synthesis of many pharmaceuticals.[4][5]

This guide focuses on the isomers of methyl 4-(1-hydroxyethyl)benzoate, providing a detailed exploration of its stereoisomers (enantiomers) and a discussion of its constitutional isomers.

Isomers of Methyl 4-(1-hydroxyethyl)benzoate: A Structural Overview

Isomers are molecules that have the same molecular formula but different arrangements of atoms. They can be broadly categorized into constitutional isomers and stereoisomers.

2.1. Stereoisomers: The Enantiomers (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate

The presence of a chiral center at the carbon atom bonded to the hydroxyl group in methyl 4-(1-hydroxyethyl)benzoate gives rise to two enantiomers: (R)-methyl 4-(1-hydroxyethyl)benzoate and (S)-methyl 4-(1-hydroxyethyl)benzoate.

  • (R)-methyl 4-(1-hydroxyethyl)benzoate: IUPAC Name: methyl 4-[(1R)-1-hydroxyethyl]benzoate[6]

  • (S)-methyl 4-(1-hydroxyethyl)benzoate: IUPAC Name: methyl 4-[(1S)-1-hydroxyethyl]benzoate[7]

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules.

2.2. Constitutional Isomers

Constitutional isomers have the same molecular formula (C₁₀H₁₂O₃) but differ in the connectivity of their atoms. Examples of constitutional isomers of methyl 4-(1-hydroxyethyl)benzoate include:

  • Methyl 3-(1-hydroxyethyl)benzoate: The hydroxyethyl group is at the meta position.

  • Methyl 2-(1-hydroxyethyl)benzoate: The hydroxyethyl group is at the ortho position.

  • Methyl 4-(2-hydroxyethyl)benzoate: The hydroxyl group is on the second carbon of the ethyl chain.[8]

  • 4-Acetyl-2-methylbenzoic acid: This is an example of a constitutional isomer with different functional groups (a ketone and a carboxylic acid).[9]

The synthesis and properties of these constitutional isomers are distinct from those of methyl 4-(1-hydroxyethyl)benzoate and are beyond the primary scope of this guide, which will focus on the more pharmacologically relevant enantiomers.

Synthesis of Methyl 4-(1-hydroxyethyl)benzoate

The synthesis of methyl 4-(1-hydroxyethyl)benzoate typically starts from a commercially available precursor, methyl 4-acetylbenzoate.

3.1. Racemic Synthesis: Reduction of Methyl 4-acetylbenzoate

A straightforward method to produce a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate is the reduction of the ketone group of methyl 4-acetylbenzoate.

Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve methyl 4-acetylbenzoate in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1 or slightly in excess.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This method yields a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.

3.2. Asymmetric Synthesis: Enantioselective Approaches

For pharmaceutical applications, obtaining a single enantiomer is often necessary. This can be achieved through asymmetric synthesis, which creates a predominance of one enantiomer over the other.

3.2.1. Chiral Reducing Agents

The use of chiral reducing agents can selectively produce one enantiomer. A common example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.

Protocol: Asymmetric Reduction using a Chiral Catalyst

  • Catalyst Preparation: Prepare the chiral catalyst in situ or use a commercially available one.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in an anhydrous solvent like tetrahydrofuran (THF).

  • Borane Addition: Add a borane source, such as borane-dimethyl sulfide complex (BMS), dropwise to the catalyst solution at a controlled temperature.

  • Substrate Addition: Slowly add a solution of methyl 4-acetylbenzoate in anhydrous THF to the reaction mixture.

  • Reaction and Quenching: After the reaction is complete, quench it by the slow addition of methanol.

  • Workup and Purification: Follow a standard workup procedure involving extraction and purification by column chromatography to isolate the desired enantiomerically enriched alcohol.

3.2.2. Biocatalytic Reduction

Enzymes, particularly dehydrogenases, can catalyze the reduction of prochiral ketones with high enantioselectivity.[5] This approach offers several advantages, including mild reaction conditions and high stereoselectivity.[4]

Separation of Enantiomers: Chiral Resolution

When a racemic mixture is synthesized, the enantiomers must be separated through a process called chiral resolution.

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: The choice of the chiral stationary phase is crucial. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[11][12]

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

  • Detection: UV detection is commonly used for aromatic compounds like methyl 4-(1-hydroxyethyl)benzoate.

Data Presentation: Example HPLC Parameters

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based column)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
4.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Hydrolases, such as lipases, are commonly used for the resolution of racemic esters.[13]

Workflow: Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic Methyl 4-(1-hydroxyethyl)benzoate ((R)- and (S)-isomers) enzyme Enzyme (e.g., Lipase) in Buffer Solution racemate->enzyme reaction Selective Hydrolysis enzyme->reaction separation Separation (e.g., Extraction) reaction->separation product1 Unreacted Enantiomer (e.g., (R)-ester) separation->product1 product2 Hydrolyzed Product (e.g., (S)-acid) separation->product2

Sources

An In-depth Technical Guide to the Toxicological Evaluation of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(1-hydroxyethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₂O₃.[1][2][3][4] Structurally, it is the methyl ester of 4-(1-hydroxyethyl)benzoic acid and contains both a hydroxyl group and an ester functional group.[2][5] This bifunctionality makes it a useful intermediate in the synthesis of various organic molecules, including phthalides and isocoumarins, which can serve as building blocks for natural products.[5] It is utilized in the pharmaceutical and cosmetic industries as a starting material for the synthesis of other chemicals and in the research and development of new drugs.[2]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for toxicological assessment as these properties can influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3][4]
Molecular Weight 180.20 g/mol [1][2][7][8]
Appearance White solid[6]
Melting Point 51.00 - 53.00 °C[6]
Boiling Point 148-152°C at 1 mmHg[2]
Solubility Slightly soluble in water[6]

Hazard Identification and GHS Classification

While comprehensive toxicological studies are lacking, methyl 4-(1-hydroxyethyl)benzoate has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification provides initial hazard warnings based on available data.

According to notifications to the European Chemicals Agency (ECHA), methyl 4-(1-hydroxyethyl)benzoate is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][7][9]

These classifications necessitate appropriate handling procedures, including the use of personal protective equipment such as gloves, safety goggles, and respiratory protection, especially in dusty conditions.[6]

Proposed Toxicological Evaluation Framework

To establish a comprehensive safety profile for methyl 4-(1-hydroxyethyl)benzoate, a battery of toxicological tests should be conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute toxicity, which assesses the adverse effects occurring after a single dose or multiple doses given within 24 hours.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is chosen for its efficiency in using a minimal number of animals to obtain a statistically robust estimate of the LD₅₀ (the dose lethal to 50% of the test population).[14][15]

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult female rodents (e.g., Wistar rats) are typically used. Testing in one sex is often considered sufficient for this endpoint.[14][16]

  • Dose Selection: Prior to the main study, a limit test may be performed at a dose of 2000 or 5000 mg/kg.[14] If no mortality is observed, the substance may be classified as having low acute toxicity.

  • Sequential Dosing: One animal is dosed at a time. The starting dose is selected based on any available information on structurally related compounds.

  • Observation: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

  • Endpoint Determination: Dosing continues until one of the stopping criteria defined in the guideline is met. The LD₅₀ and its confidence intervals are then calculated using the maximum likelihood method.

  • Clinical Observations: Animals are observed for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[16]

G cluster_0 Acute Oral Toxicity Workflow (OECD 425) start Select Starting Dose dose1 Dose a single animal start->dose1 observe1 Observe for 48h dose1->observe1 survives Animal Survives observe1->survives Outcome dies Animal Dies observe1->dies Outcome increase_dose Increase Dose survives->increase_dose decrease_dose Decrease Dose dies->decrease_dose dose_next Dose next animal increase_dose->dose_next decrease_dose->dose_next stop_criteria Stopping Criteria Met? dose_next->stop_criteria stop_criteria->dose1 No calculate Calculate LD50 and CI stop_criteria->calculate Yes end End calculate->end

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial to determine if a substance can interact with genetic material (DNA) and cause mutations, which can be a precursor to cancer. A standard battery of in vitro and in vivo tests is recommended.

In Vitro Test: Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Step-by-Step Methodology:

  • Strain Selection: Use multiple bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to a range of concentrations of methyl 4-(1-hydroxyethyl)benzoate.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted and compared to a negative control.

G cluster_1 Ames Test Workflow (OECD 471) start Prepare Bacterial Strains prepare_test Prepare Test Compound Concentrations start->prepare_test with_s9 With S9 Mix prepare_test->with_s9 without_s9 Without S9 Mix prepare_test->without_s9 expose_bacteria Expose Bacteria with_s9->expose_bacteria without_s9->expose_bacteria plate_media Plate on Minimal Media expose_bacteria->plate_media incubate Incubate 48-72h plate_media->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Compare to Controls count_colonies->analyze positive Positive (Mutagenic) analyze->positive Significant Increase negative Negative (Non-mutagenic) analyze->negative No Significant Increase

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated Dose Toxicity

These studies provide information on the adverse toxicological effects that may occur as a result of repeated daily dosing with a substance for a specified period.

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD Test Guideline 407)

Step-by-Step Methodology:

  • Animal Selection: Typically, rats are used. Both sexes are required.

  • Dose Groups: At least three dose levels and a concurrent control group are used. Dose levels are selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect-level (NOAEL) at the lowest dose, and intermediate effects at a middle dose.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: At the end of the 28-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Reproductive and Developmental Toxicity

These studies are designed to assess the potential for adverse effects on sexual function, fertility, and developmental toxicity to the offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421)

This screening test provides preliminary information on potential reproductive and developmental effects.

Step-by-Step Methodology:

  • Dosing: The substance is administered to male and female rodents for a pre-mating period, during mating, and for females, throughout gestation and lactation.

  • Mating: Animals are paired for mating.

  • Endpoints: The study evaluates effects on mating performance, fertility, length of gestation, and parturition.

  • Offspring Evaluation: Offspring are examined for clinical signs, body weight, and survival.

Inferred Metabolism and Toxicological Profile

In the absence of specific data for methyl 4-(1-hydroxyethyl)benzoate, we can infer potential metabolic pathways and toxicological concerns based on its chemical structure and data from related compounds like parabens (esters of 4-hydroxybenzoic acid).

The structure of methyl 4-(1-hydroxyethyl)benzoate contains two key sites for metabolism: the methyl ester linkage and the secondary alcohol.

  • Ester Hydrolysis: Like parabens, the methyl ester is likely to be rapidly hydrolyzed by esterases present in the skin, gastrointestinal tract, and liver to form 4-(1-hydroxyethyl)benzoic acid and methanol.[17]

  • Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, forming 4-acetylbenzoic acid. This can occur before or after ester hydrolysis.

  • Conjugation: The resulting carboxylic acid and any remaining alcohol can undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to form more water-soluble metabolites that are readily excreted.

The primary metabolite, 4-(1-hydroxyethyl)benzoic acid, is structurally similar to p-hydroxybenzoic acid, a major metabolite of parabens.[17] Parabens and their metabolites are generally considered to have low systemic toxicity because they are rapidly metabolized and excreted.[17] However, concerns have been raised about the potential endocrine-disrupting activity of some parabens, although this is generally weak and observed at high doses.[17] Given the structural similarity, a weak estrogenic potential for methyl 4-(1-hydroxyethyl)benzoate or its metabolites cannot be entirely ruled out without specific testing.

G cluster_2 Inferred Metabolic Pathway parent Methyl 4-(1-hydroxyethyl)benzoate hydrolysis Ester Hydrolysis (Esterases) parent->hydrolysis oxidation Alcohol Oxidation (Dehydrogenases) parent->oxidation metabolite1 4-(1-hydroxyethyl)benzoic acid + Methanol hydrolysis->metabolite1 metabolite2 Methyl 4-acetylbenzoate oxidation->metabolite2 conjugation1 Phase II Conjugation (Glucuronidation, Sulfation) metabolite1->conjugation1 metabolite2->hydrolysis Ester Hydrolysis excretion Urinary Excretion conjugation1->excretion conjugation2 Phase II Conjugation

Caption: Proposed metabolic pathway for methyl 4-(1-hydroxyethyl)benzoate.

Summary of Toxicological Data

The following table summarizes the currently available and required toxicological data for methyl 4-(1-hydroxyethyl)benzoate.

Toxicological EndpointResult/DataGuideline
Acute Oral Toxicity (LD₅₀) Data not availableOECD 425
Skin Irritation Causes skin irritationOECD 404 (recommended)
Eye Irritation Causes serious eye irritationOECD 405 (recommended)
Respiratory Irritation May cause respiratory irritation-
Bacterial Mutagenicity Data not availableOECD 471
In Vitro Chromosomal Aberration Data not availableOECD 473 (recommended)
Repeated Dose 28-Day Oral Toxicity Data not availableOECD 407
Reproductive/Developmental Toxicity Data not availableOECD 421
Carcinogenicity Data not availableOECD 451 (if warranted)

Conclusion

Methyl 4-(1-hydroxyethyl)benzoate is a chemical intermediate with limited publicly available toxicological data. Current GHS classifications indicate it is an irritant to the skin, eyes, and respiratory tract. A comprehensive assessment of its safety requires a systematic evaluation following established international guidelines. This guide outlines a robust framework for such an evaluation, covering acute toxicity, genotoxicity, repeated dose toxicity, and reproductive/developmental toxicity. Based on its chemical structure, it is likely metabolized via ester hydrolysis and oxidation, with a toxicological profile potentially similar to other benign benzoate derivatives. However, this must be confirmed through empirical testing. The methodologies and workflows presented herein provide a clear path for researchers and drug development professionals to generate the necessary data to ensure the safe handling and use of this compound.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: )
  • Guidelines for the Testing of Chemicals - OECD. (URL: )
  • OECD Test Guideline 425 - N
  • Key OECD Guidelines for Testing Chemicals - General - MedBound Hub. (URL: )
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Altern
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (URL: )
  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background - National Toxicology Program (NTP). (URL: )
  • Guidelines for Developmental Toxicity Risk Assessment | US EPA. (URL: )
  • methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem. (URL: )
  • Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem. (URL: )
  • methyl 4-(1-hydroxyethyl)benzoate MSDS CasNo.79322-76-2 - LookChem. (URL: )
  • Methyl 4-(1-hydroxyethyl)
  • SAFETY D
  • METHYL 4-(1-HYDROXYETHYL)
  • METHYL 4-(1-HYDROXYETHYL)
  • Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl...
  • methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem. (URL: )
  • Methyl 4-[(1S)-1-hydroxyethyl]benzoate - Appretech Scientific Limited. (URL: )

Sources

An In-Depth Technical Guide to Key Intermediates in the Synthesis of Phthalides and Isocoumarins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phthalides and isocoumarins represent two classes of benzannulated lactones that are prevalent in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Their synthesis has been a subject of intense research, leading to the development of numerous elegant and efficient strategies. Central to these synthetic routes is the strategic formation and transformation of key intermediates. This technical guide provides an in-depth analysis of the pivotal intermediates that form the cornerstone of modern phthalide and isocoumarin synthesis. We will explore the causality behind the selection of these intermediates, detail field-proven protocols for their generation and conversion, and present a comparative overview to aid researchers in strategic synthetic planning. The discussion is grounded in authoritative literature, with a focus on mechanistic rationale and practical application for professionals in chemical research and drug development.

Introduction: The Structural and Biological Significance of Phthalides and Isocoumarins

Phthalides, or 1(3H)-isobenzofuranones, and their isomers, isocoumarins (1H-isochromen-1-ones), are privileged heterocyclic scaffolds in medicinal chemistry.[3] Phthalides are known for a range of activities; a notable example is 3-n-butylphthalide, which has been approved as an anti-ischemic stroke drug.[1] Isocoumarins are also widespread in nature and exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4]

The efficient construction of these lactone cores is paramount for analog synthesis and drug discovery programs. The choice of synthetic strategy often hinges on the selection and preparation of a key intermediate that allows for convergent and flexible access to the target molecule. This guide will dissect the most critical intermediates and the synthetic logic that underpins their utility.

Key Intermediates in Phthalide Synthesis

The synthesis of the phthalide ring system is typically achieved through the cyclization of a benzene ring bearing two ortho-disposed, differentially oxidized carbon substituents. The primary challenge lies in the regioselective installation of these groups.

ortho-Lithiated Benzamides: The Power of Directed ortho Metalation (DoM)

Directed ortho metalation (DoM) is arguably one of the most powerful strategies for the regioselective functionalization of aromatic rings. In this context, ortho-lithiated benzamides are exceptionally valuable intermediates.[5][6]

Expertise & Rationale: The N,N-dialkylcarboxamido group is a potent directing metalating group (DMG). It coordinates to an organolithium base (e.g., s-BuLi or n-BuLi), delivering the base to the proximate ortho proton for abstraction.[7] This generates a stabilized aryllithium species with high regiochemical fidelity, which can then be trapped with a suitable electrophile to install the second side chain required for cyclization.

The overall workflow is visualized below:

G cluster_0 Directed ortho Metalation (DoM) Pathway Benzamide Benzamide Ortho_Lithiated_Intermediate ortho-Lithiated Intermediate Benzamide->Ortho_Lithiated_Intermediate s-BuLi, TMEDA THF, -78 °C Electrophilic_Quench Electrophilic Quench (e.g., DMF, Aldehyde) Ortho_Lithiated_Intermediate->Electrophilic_Quench Functionalized_Benzamide 2-Formyl or 2-(Hydroxyalkyl) Benzamide Electrophilic_Quench->Functionalized_Benzamide Hydrolysis_Cyclization Acidic Hydrolysis & Lactonization Functionalized_Benzamide->Hydrolysis_Cyclization Phthalide Phthalide Hydrolysis_Cyclization->Phthalide

Caption: DoM strategy for phthalide synthesis via an ortho-lithiated benzamide intermediate.

Trustworthy Protocol: Synthesis of a Phthalide via DoM [5]

  • Metalation: To a solution of N,N-diethylbenzamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add s-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise. Stir the resulting solution for 1 hour at -78 °C.

  • Electrophilic Quench: Add a solution of a suitable aldehyde (e.g., isobutyraldehyde, 1.2 eq) in anhydrous THF dropwise. Allow the reaction to warm slowly to room temperature over 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude hydroxy amide in a mixture of acetic acid and concentrated HCl (4:1 v/v) and reflux for 6 hours.

  • Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography (silica gel) to afford the desired 3-substituted phthalide.

Benzoic Acids: Transition Metal-Catalyzed C-H Functionalization

More recently, transition-metal-catalyzed C-H activation has emerged as a highly atom-economical method for synthesizing phthalides, using readily available benzoic acids as starting materials.[8]

Expertise & Rationale: In these reactions, the carboxylic acid group acts as a native directing group. A transition metal catalyst, typically palladium(II) or rhodium(III), coordinates to the carboxylate, facilitating a cyclometalation step where an ortho C-H bond is activated. This forms a five-membered metallacyclic intermediate. This key intermediate can then react with various coupling partners, such as alkenes or aldehydes, in a cascade process that ultimately leads to the phthalide product.

G cluster_1 Pd-Catalyzed C-H Activation Pathway Benzoic_Acid Benzoic Acid Palladacycle Palladacycle Intermediate Benzoic_Acid->Palladacycle C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Palladacycle Insertion Migratory Insertion Palladacycle->Insertion Coordination Coupling_Partner Alkene or Aldehyde Coupling_Partner->Insertion Reductive_Elimination Reductive Elimination & Lactonization Insertion->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Reoxidation Phthalide Phthalide Reductive_Elimination->Phthalide Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Pd_Catalyst

Caption: Catalytic cycle for phthalide synthesis via a palladacycle intermediate.

Data Summary: Comparison of C-H Activation Methods

Catalyst SystemCoupling PartnerOxidantTypical Yield (%)Reference
[RuCl₂(p-cymene)]₂AcrylatesCu(OAc)₂·H₂O60-85%[8]
[Cp*RhCl₂]₂AcrylatesCu(OAc)₂·H₂O55-70%[8]
Pd(OAc)₂StyrenesO₂ / Cu(OAc)₂40-75%[8]

Key Intermediates in Isocoumarin Synthesis

Isocoumarin synthesis typically involves the formation of a C-C bond between the carbonyl carbon and an ortho-methyl (or equivalent) group of a substituted benzene, followed by cyclization. Several key intermediates facilitate this transformation.

2-Alkynylbenzoic Acids: The Cycloisomerization Route

The cyclization of 2-alkynylbenzoic acids (or their esters) is a powerful and direct route to isocoumarins, often proceeding through metal-catalyzed or acid-mediated pathways.[9][10]

Expertise & Rationale: The 2-alkynylbenzoic acid is a perfectly poised precursor for 6-endo-dig cyclization. The alkyne moiety serves as the electrophilic partner, which is attacked by the nucleophilic carboxylic acid (or carboxylate). Transition metals (e.g., Pd, Cu, Ag) or Lewis/Brønsted acids activate the alkyne towards this intramolecular nucleophilic attack.[3][10] This intermediate is particularly valuable as the alkyne can be installed via robust cross-coupling reactions like the Sonogashira coupling, allowing for great diversity in the 3-position of the resulting isocoumarin.

Trustworthy Protocol: Copper-Catalyzed Cyclization of a 2-Alkynylbenzoic Acid

  • Starting Material: Prepare the 2-alkynylbenzoic acid via Sonogashira coupling of a 2-iodobenzoic acid with a terminal alkyne.

  • Cyclization: To a solution of the 2-alkynylbenzoic acid (1.0 eq) in a suitable solvent like acetonitrile (0.1 M), add CuI (10 mol%) and a base such as K₃PO₄ (2.0 eq).

  • Reaction: Heat the mixture at 80-100 °C and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the 3-substituted isocoumarin.

Homophthalic Acids and Anhydrides: The Condensation Strategy

A classical yet effective approach involves the condensation of homophthalic acid or its anhydride with various electrophiles.

Expertise & Rationale: Homophthalic acid possesses a nucleophilic methylene group activated by two adjacent carbonyl functionalities (one carboxylic acid and one phenyl ring). Deprotonation of this methylene group generates a potent carbanion intermediate. This intermediate can react with aldehydes or acid chlorides. The subsequent adduct readily undergoes lactonization to furnish 3-substituted or 3,4-disubstituted isocoumarins. The use of homophthalic anhydride is particularly common, as it reacts with Grignard reagents or other nucleophiles to open the anhydride ring, setting the stage for cyclization.

G cluster_2 Homophthalic Acid Condensation Pathway Homophthalic_Acid Homophthalic Acid Enolate_Intermediate Enolate Intermediate Homophthalic_Acid->Enolate_Intermediate Deprotonation Base Base (e.g., Pyridine) Base->Enolate_Intermediate Condensation_Adduct Condensation Adduct Enolate_Intermediate->Condensation_Adduct Aldol Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation_Adduct Lactonization Lactonization (-H₂O) Condensation_Adduct->Lactonization Isocoumarin 3-Substituted Isocoumarin Lactonization->Isocoumarin

Caption: Isocoumarin synthesis via the condensation of a homophthalic acid intermediate with an aldehyde.

Strategic Selection of Intermediates

The choice of a key intermediate is dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

  • For complex, highly substituted phthalides: The DoM strategy using ortho-lithiated benzamides offers unparalleled regiocontrol and is ideal for building intricate substitution patterns.[5][11]

  • For atom-economical phthalide synthesis: Transition metal-catalyzed C-H activation of benzoic acids is a greener, more modern approach, particularly for coupling with simple alkenes.[8]

  • For diverse 3-substituted isocoumarins: The 2-alkynylbenzoic acid intermediate is superior, as the Sonogashira coupling allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents at the 3-position.[10]

  • For 3,4-disubstituted isocoumarins: The homophthalic acid/anhydride route provides a reliable and classical entry point, especially when reacting with carbonyl compounds to build the C3-C4 bond.

Conclusion

The synthesis of phthalides and isocoumarins is a mature field of organic chemistry, yet innovation continues to refine existing methods and uncover new ones. A deep understanding of the key intermediates—from organometallic species like ortho-lithiated benzamides and palladacycles to strategically functionalized precursors like 2-alkynylbenzoic acids—is crucial for any researcher in this area. By appreciating the mechanistic rationale behind the formation and reactivity of these intermediates, scientists can make informed, strategic decisions to design efficient, flexible, and robust synthetic routes to these vital heterocyclic compounds.

References

  • Pal, S., Chatare, V., & Pal, M. (2011). Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. Current Organic Chemistry, 15(5). [3][9]

  • Awasthi, A., Singh, M., & Chandra, R. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(24), 14261-14285. [1]

  • Chutia, K., Sarmah, M., & Gogoi, P. (2023). An Assemble of Synthetic Strategies Towards 3-Substituted and 3,4-Disubstituted Isocoumarins. Chemistry–An Asian Journal, 18(5), e202201240. [2]

  • Gammill, R. B., & Bell, L. T. (2019). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 24(4), 824. [8]

  • Snieckus, V. (1980). Heterocycles via ortho-Lithiated Benzamides. Heterocycles, 14(10), 1649. [5]

  • Florio, S., & Salomone, A. (2013). Heterocycle-Mediated ortho-Functionalization of Aromatic Compounds: The DoM Methodology and Synthetic Utility. Synthesis, 45(13), 1761-1778. [6][11]

  • Karmakar, R., Pahari, P., & Mal, D. (2014). Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews, 114(12), 6213-6284. [12][13]

  • Güngör, T. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [7][14]

  • Saeed, A., Shaheen, F., & Abbas, N. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Medicinal Chemistry, 14(4), 586-613. [4]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isocoumarins. Retrieved from [Link][10]

Sources

A-Scientist's Guide to Starting Materials for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Genesis of a Therapeutic—Why Starting Materials Define the Destination

In the intricate journey of drug discovery and development, the selection of a starting material is arguably one of the most critical strategic decisions. This initial choice creates a cascade of consequences, profoundly influencing the synthetic route's feasibility, the final molecule's structural complexity and chirality, scalability, cost of goods, and even the intellectual property landscape. A well-chosen starting material can be the robust foundation upon which an efficient and elegant synthesis is built; a poorly considered one can lead to insurmountable challenges in yield, purity, and economic viability.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of options to provide a strategic framework for selecting and utilizing starting materials. We will explore the three primary reservoirs—nature's chiral pool, synthetic feedstocks, and semi-synthetic intermediates—and delve into the scientific rationale that governs the optimal choice for a given biologically active target. The narrative is grounded in the principles of causality, ensuring that every recommendation and protocol is underpinned by a clear understanding of the chemical and biological "why."

Chapter 1: Nature's Blueprint: Natural Products as Chiral Scaffolds

Nature is the undisputed master of complex molecule synthesis. Eons of evolution have produced an unparalleled diversity of structurally intricate and stereochemically defined molecules. These natural products are not merely sources of inspiration; they are high-value, readily available starting materials that provide a significant head start in the synthesis of complex targets.[1][2]

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds derived from nature, such as amino acids, terpenes, carbohydrates, and alkaloids.[3][4] Utilizing these scaffolds allows chemists to bypass the often-challenging and costly steps of creating stereocenters from scratch. The inherent chirality of these starting materials is transferred to the target molecule throughout the synthetic sequence, a strategy known as chiral pool synthesis.[3][5][6]

Key Sources of the Chiral Pool:

  • Terpenes: Abundant in plants (e.g., limonene from citrus, pinene from pine resin), terpenes offer a rich variety of cyclic and acyclic hydrocarbon skeletons.[5][7]

  • Amino Acids: As the building blocks of proteins, the 20 common proteinogenic amino acids provide a versatile set of chiral synthons with varied side-chain functionalities.[3]

  • Carbohydrates: Sugars like glucose and fructose are highly functionalized, enantiopure materials that serve as excellent starting points for polyhydroxylated compounds.[6]

Workflow for Natural Product Isolation and Characterization

The journey from a raw biological source to a purified, characterized starting material is a critical process that demands meticulous execution. The following workflow represents a self-validating system, with checkpoints to ensure the identity and purity of the desired compound.

NP_Isolation_Workflow cluster_0 Step 1: Sourcing & Preparation cluster_1 Step 2: Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Characterization Sourcing Biological Material (e.g., Plant Leaves) Preparation Drying, Grinding, Homogenization Sourcing->Preparation Extraction Solvent Extraction (e.g., Soxhlet, Maceration) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica, Alumina) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC TLC Analysis for Pooling Fraction_Collection->TLC Purified_Fractions Pooled Fractions TLC->Purified_Fractions Purity Check HPLC Preparative HPLC (If necessary) Purified_Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Spectroscopy Structure Elucidation (NMR, MS, IR) Pure_Compound->Spectroscopy Final_Validation Final Validated Starting Material Spectroscopy->Final_Validation Structure Confirmed

Caption: Workflow for Natural Product Sourcing.

Chapter 2: The Chemist's Toolkit: Synthetic Building Blocks

While nature provides complexity, the world of synthetic chemistry offers simplicity, versatility, and scalability, starting from basic chemical feedstocks. This de novo approach allows for the creation of novel scaffolds not found in nature and provides absolute control over the molecular design.

The Logic of Retrosynthetic Analysis

The cornerstone of modern synthetic planning is retrosynthetic analysis .[8][9][10] Pioneered by E.J. Corey, this powerful technique involves mentally deconstructing the target molecule into simpler, commercially available precursors.[8][9] This "working backward" approach helps identify the most efficient and logical pathways for synthesis.[11]

Key Concepts in Retrosynthesis:

  • Disconnection: An imaginary bond-breaking operation that corresponds to the reverse of a known chemical reaction.

  • Synthon: An idealized fragment resulting from a disconnection, which does not necessarily exist in reality.

  • Synthetic Equivalent: The real-world chemical reagent that serves the function of the idealized synthon.

Retrosynthesis_Example cluster_0 Retrosynthetic Direction cluster_1 Forward Synthesis TM Target Molecule (TM) (e.g., Ibuprofen) Disconnect1 Disconnection 1 (C-C bond) TM->Disconnect1 Synthon1 Synthons (Acyl Cation + Aryl Anion) Disconnect1->Synthon1 Equivalents1 Synthetic Equivalents (Acyl Chloride + Benzene Derivative) Synthon1->Equivalents1 StartingMaterials Simple Starting Materials (Isobutylbenzene, Acetyl Chloride) Equivalents1->StartingMaterials Identifies Reaction Friedel-Crafts Acylation StartingMaterials->Reaction Reaction->TM

Caption: The Logic of Retrosynthetic Analysis.

Retrosynthetic analysis transforms synthesis from a random walk into a logical, problem-solving exercise, enhancing efficiency and reducing costs.[8]

Chapter 3: Semi-Synthesis: The Best of Both Worlds

Semi-synthesis strategically combines the advantages of natural product chemistry and total synthesis.[12] It begins with a complex, readily available natural product and uses targeted chemical modifications to arrive at a final drug molecule that may be difficult or impossible to produce efficiently by other means.[13][14]

This approach is particularly powerful for creating analogs of a parent natural product to improve its properties, such as efficacy, stability, or bioavailability.[13]

Table 1: Comparison of Starting Material Strategies

FeatureNatural Product (Chiral Pool)Total SynthesisSemi-Synthesis
Complexity High intrinsic complexity and chiralityComplexity built step-by-stepHigh initial complexity
Cost Often low to moderate for abundant sourcesCan be very high (reagents, steps)Moderate; depends on precursor cost
Scalability Can be limited by natural source availabilityHighly scalable in principleDependent on precursor supply
Novelty Limited to existing natural scaffoldsVirtually unlimitedHigh; allows for novel modifications
Key Advantage Access to stereochemical complexity[1][5]Absolute design flexibilityRapid access to complex analogs[14]
Example Shikimic acid for OseltamivirPetrochemicals for Ibuprofen10-DAB for Paclitaxel[14]

Chapter 4: A Scientist's Guide to Strategic Selection

The choice of a starting material is a multi-faceted decision that balances scientific possibility with practical constraints. A senior scientist must weigh several factors to de-risk a drug development program. The ICH Q11 guideline provides a regulatory framework, emphasizing that the starting material must be a substance with defined chemical properties and structure, incorporated as a significant structural fragment into the final drug substance.[15]

Decision_Tree Start Target Molecule Defined Q1 Is Stereochemistry a Critical Quality Attribute? Start->Q1 Q2 Is a Suitable Chiral Precursor Readily Available? Q1->Q2 Yes A2 Consider Asymmetric Synthesis (Total Synthesis) Q1->A2 No Q3 Is the Scaffold Novel? Q2->Q3 No A1 Use Chiral Pool or Semi-Synthesis Strategy Q2->A1 Yes Q4 Can a Natural Product be Modified to the Scaffold? Q3->Q4 No A3 Use Total Synthesis Strategy Q3->A3 Yes Q4->A3 No A4 Use Semi-Synthesis Strategy Q4->A4 Yes

Caption: Decision Tree for Starting Material Strategy.

Key Decision Criteria:

  • Chirality and Complexity: If the target has multiple stereocenters, a chiral pool starting material is often the most efficient choice.[3][5]

  • Availability and Cost: The starting material must be available in sufficient quantities and at a cost that makes the final product economically viable.

  • Impurity Profile: The proposed starting material must have a well-defined specification, and it's crucial to understand how its impurities could carry through or react to affect the final drug substance's quality.[16]

  • Regulatory Acceptance: The synthetic route from the proposed starting material to the final drug must be sufficiently long and complex to satisfy regulatory bodies like the FDA and EMA, who require GMP (Good Manufacturing Practices) to be implemented from this point forward.[15][17]

Chapter 5: Protocols in Practice

Trustworthiness in science is built on reproducible, verifiable methods. The following protocols are presented as self-validating systems, with integrated quality control steps.

Protocol 5.1: Isolation of a Natural Product (Soxhlet Extraction of Trimyristin from Nutmeg)

This protocol demonstrates the extraction and purification of a major constituent from a plant source, a common first step in utilizing natural products.

  • Objective: To isolate trimyristin (a triglyceride) from ground nutmeg.

  • Materials: Ground nutmeg (20g), Dichloromethane (DCM, 250 mL), Acetone (50 mL), boiling chips.

  • Equipment: Soxhlet extractor, heating mantle, rotary evaporator, Büchner funnel, filter paper, glassware.

  • Procedure:

    • Place 20g of ground nutmeg into a cellulose thimble and place the thimble in the main chamber of the Soxhlet extractor.

    • Assemble the apparatus with a 500 mL round-bottom flask containing 250 mL of DCM and boiling chips.

    • Heat the flask to reflux. Allow the extraction to proceed for at least 4 hours. The continuous cycling of fresh solvent ensures efficient extraction.

    • Causality Check: Soxhlet extraction is chosen over simple maceration for its higher efficiency, as the material is repeatedly washed with fresh, hot solvent.

    • After extraction, allow the apparatus to cool. Remove the DCM using a rotary evaporator.

    • The resulting solid is crude trimyristin. Add 30 mL of acetone to the flask and swirl to dissolve impurities, as trimyristin is poorly soluble in cold acetone.

    • Collect the solid white trimyristin crystals by vacuum filtration using a Büchner funnel. Wash with a small amount of cold acetone.

    • Verification Step: Dry the crystals and determine the melting point. Compare with the literature value (56-58 °C). Obtain an NMR spectrum to confirm the structure and purity.

  • Expected Outcome: Pure, crystalline trimyristin, a valuable chiral starting material for lipid chemistry.

Protocol 5.2: A Key Synthetic Transformation (Suzuki-Miyaura Cross-Coupling)

This protocol outlines a foundational carbon-carbon bond-forming reaction, essential for connecting fragments derived from different starting materials.

  • Objective: To couple an aryl halide with an arylboronic acid.

  • Materials: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), Toluene (10 mL), Ethanol (2 mL), Water (2 mL).

  • Equipment: Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line, heating mantle.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, arylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃.

    • Causality Check: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle.

    • Add the degassed solvent mixture (Toluene/Ethanol/Water).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Verification Step: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting aryl halide indicates completion.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Outcome: A high yield of the biaryl product, a common scaffold in biologically active molecules.

Conclusion and Future Outlook

The strategic selection of starting materials remains a cornerstone of efficient and innovative drug development. While the chiral pool of natural products provides unparalleled access to stereochemical complexity, advances in synthetic methodology continue to expand the utility of simple chemical feedstocks. The future will likely see a greater integration of these approaches with biocatalysis and synthetic biology, where engineered microorganisms can be programmed to produce highly complex and tailored starting materials on demand. As our synthetic capabilities grow, the wisdom to choose the right starting point—balancing the gifts of nature with the ingenuity of the lab—will become an even more crucial determinant of success in the quest for new medicines.

References

  • Morrison, K. C., & Hergenrother, P. J. (2014). Natural products as starting points for the synthesis of complex and diverse compounds. Natural Product Reports, 31(1), 6-14. [Link]

  • Breinbauer, R., & Griesbeck, A. G. (2022). Natural products as starting points for the synthesis of complex and diverse compounds. ResearchGate. [Link]

  • Zhong, Y., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]

  • EUPATI. (n.d.). Semi-synthetic Chemical Medicines. EUPATI Open Classroom. [Link]

  • Park, J., & Lee, S. (2021). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 26(15), 4485. [Link]

  • Hilaris Publisher. (2023). Retrosynthetic Analysis: Planning the Route to Drug Synthesis. Journal of Organic and Inorganic Chemistry. [Link]

  • Le, T. M., & Szakonyi, Z. (2021). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Semantic Scholar. [Link]

  • PubMed. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Library of Medicine. [Link]

  • Li, J. (2023). Basics of Retrosynthetic Analysis: A Review for Beginners. Dean & Francis. [Link]

  • Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate. [Link]

  • Badami, B. V. (2012). Retrosynthetic Analysis: Art of Planning Organic Synthesis. Resonance, 17(7), 648-660. [Link]

  • Atlantis Press. (2022). Introduction to Retrosynthetic Analysis: basic concepts, simplification methods and application. Proceedings of the 2022 8th International Conference on Humanities and Social Science Research (ICHSSR 2022). [Link]

  • SYNTHIA®. (n.d.). Key Strategies and Approaches in Retrosynthetic Analysis. SYNTHIA® Retrosynthesis Software. [Link]

  • University of Illinois Urbana-Champaign. (2014). Natural products as starting points for the synthesis of complex and diverse compounds. Library. [Link]

  • National Institutes of Health. (2015). Natural products as inspiration for the development of new synthetic methods. PMC. [Link]

  • Asepharmasolutions. (2014). Active substance starting material(s) – importance of selection. [Link]

  • De Nanteuil, F. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au, 2(4), 316-328. [Link]

  • GARDP Revive. (n.d.). Natural product vs (semi-)synthetic compounds. REVIVE. [Link]

  • DS InPharmatics. (2020). Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. [Link]

  • Pharmaceutical Technology. (2010). Drug Substance Starting Material Selection. [Link]

  • eCampusOntario Pressbooks. (n.d.). 1.1 Types of Drugs: Endogenous, Natural, Semisynthetic and Synthetic. Drugs, Health, Addictions & Behaviour – 1st Canadian Edition. [Link]

  • National Institutes of Health. (2014). Cheminformatic comparison of approved drugs from natural product versus synthetic origins. PMC. [Link]

  • Better Health Channel. (n.d.). Synthetic drugs. [Link]

  • BioInsights. (2020). Impact of raw & starting materials on the manufacture and regulation of gene & cell therapies. [Link]

  • Regis Technologies, Inc. (n.d.). Regulatory Starting Materials- A Case Study for the Virtual Drug Company. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Scientist's Guide to the Enantioselective Reduction of Methyl 4-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Methyl 4-acetylbenzoate is an exemplary prochiral ketone, and its reduction product, methyl 4-(1-hydroxyethyl)benzoate, is a valuable chiral intermediate. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing this transformation with high stereocontrol. We will explore two of the most robust and widely adopted catalytic systems: the Corey-Bakshi-Shibata (CBS) oxazaborolidine-catalyzed reduction and the Noyori-type transition metal-catalyzed asymmetric (transfer) hydrogenation. This guide combines mechanistic insights with detailed, field-proven protocols and methods for analyzing the stereochemical outcome, ensuring both scientific rigor and practical applicability.

Introduction: The Imperative for Asymmetric Synthesis

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms—chirality—is not a trivial detail but a defining feature of a molecule's function. For a vast number of therapeutic agents, only one of a pair of enantiomers elicits the desired biological response, while the other may be inactive or, in some cases, harmful. The synthesis of single-enantiomer compounds is therefore a paramount objective. The reduction of a prochiral ketone, such as methyl 4-acetylbenzoate, represents one of the most direct and efficient strategies for creating a new stereocenter. The resulting chiral alcohol can then be elaborated into more complex molecular architectures. This guide focuses on catalytic methods, which offer a more sustainable and atom-economical alternative to stoichiometric chiral reagents.[1][2]

Mechanistic Foundations of Enantioselective Ketone Reduction

A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and predicting the stereochemical outcome. The two catalytic systems discussed below operate via fundamentally different, yet highly effective, mechanistic pathways.

The Corey-Bakshi-Shibata (CBS) Reduction

First reported by Itsuno and later developed into a powerful catalytic method by E.J. Corey, the CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a natural amino acid like proline.[3][4] This method has become a reliable tool for reducing a wide array of ketones with high enantioselectivity and predictable stereochemistry.[5][6]

The Catalytic Cycle: The efficacy of the CBS reduction hinges on a precisely organized transition state.[7]

  • Catalyst-Borane Complexation: The stoichiometric reductant, a borane source like borane-tetrahydrofuran (BH₃·THF), first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[5][7]

  • Ketone Coordination: The prochiral ketone substrate then coordinates to this now highly Lewis-acidic endocyclic boron. The catalyst's chiral framework directs the ketone to bind in a sterically preferred orientation, typically with its larger substituent pointing away from the bulky group on the catalyst.[8]

  • Face-Selective Hydride Transfer: The hydride is then transferred from the activated borane to the carbonyl carbon of the ketone via a rigid, six-membered, chair-like transition state. This intramolecular delivery ensures that the hydride attacks only one of the two enantiotopic faces of the ketone.[7]

  • Product Release & Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[5][7]

CBS_Mechanism cluster_cycle CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃·THF TS Ternary Complex (Ketone Coordinated) Complex->TS + Ketone Product_Complex Alkoxyborane Product + Regenerated Catalyst TS->Product_Complex Hydride Transfer (Stereo-determining step) Product_Complex->Catalyst - Product + BH₃·THF Product Chiral Alcohol Product Product_Complex->Product Ketone Methyl 4-acetylbenzoate Ketone->TS

Caption: The catalytic cycle of the CBS reduction.

Noyori Asymmetric (Transfer) Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this class of reactions employs transition metal catalysts, most famously Ruthenium(II), coordinated to chiral phosphine and diamine ligands.[9][10] These systems are exceptionally efficient, capable of achieving high enantioselectivity at very low catalyst loadings (high turnover numbers).[11][12]

The Metal-Ligand Bifunctional Mechanism: Unlike the CBS reduction, which relies on Lewis acid/base interactions, the Noyori hydrogenation operates through a "metal-ligand bifunctional" or "outer-sphere" mechanism.[11][13]

  • Precatalyst Activation: The commercially available precatalyst, often a Ru(II)-halide complex, is activated in the presence of a base and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) for hydrogenation or a donor molecule like isopropanol or a formic acid/triethylamine mixture for transfer hydrogenation.[13][14]

  • Formation of the Active Hydride Species: The activation step generates a coordinatively unsaturated 16-electron Ru(II) complex, which then reacts with the hydrogen source to form the active 18-electron Ru-hydride (Ru-H) species.[13]

  • Concerted Hydrogen Transfer: The ketone substrate does not coordinate directly into the inner sphere of the metal. Instead, it interacts with the active catalyst complex in the outer sphere. The key step is a concerted, pericyclic transfer of the hydride from the metal (Ru-H) and a proton from the amine ligand (N-H) to the ketone's carbonyl oxygen and carbon, respectively, via a six-membered transition state.[11][12]

  • Product Release and Regeneration: The resulting chiral alcohol dissociates, and the 16-electron Ru(II) complex is regenerated, which then reacts with the hydrogen source to restart the cycle.[15]

The stereochemical outcome is dictated by the chiral pocket created by the ligands, which forces the ketone to approach the active catalyst in a specific orientation, exposing one face to the concerted hydrogen transfer.

Experimental Application Notes & Protocols

The following protocols provide detailed, step-by-step guidance for the enantioselective reduction of methyl 4-acetylbenzoate. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are crucial for the CBS reduction.[7]

Protocol 1: CBS Reduction using (S)-2-Methyl-CBS-oxazaborolidine

This protocol aims for the synthesis of (R)-methyl 4-(1-hydroxyethyl)benzoate. For the (S)-enantiomer, use the (R)-CBS catalyst.

Materials:

  • Methyl 4-acetylbenzoate (178.19 g/mol )[16]

  • (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add methyl 4-acetylbenzoate (e.g., 1.78 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (40 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq) via syringe. Stir for 10 minutes.

  • Reductant Addition: Add the borane-THF solution (12.0 mL, 12.0 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C. Vigorous gas evolution (H₂) will occur.

  • Acidification & Extraction: After gas evolution ceases, add 1 M HCl (20 mL) and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation

This protocol uses a formic acid/triethylamine mixture as the hydrogen source and is operationally simpler than methods requiring high-pressure hydrogen gas.

Materials:

  • Methyl 4-acetylbenzoate (178.19 g/mol )[17][18]

  • [(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] (p-cymene)ruthenium(II) chloride [(S,S)-TsDPEN-RuCl(p-cymene)]

  • Formic Acid (HCOOH)

  • Triethylamine (TEA)

  • Acetonitrile (or other suitable solvent)

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Hydrogen Source Preparation: Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by carefully mixing the two reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve methyl 4-acetylbenzoate (e.g., 1.78 g, 10.0 mmol) and the (S,S)-TsDPEN-RuCl catalyst (e.g., 6.4 mg, 0.01 mmol, 0.001 eq) in the formic acid/triethylamine mixture (10 mL).

  • Reaction: Stir the homogeneous solution at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the rate).

  • Reaction Monitoring: Monitor the reaction by TLC or GC until complete conversion of the starting material (typically 4-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and deionized water (20 mL).

  • Extraction and Washing: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to remove residual catalyst and any byproducts.

Comparative Data Analysis

The choice between these premier methods often depends on factors like substrate scope, catalyst cost, operational simplicity, and sensitivity to air and moisture. Below is a table summarizing typical performance metrics for the reduction of aryl ketones.

ParameterCBS ReductionNoyori Transfer Hydrogenation
Catalyst Chiral OxazaborolidineRu(II)-Chiral Diamine/Diphosphine Complex
Catalyst Loading 5 - 10 mol%0.01 - 1 mol%
Reductant / H-Source BH₃·THF, BH₃·SMe₂H₂, Isopropanol/Base, HCOOH/TEA
Solvent Anhydrous THF, TolueneAcetonitrile, Isopropanol, HCOOH/TEA
Temperature -20 °C to Room TempRoom Temp to 60 °C
Typical Yield >90%>95%
Typical ee 90 - 99%>98%
Key Advantage Broad substrate scope, highly predictable stereochemistryExtremely high efficiency (TON/TOF), mild conditions
Key Consideration Requires stoichiometric borane and anhydrous conditionsCatalyst can be expensive, may require inert atmosphere

Workflow and Analysis of Enantiomeric Excess (ee)

Confirming the success of an enantioselective reaction requires precise measurement of the product's enantiomeric excess. Chiral chromatography is the gold standard for this analysis.[19]

Workflow sub Methyl 4-acetylbenzoate + Chiral Catalyst + Reductant rxn Enantioselective Reduction Reaction sub->rxn workup Aqueous Workup & Extraction rxn->workup purify Column Chromatography workup->purify product Pure Chiral Alcohol purify->product analysis ee Determination by Chiral HPLC/GC product->analysis result Final Yield & ee% analysis->result

Caption: General experimental and analytical workflow.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC
  • Racemic Standard Preparation: First, prepare a racemic standard of methyl 4-(1-hydroxyethyl)benzoate by reducing the starting ketone with a non-chiral reducing agent, such as sodium borohydride (NaBH₄), in methanol. Purify this standard.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of both the racemic standard and your enantiomerically enriched reaction product in the mobile phase or a compatible solvent.

  • Chromatographic Conditions (Example):

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: A suitable chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers.

    • Inject the sample from your asymmetric reaction.

    • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Accurate ee determination is crucial for validating the effectiveness of the chosen catalytic protocol.[20][21]

Conclusion

The enantioselective reduction of methyl 4-acetylbenzoate is a well-established yet vital transformation in asymmetric synthesis. Both the CBS reduction and Noyori asymmetric hydrogenation offer powerful, reliable, and high-yielding pathways to the desired chiral alcohol. The choice of method can be tailored to the specific needs of the laboratory, considering factors such as available reagents, equipment, and cost. By understanding the underlying mechanisms and adhering to detailed, robust protocols, researchers can confidently and reproducibly synthesize valuable chiral building blocks, paving the way for advancements in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

  • Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Retrieved from [Link]

  • Molecules. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Catalysis Science & Technology. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Retrieved from [Link]

  • YouTube. (2022). Noyori Hydrogenation. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]

  • ResearchGate. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts | Request PDF. Retrieved from [Link]

  • Dalton Transactions. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic asymmetric reduction of ketones. Retrieved from [Link]

  • Accounts of Chemical Research. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Journal of Separation Science. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Retrieved from [Link]

  • PubMed. (2000). New chiral catalysts for reduction of ketones. Retrieved from [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • PubMed. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • Current Organic Synthesis. (n.d.). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Retrieved from [Link]

  • PubMed. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. Retrieved from [Link]

  • gsrs. (n.d.). METHYL 4-ACETYLBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetylbenzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chiral Resolution of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-hydroxyethyl)benzoate is a key chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] The stereochemistry of the hydroxyl group is often critical for the desired therapeutic effect, making the separation of its enantiomers a crucial step in drug development and manufacturing. This guide provides an in-depth overview and detailed protocols for three common and effective methods for the chiral resolution of racemic methyl 4-(1-hydroxyethyl)benzoate: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC).

Method 1: Enzymatic Kinetic Resolution using Lipase

Principle: Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. Lipases are commonly employed for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.[3] In the case of racemic methyl 4-(1-hydroxyethyl)benzoate, a lipase can selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.[4]

Experimental Protocol: Kinetic Resolution of Racemic Methyl 4-(1-hydroxyethyl)benzoate using Lipase PS

This protocol is based on a reported successful resolution of racemic methyl 4-(1-hydroxyethyl)benzoate.[4]

Materials:

  • Racemic methyl 4-(1-hydroxyethyl)benzoate

  • Lipase PS (from Pseudomonas cepacia)

  • Vinyl acetate (acyl donor)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and heating plate

  • Reaction vessel

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

  • To a solution of racemic methyl 4-(1-hydroxyethyl)benzoate (1 equivalent) in anhydrous THF, add Lipase PS.

  • Add vinyl acetate (3 equivalents) to the mixture.

  • Stir the reaction mixture at 30°C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the conversion.

  • Once the desired conversion (around 45-50%) is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to separate the unreacted (R)-methyl 4-(1-hydroxyethyl)benzoate from the acetylated (S)-enantiomer.

Data Presentation:

ParameterValueReference
EnzymeLipase PS (Pseudomonas cepacia)[4]
Acyl DonorVinyl acetate[4]
SolventTetrahydrofuran (THF)[4]
Temperature30°C[4]
Time16 hours[4]
Conversion45%[4]
ee of (R)-Alcohol>99%[4]
Yield of (R)-Alcohol41%[4]

Workflow Diagram:

Enzymatic_Kinetic_Resolution racemate Racemic Methyl 4-(1-hydroxyethyl)benzoate enzyme Lipase PS Vinyl Acetate THF, 30°C racemate->enzyme reaction Selective Acylation of (S)-enantiomer enzyme->reaction separation Chromatographic Separation reaction->separation r_enantiomer (R)-Methyl 4-(1-hydroxyethyl)benzoate (ee > 99%) separation->r_enantiomer s_acetate Acetylated (S)-enantiomer separation->s_acetate Diastereomeric_Salt_Formation racemic_acid Racemic 4-(1-hydroxyethyl) benzoic acid resolving_agent Chiral Resolving Agent Solvent racemic_acid->resolving_agent salt_formation Diastereomeric Salt Formation resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble liberation Liberation of Enantiomer less_soluble->liberation pure_enantiomer Enantiomerically Pure 4-(1-hydroxyethyl) benzoic acid liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Formation.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. [5]The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. [6]The choice of CSP and mobile phase is critical for achieving good resolution.

Experimental Protocol: General Method Development for Chiral HPLC Separation

This protocol provides a general framework for developing a chiral HPLC method for the separation of methyl 4-(1-hydroxyethyl)benzoate enantiomers.

Materials:

  • Racemic methyl 4-(1-hydroxyethyl)benzoate

  • HPLC system with a UV detector

  • A selection of chiral columns (CSPs), such as those based on cellulose or amylose derivatives

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Additives for the mobile phase (e.g., trifluoroacetic acid, diethylamine)

Procedure:

  • Column and Mobile Phase Screening: a. Begin with a common chiral column, for example, one with a cellulose or amylose-based CSP. b. Start with a typical mobile phase for normal-phase chiral separations, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio. c. Inject a solution of racemic methyl 4-(1-hydroxyethyl)benzoate and monitor the chromatogram at a suitable UV wavelength (e.g., 247 nm). [7] d. If no separation or poor resolution is observed, systematically vary the ratio of the solvents in the mobile phase (e.g., 80:20, 70:30). e. If necessary, try different polar modifiers (e.g., ethanol instead of isopropanol). f. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution. g. If separation is still not achieved, screen other types of chiral columns.

  • Method Optimization: a. Once partial separation is achieved, optimize the mobile phase composition to maximize resolution. b. Adjust the flow rate to improve efficiency. c. Ensure the column temperature is controlled and stable, as temperature can affect chiral separations.

  • Preparative Separation (if required): a. Once an analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same CSP and a higher flow rate. b. Collect the fractions corresponding to each enantiomer. c. Evaporate the solvent to obtain the isolated enantiomers.

Data Presentation (Hypothetical Screening Results):

Chiral Stationary PhaseMobile PhaseResolution (Rs)
Cellulose-based CSPHexane:Isopropanol (90:10)1.2
Cellulose-based CSPHexane:Ethanol (85:15)1.8
Amylose-based CSPHexane:Isopropanol (90:10)0.8

Workflow Diagram:

Chiral_HPLC_Method_Development racemate_sol Racemic Methyl 4-(1-hydroxyethyl)benzoate Solution column_screening Column & Mobile Phase Screening racemate_sol->column_screening optimization Method Optimization (Flow rate, Temp.) column_screening->optimization analytical_sep Analytical Separation (ee determination) optimization->analytical_sep preparative_sep Preparative Separation (Scale-up) optimization->preparative_sep enantiomer1 Isolated Enantiomer 1 preparative_sep->enantiomer1 enantiomer2 Isolated Enantiomer 2 preparative_sep->enantiomer2

Caption: Workflow for Chiral HPLC Method Development.

References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(10), 2531. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

  • Delft University of Technology Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • PubMed. (2006). Dynamic Kinetic Resolution of Benzoins by Lipase-Metal Combo Catalysis. Retrieved from [Link]

  • PubMed. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • Google Patents. (n.d.). CA2189000C - Process and diastereomeric salts useful for the optical resolution of racemic .alpha.-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol and derivative compounds.
  • PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). Methyl 4-[(1S)-1-hydroxyethyl]benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Springer. (2012). Separation ofpara- andmeta-Imazamethabenz-methyl Enantiomers by Direct Chiral HPLC Using a Protein Chiral Selector. Retrieved from [Link]

  • PubMed. (2004). Separation of enantiomers in microemulsion electrokinetic chromatography using chiral alcohols as cosurfactants. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

Sources

The Versatile Chiral Synthon: A Technical Guide to the Application of Methyl 4-(1-Hydroxyethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Chiral Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Methyl 4-(1-hydroxyethyl)benzoate, a chiral secondary alcohol, has emerged as a highly valuable and versatile building block for the construction of complex molecular architectures.[1][2] Its bifunctional nature, possessing both a modifiable hydroxyl group and an ester moiety on a stable aromatic ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and application of this crucial chiral synthon, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the intricacies of its asymmetric synthesis, with a focus on the robust Corey-Bakshi-Shibata (CBS) reduction, and explore its subsequent elaboration into key structural motifs, such as chiral amines, through stereospecific reactions like the Mitsunobu reaction.

Asymmetric Synthesis: Accessing Enantiopure Methyl 4-(1-Hydroxyethyl)benzoate

The cornerstone of utilizing methyl 4-(1-hydroxyethyl)benzoate lies in the efficient and highly selective synthesis of its desired enantiomer. The most common and powerful strategy to achieve this is the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate. While various methods exist, including biocatalytic approaches, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, broad substrate scope, and operational reliability.[2]

The Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Asymmetric Ketone Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to one face of the ketone.[2] The enantioselectivity of the reaction is dictated by the chirality of the catalyst, with the (S)-CBS catalyst affording the (S)-alcohol and the (R)-CBS catalyst yielding the (R)-alcohol.

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction is a well-elucidated process that highlights the principles of asymmetric catalysis. The key steps are:

  • Catalyst Activation: The borane reducing agent coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.

  • Substrate Coordination: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron. This coordination is sterically directed, with the larger substituent of the ketone orienting away from the bulky group on the catalyst to minimize steric hindrance.

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the coordinated ketone via a six-membered, chair-like transition state. This intramolecular hydride transfer is highly stereoselective, leading to the formation of the chiral alcohol with a predictable absolute configuration.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. A final workup is required to hydrolyze the alkoxyborane and isolate the chiral alcohol.

Visualizing the Catalytic Cycle:

CBS_Reduction_Cycle Catalyst (S)-CBS Catalyst Activated_Catalyst Activated Catalyst (Catalyst-Borane Complex) Catalyst->Activated_Catalyst + BH3 Substrate_Complex Substrate-Catalyst Complex Activated_Catalyst->Substrate_Complex + Ketone Product_Complex Product-Catalyst Complex (Alkoxyborane) Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst - (S)-Alkoxyborane Workup Acidic Workup Product_Complex->Workup Chiral_Alcohol (S)-Methyl 4-(1-hydroxyethyl)benzoate Ketone Methyl 4-acetylbenzoate Borane BH3 Workup->Chiral_Alcohol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol: Asymmetric Synthesis of (S)-Methyl 4-(1-Hydroxyethyl)benzoate via CBS Reduction

This protocol provides a detailed procedure for the enantioselective reduction of methyl 4-acetylbenzoate to (S)-methyl 4-(1-hydroxyethyl)benzoate using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • Methyl 4-acetylbenzoate

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Catalyst Activation: Cool the flask to 0 °C and slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise. Stir the solution at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF (to make a ~0.5 M solution). Add this solution dropwise to the activated catalyst solution at 0 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.

  • Work-up: Add 2 M hydrochloric acid and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (S)-methyl 4-(1-hydroxyethyl)benzoate.

Data Presentation:

CatalystReductantTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-CBSBH3·THF02-4>95>98
(R)-CBSBH3·THF02-4>95>98

Application Notes: Harnessing the Synthetic Potential of Chiral Methyl 4-(1-Hydroxyethyl)benzoate

The true value of (S)- or (R)-methyl 4-(1-hydroxyethyl)benzoate lies in its utility as a versatile chiral starting material for the synthesis of a wide array of more complex molecules, particularly chiral amines and their derivatives, which are prevalent in active pharmaceutical ingredients (APIs).[3]

Synthesis of Chiral Amines via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration.[4][5] This makes it an ideal method for transforming the chiral hydroxyl group of methyl 4-(1-hydroxyethyl)benzoate into a chiral amine. The typical nucleophile used for this transformation is phthalimide, which can be subsequently cleaved to reveal the primary amine.

Mechanism of the Mitsunobu Reaction

The reaction proceeds through the following key steps:

  • Phosphonium Salt Formation: Triphenylphosphine (PPh3) reacts with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.

  • Alcohol Activation: The alcohol attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. This step activates the hydroxyl group, turning it into a good leaving group.

  • Nucleophilic Attack: The deprotonated nucleophile (e.g., phthalimide anion) attacks the carbon atom bearing the activated hydroxyl group in an SN2 fashion.

  • Stereochemical Inversion: This nucleophilic attack proceeds with complete inversion of stereochemistry at the chiral center.

Visualizing the Mitsunobu Reaction Pathway:

Mitsunobu_Reaction Alcohol (S)-Methyl 4-(1-hydroxyethyl)benzoate Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + PPh3/DEAD PPh3_DEAD PPh3 + DEAD Inverted_Product (R)-Methyl 4-(1-phthalimidoethyl)benzoate Alkoxyphosphonium->Inverted_Product Phthalimide Phthalimide Phthalimide->Inverted_Product SN2 Attack Chiral_Amine (R)-Methyl 4-(1-aminoethyl)benzoate Inverted_Product->Chiral_Amine + Hydrazine Hydrazine Hydrazine

Caption: General pathway for the synthesis of a chiral amine from a chiral alcohol via the Mitsunobu reaction.

Protocol: Synthesis of (R)-Methyl 4-(1-Aminoethyl)benzoate via Mitsunobu Reaction

This protocol details the conversion of (S)-methyl 4-(1-hydroxyethyl)benzoate to the corresponding (R)-amine via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis.

Part A: Mitsunobu Reaction

Materials:

  • (S)-Methyl 4-(1-hydroxyethyl)benzoate

  • Phthalimide

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of (S)-methyl 4-(1-hydroxyethyl)benzoate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to yield (R)-methyl 4-(1-phthalimidoethyl)benzoate.

Part B: Hydrazinolysis

Materials:

  • (R)-Methyl 4-(1-phthalimidoethyl)benzoate

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Setup: Dissolve (R)-methyl 4-(1-phthalimidoethyl)benzoate in ethanol and add hydrazine hydrate (5.0 eq).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Add water and extract with dichloromethane.

  • Washing and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate to afford (R)-methyl 4-(1-aminoethyl)benzoate.

Further Applications and Future Outlook

The synthetic utility of chiral methyl 4-(1-hydroxyethyl)benzoate extends beyond the synthesis of primary amines. The hydroxyl group can undergo a variety of other transformations, including:

  • Etherification: Formation of chiral ethers by reaction with alkyl halides under basic conditions.

  • Esterification: Acylation with chiral carboxylic acids or their derivatives to form diastereomeric esters, which can be useful for chiral resolution or as chiral auxiliaries.

  • Conversion to other functional groups: The hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

The resulting chiral building blocks are valuable intermediates in the synthesis of a diverse range of bioactive molecules. For instance, chiral β-amino alcohols, which can be synthesized from these intermediates, are key structural motifs in many pharmaceuticals.[6][7] Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing additional handles for molecular elaboration.

References

  • WO2015198108A1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents. (2015). Accessed January 7, 2026.
  • Methyl 4-(1-hydroxyethyl)benzoate - MySkinRecipes. (n.d.). Accessed January 7, 2026. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Accessed January 7, 2026. [Link]

  • Mitsunobu Reaction. (2019). Accessed January 7, 2026. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.). Accessed January 7, 2026. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega, 8(30), 28851–28858. [Link]

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (n.d.). Accessed January 7, 2026. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Chemical and Pharmaceutical Research, 9(4), 133-138. [Link]

  • Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem. (n.d.). Accessed January 7, 2026. [Link]

  • methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem. (n.d.). Accessed January 7, 2026. [https://pubchem.ncbi.nlm.nih.gov/compound/methyl-4-(1R-1-hydroxyethyl_benzoate]([Link]

  • Chiral Linker 1. A Novel Chiral Auxiliary Derived from m-Hydrobenzoin as Enantiomerically Pure Linker for Solid Phase Organic Chemistry | Request PDF. (n.d.). Accessed January 7, 2026. [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Accessed January 7, 2026. [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. (2023). Journal of Pharmaceutical Research, 22(3), 633-638. [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. (2023). Journal of Pharmaceutical Research, 22(3), 633-638. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (2022). Molecules, 27(15), 4983. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (2009). Chemical Reviews, 109(6), 2551–2651. [Link]

  • Organic Multitasking: From Human Food Additive to Pesticide - Scientific Discoveries. (2021). Accessed January 7, 2026. [Link]

  • METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2 - Matrix Fine Chemicals. (n.d.). Accessed January 7, 2026. [Link]

  • Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem. (n.d.). Accessed January 7, 2026. [Link]

  • methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem. (n.d.). Accessed January 7, 2026. [Link]

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - ResearchGate. (2022). Insects, 13(10), 929. [Link]

Sources

The Versatile Chiral Synthon: Applications of Methyl 4-(1-hydroxyethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block with Potential

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chiral building blocks are paramount to the efficient synthesis of novel therapeutic agents. Methyl 4-(1-hydroxyethyl)benzoate, a substituted aromatic compound, represents one such key intermediate. Its structure, featuring a secondary alcohol and a methyl ester on a benzene ring, provides two reactive handles for a variety of chemical transformations. This allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and develop new drug candidates.[1] The presence of a chiral center at the benzylic alcohol position further enhances its value, enabling the synthesis of enantiomerically pure pharmaceuticals, a critical factor for optimizing efficacy and minimizing off-target effects.[2]

This application note provides a comprehensive overview of the applications of methyl 4-(1-hydroxyethyl)benzoate in medicinal chemistry. We will delve into its role as a synthetic precursor for active pharmaceutical ingredients (APIs), provide detailed protocols for its derivatization, and discuss its utility in the construction of compound libraries for drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1][3]
Molecular Weight180.20 g/mol [1][3]
Boiling Point148-152 °C at 1 mmHg[1]
CAS Number84851-56-9 (racemic)[3]
(S)-enantiomer CAS102681-71-0[4][5]
(R)-enantiomer CAS129446-47-5[6]

Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true value of methyl 4-(1-hydroxyethyl)benzoate lies in its adaptability as a starting material for a range of molecular scaffolds with demonstrated or potential biological activity.

Chiral Intermediate for Active Pharmaceutical Ingredients (APIs)

The enantiomers of methyl 4-(1-hydroxyethyl)benzoate are valuable precursors for the asymmetric synthesis of APIs. The stereochemistry of the final drug molecule is often critical for its pharmacological activity.

Conceptual Synthetic Pathway:

The general strategy involves the modification of the hydroxyl and/or the ester group to introduce new functionalities and build the desired molecular complexity.

G start Methyl 4-(1-hydroxyethyl)benzoate (R or S enantiomer) step1 Activation of Hydroxyl Group (e.g., mesylation, tosylation) start->step1 SO₂Cl₂, Et₃N step2 Nucleophilic Substitution (e.g., with amines, azides, thiols) step1->step2 Nu-H step3 Ester Hydrolysis or Amidation step2->step3 1. LiOH 2. Amine, coupling agent product Chiral Drug Candidate / API step3->product

Caption: General synthetic scheme for utilizing chiral methyl 4-(1-hydroxyethyl)benzoate.

While direct synthesis of a marketed drug from this specific starting material is not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. For instance, derivatives of 4-(1-aminoethyl)benzoate are being explored for their potential in treating neurological disorders.[7]

Scaffold for Structure-Activity Relationship (SAR) Studies

The ease of derivatization at two distinct points makes methyl 4-(1-hydroxyethyl)benzoate an excellent scaffold for generating small, focused libraries of compounds for SAR studies. By systematically modifying the alcohol and ester functionalities, researchers can probe the key structural features required for biological activity.

Workflow for SAR Library Synthesis:

G cluster_0 Derivatization of Hydroxyl Group cluster_1 Modification of Ester Group cluster_2 Biological Evaluation start Methyl 4-(1-hydroxyethyl)benzoate R¹ = H ethers Ethers R¹ = Alkyl, Aryl start:f0->ethers:f0 Williamson Ether Synthesis esters Esters R¹ = Acyl start:f0->esters:f0 Acylation amides amides ethers:f0->amides:f0 Amidation acid acid ethers:f0->acid:f0 Hydrolysis esters:f0->amides:f0 esters:f0->acid:f0 bioassay Screening & SAR Analysis amides:f0->bioassay acid:f0->bioassay

Sources

"Methyl 4-(1-hydroxyethyl)benzoate as a building block for pharmaceuticals"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl 4-(1-hydroxyethyl)benzoate: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Abstract

Methyl 4-(1-hydroxyethyl)benzoate is a bifunctional organic compound that has emerged as a critical building block in modern pharmaceutical development. Its structure, featuring a modifiable ester group and a chiral secondary alcohol on a stable aromatic ring, makes it an ideal starting point for complex molecular architectures. This guide provides a comprehensive overview of its properties, stereoselective synthesis protocols, and its pivotal application in the synthesis of chiral 1-arylethylamines, a privileged scaffold in numerous active pharmaceutical ingredients (APIs). We present detailed, field-tested protocols for its synthesis and transformation, emphasizing the rationale behind methodological choices to ensure reproducibility and high stereochemical fidelity.

Introduction: The Value of Chiral Synthons

In contemporary drug discovery, the chirality of a molecule is paramount. The specific three-dimensional arrangement of atoms can dictate the efficacy, selectivity, and safety profile of a therapeutic agent. Consequently, the demand for enantiomerically pure starting materials, or chiral building blocks, has grown exponentially. Methyl 4-(1-hydroxyethyl)benzoate is an exemplary synthon in this class.[1] Its two distinct functional groups—an ester and a secondary alcohol—allow for orthogonal chemical modifications. The secondary alcohol introduces a stereocenter, making the separate (R) and (S) enantiomers highly valuable for constructing stereospecific APIs.[2][3] This guide details its synthesis and its transformation into key pharmaceutical intermediates.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of Methyl 4-(1-hydroxyethyl)benzoate are summarized below.

PropertyValueReference(s)
Chemical Name Methyl 4-(1-hydroxyethyl)benzoate[4][5]
Molecular Formula C₁₀H₁₂O₃[1][6]
Molecular Weight 180.20 g/mol [1][2][5]
Appearance Clear, colorless to yellow viscous liquid[7]
CAS Number (Racemic) 84851-56-9[1][4][6]
CAS Number ((S)-enantiomer) 102681-71-0[3][8]
CAS Number ((R)-enantiomer) 128310-70-3[2]
Boiling Point 148-152 °C @ 1 mmHg[1]
Solubility Soluble in acetonitrile and other common organic solvents.[4]
Storage Store at room temperature in a dry, sealed container.[1]

Synthesis and Stereochemical Control

The utility of Methyl 4-(1-hydroxyethyl)benzoate is fundamentally tied to the ability to access it in either its racemic or enantiopure forms. The primary route begins with the commercially available precursor, Methyl 4-acetylbenzoate.[9][10]

G cluster_0 Synthesis Pathways A Methyl 4-acetylbenzoate B Racemic Methyl 4-(1-hydroxyethyl)benzoate A->B NaBH₄ / MeOH C (S)-Methyl 4-(1-hydroxyethyl)benzoate A->C Asymmetric Hydrogenation (S)-catalyst D (R)-Methyl 4-(1-hydroxyethyl)benzoate A->D Asymmetric Hydrogenation (R)-catalyst B->C Enzymatic Resolution (Lipase acylates (R)-enantiomer)

Caption: Synthetic routes to racemic and enantiopure Methyl 4-(1-hydroxyethyl)benzoate.

Protocol 1: Synthesis of Racemic Methyl 4-(1-hydroxyethyl)benzoate

This protocol describes a straightforward and cost-effective method for producing the racemic alcohol via the reduction of a ketone.

  • Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols. Its ease of handling makes it ideal for standard laboratory applications where chirality is not required.

  • Methodology:

    • Dissolve Methyl 4-acetylbenzoate (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) to the solution in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel if necessary.

  • Trustworthiness (Self-Validation): The identity and purity of the final product should be confirmed using standard analytical techniques. ¹H NMR spectroscopy will show the disappearance of the acetyl methyl peak and the appearance of a doublet for the new methyl group and a quartet for the new methine proton. Mass spectrometry will confirm the expected molecular weight of 180.20 g/mol .[5]

Protocol 2: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

For applications requiring a specific enantiomer, asymmetric synthesis is the most efficient approach, avoiding the 50% theoretical yield limit of resolution.[11]

  • Principle: Asymmetric transfer hydrogenation employs a chiral catalyst, typically a Ruthenium complex with a chiral ligand like BINAP, to deliver a hydride to one face of the prochiral ketone, producing one enantiomer in high excess.[12] This method is highly valued for its operational simplicity and high enantioselectivity.

  • Methodology:

    • In an inert atmosphere glovebox, charge a Schlenk flask with the chiral Ruthenium catalyst (e.g., RuCl₂n) (0.01 eq).

    • Add a solution of Methyl 4-acetylbenzoate (1.0 eq) in an appropriate solvent (e.g., isopropanol, which also serves as the hydrogen source).

    • Add a base such as potassium tert-butoxide (0.1 eq).

    • Seal the flask and heat the reaction mixture to 80 °C for 12-24 hours.

    • Monitor the reaction for conversion of the starting material.

    • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Trustworthiness (Self-Validation): In addition to structural confirmation (NMR, MS), the stereochemical purity must be assessed. The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). An ee of >98% is often achievable with this method.[12]

Application: Synthesis of Chiral Pharmaceutical Scaffolds

The primary value of chiral Methyl 4-(1-hydroxyethyl)benzoate lies in its role as a precursor to other critical intermediates. Its conversion to a chiral primary amine yields the 1-aryl-ethylamine scaffold, a privileged structure found in many pharmaceuticals.[11] This transformation is typically achieved via activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction.

G cluster_1 Transformation to Chiral Amine A (S)-Methyl 4-(1-hydroxyethyl)benzoate B Activated Intermediate (R)-Methyl 4-(1-(methylsulfonyloxy)ethyl)benzoate A->B Step 1: Activation MsCl, Et₃N (Retention of Stereochemistry) C Azide Intermediate (S)-Methyl 4-(1-azidoethyl)benzoate B->C Step 2: Substitution NaN₃ (SN2) (Inversion of Stereochemistry) D Final Product (S)-Methyl 4-(1-aminoethyl)benzoate C->D Step 3: Reduction H₂, Pd/C (Retention of Stereochemistry)

Caption: Workflow for converting the chiral alcohol to a chiral primary amine.

Protocol 3: Two-Step Conversion of Alcohol to Amine

This protocol details a robust and scalable two-step process involving mesylation and azide displacement, followed by reduction.

  • Principle: The hydroxyl group is a poor leaving group. It is first converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl). This activated intermediate then undergoes an Sₙ2 reaction with sodium azide (NaN₃), which proceeds with a complete inversion of the stereocenter. The resulting azide is then cleanly reduced to the primary amine.

  • Methodology (Part A: Mesylation and Azidation):

    • Dissolve (S)-Methyl 4-(1-hydroxyethyl)benzoate (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour. Upon completion (monitored by TLC), wash the reaction mixture with cold water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate without heating to yield the crude mesylate.

    • Immediately dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (2.0 eq) and heat the mixture to 60-70 °C for 4-6 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers thoroughly with water and brine, dry over Na₂SO₄, and concentrate to yield the crude azide.

  • Methodology (Part B: Azide Reduction):

    • Dissolve the crude (S)-Methyl 4-(1-azidoethyl)benzoate in methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% loading).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield the final product, (S)-Methyl 4-(1-aminoethyl)benzoate.

  • Trustworthiness (Self-Validation): It is critical to validate the stereochemistry at each stage. The inversion of configuration during the Sₙ2 reaction with azide can be confirmed by comparing the chiral HPLC trace of the final amine product with that of the starting alcohol. Successful reduction is confirmed by IR spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Conclusion

Methyl 4-(1-hydroxyethyl)benzoate is a powerful and versatile building block for pharmaceutical synthesis. Its value is derived from its bifunctional nature and, most importantly, the stereocenter at the carbinol position. The ability to produce this compound in high enantiomeric purity through methods like asymmetric hydrogenation provides chemists with a reliable starting point for constructing complex, stereochemically defined molecules. Its successful application in synthesizing the chiral 1-arylethylamine scaffold underscores its significance as an enabling tool in the development of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109734661B - Synthetic method of lenvatinib.
  • ResearchGate. (n.d.). Six-step synthesis of lenvatinib 50 starting from.... Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). Methyl 4-[(1S)-1-hydroxyethyl]benzoate. Retrieved from [Link]

  • 4-Acetylbenzoic acid methyl ester. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Synthesis of Methyl 4-(1-hydroxyethyl)benzoate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(1-hydroxyethyl)benzoate and its chiral derivatives are valuable intermediates in the pharmaceutical and cosmetic industries.[1] Their bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for diverse chemical modifications, making them crucial building blocks in the synthesis of bioactive molecules and other fine chemicals.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to access these compounds, with a focus on practical, detailed protocols and the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of methyl 4-(1-hydroxyethyl)benzoate derivatives can be broadly categorized into three main strategies:

  • Reduction of a Pro-chiral Ketone: This is the most common and direct approach, involving the reduction of methyl 4-acetylbenzoate. This method can be adapted to produce the racemic product or, with the use of chiral reducing agents or catalysts, can provide enantiomerically enriched or pure (R)- or (S)-enantiomers.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction offers a versatile route starting from methyl 4-formylbenzoate or related aldehydes and a methyl Grignard reagent.

  • Enzymatic Kinetic Resolution: For applications demanding high enantiopurity, enzymatic methods provide an efficient means to resolve a racemic mixture of methyl 4-(1-hydroxyethyl)benzoate, selectively acylating or hydrolyzing one enantiomer.[3][4]

This guide will delve into the practical execution of these methods, providing step-by-step protocols and critical insights for successful synthesis.

Method 1: Synthesis via Reduction of Methyl 4-acetylbenzoate

The reduction of the carbonyl group in methyl 4-acetylbenzoate is a straightforward and high-yielding method to produce methyl 4-(1-hydroxyethyl)benzoate. The choice of reducing agent is critical and determines the outcome of the reaction.

Protocol 1.1: Racemic Synthesis using Sodium Borohydride

This protocol describes a simple and cost-effective method for the synthesis of racemic methyl 4-(1-hydroxyethyl)benzoate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation A Dissolve Methyl 4-acetylbenzoate in Methanol B Cool solution to 0°C A->B C Slowly add Sodium Borohydride (NaBH4) B->C D Stir at 0°C, then warm to room temperature C->D E Quench with acidic water D->E F Extract with Ethyl Acetate E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of racemic methyl 4-(1-hydroxyethyl)benzoate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 4-acetylbenzoate≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure methyl 4-(1-hydroxyethyl)benzoate.

Protocol 1.2: Asymmetric Synthesis using a Chiral Catalyst

For the synthesis of enantiomerically enriched methyl 4-(1-hydroxyethyl)benzoate, an asymmetric transfer hydrogenation approach can be employed. This method utilizes a chiral catalyst, such as a Ruthenium-based complex, to selectively produce one enantiomer. A common precursor for this is ethyl 4-acetylbenzoate, which can be enantioselectively reduced to the corresponding chiral alcohol.[5]

Conceptual Workflow for Asymmetric Transfer Hydrogenation:

G Start Ethyl 4-acetylbenzoate Process Asymmetric Transfer Hydrogenation + Chiral Catalyst (e.g., Ru-based) + Hydrogen Source (e.g., Formic acid/Triethylamine) Start->Process End Chiral Ethyl 4-(1-hydroxyethyl)benzoate Process->End G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Workup & Isolation A React Methyl Iodide with Magnesium Turnings in Anhydrous Ether B Add Methyl 4-formylbenzoate solution dropwise at 0°C A->B C Stir at room temperature B->C D Quench with saturated Ammonium Chloride solution C->D E Extract with Diethyl Ether D->E F Dry organic layer and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the Grignard synthesis of methyl 4-(1-hydroxyethyl)benzoate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 4-formylbenzoate≥98%Commercially Available
Methyl Iodide≥99%Commercially Available
Magnesium TurningsCommercially Available
Anhydrous Diethyl EtherCommercially Available
Saturated Ammonium Chloride (NH₄Cl) solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Step-by-Step Protocol:

  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether through the dropping funnel. Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Workup and Isolation: Cool the reaction mixture and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Method 3: Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure (R)- or (S)-methyl 4-(1-hydroxyethyl)benzoate, enzymatic kinetic resolution (EKR) is a highly effective strategy. [3]Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product and the unreacted enantiomer. [4][6]

Protocol 3.1: Lipase-Catalyzed Transesterification

This protocol provides a general procedure for the kinetic resolution of racemic methyl 4-(1-hydroxyethyl)benzoate using a lipase such as Candida antarctica lipase B (CAL-B).

Reaction Principle:

G Racemic Racemic Methyl 4-(1-hydroxyethyl)benzoate Enzyme Lipase (e.g., CAL-B) + Acyl Donor (e.g., Vinyl Acetate) Racemic->Enzyme Products (R)-Acetylated Ester + (S)-Alcohol (or vice versa depending on enzyme) Enzyme->Products

Caption: Principle of enzymatic kinetic resolution by transesterification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Racemic Methyl 4-(1-hydroxyethyl)benzoate≥98%Synthesized as per Protocol 1.1
Candida antarctica Lipase B (CAL-B), immobilizedCommercially Available
Vinyl Acetate≥99%Commercially Available
Organic Solvent (e.g., Toluene, THF)AnhydrousCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: To a solution of racemic methyl 4-(1-hydroxyethyl)benzoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene), add immobilized CAL-B (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (1.5-2.0 eq) as the acyl donor.

  • Enzymatic Resolution: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Workup and Isolation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separation and Purification: Separate the unreacted alcohol enantiomer from the acylated ester by column chromatography on silica gel.

Quantitative Data Summary (Illustrative):

MethodStarting MaterialKey ReagentsTypical YieldPurity
Protocol 1.1 Methyl 4-acetylbenzoateNaBH₄, MeOH85-95%>98% (racemic)
Protocol 2.1 Methyl 4-formylbenzoateCH₃MgI, Et₂O70-85%>98% (racemic)
Protocol 3.1 Racemic Methyl 4-(1-hydroxyethyl)benzoateCAL-B, Vinyl Acetate~45% (for each enantiomer)>99% ee

Conclusion

The synthesis of methyl 4-(1-hydroxyethyl)benzoate derivatives is achievable through several reliable methods. The choice of synthetic route will depend on the desired outcome, specifically whether a racemic mixture or an enantiomerically pure compound is required, as well as considerations of cost, scale, and available expertise. The protocols provided herein offer a solid foundation for researchers to produce these valuable intermediates for a wide range of applications in drug discovery and materials science.

References

  • MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • University of Missouri-St. Louis. Grignard Reaction. [Link]

  • Singh, P., & Singh, P. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 624-633. [Link]

  • PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-(4-hydroxybutyl)benzoate. [Link]

  • MySkinRecipes. methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. [Link]

  • PubChem. methyl 4-((1S)-1-hydroxyethyl)benzoate. [Link]

  • Appretech Scientific Limited. Methyl 4-[(1S)-1-hydroxyethyl]benzoate. [Link]

  • de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • de Miranda, A. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. [Link]

  • ResearchGate. (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • Google Patents.
  • Chen, Y., et al. (2002). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 124(42), 12414-12415. [Link]

  • Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Organic Syntheses. Benzaldehyde, 2-methoxy-. [Link]

Sources

Application Note: Synthesis of Methyl 4-(1-chloroethyl)benzoate via Reaction of Methyl 4-(1-hydroxyethyl)benzoate with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and pharmaceutical intermediates. Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary and secondary alcohols into their corresponding chlorides.[1][2] This application note provides a comprehensive guide to the reaction of methyl 4-(1-hydroxyethyl)benzoate, a secondary benzylic alcohol, with thionyl chloride to yield methyl 4-(1-chloroethyl)benzoate. We will delve into the mechanistic dichotomy of this reaction, offering detailed protocols that allow for stereochemical control, and discuss critical safety considerations and analytical characterization of the product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2]

Reaction Mechanism: A Tale of Two Pathways (Sₙi vs. Sₙ2)

The reaction of a secondary alcohol with thionyl chloride is nuanced, capable of proceeding through two distinct mechanistic pathways depending on the reaction conditions, primarily the presence or absence of a base like pyridine.[1][3]

Step 1 (Common to both pathways): Formation of an Alkyl Chlorosulfite Intermediate

The initial step involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation, forms a key intermediate: an alkyl chlorosulfite (ROSOCl).[1][4] This step is critical as it transforms the poor leaving group (-OH) into a much better leaving group (-OSOCl).

Pathway A: Sₙi (Substitution Nucleophilic internal) - Retention of Stereochemistry

In the absence of a base and typically in a non-polar solvent, the reaction proceeds via an Sₙi mechanism.[4][5] The alkyl chlorosulfite intermediate collapses to form a tight, intimate ion pair between the carbocation and the chlorosulfite anion. The chloride is then delivered from the same face of the leaving group, resulting in overall retention of the original stereochemistry.[1][6]

Pathway B: Sₙ2 (Substitution Nucleophilic bimolecular) - Inversion of Stereochemistry

The addition of a base, most commonly pyridine, fundamentally alters the reaction's course to an Sₙ2 mechanism.[1][3] Pyridine serves two purposes: it neutralizes the HCl generated during the formation of the alkyl chlorosulfite, and it reacts with the intermediate to form a pyridinium salt.[3][7] This process liberates a free chloride ion (Cl⁻), which is now an external nucleophile. This chloride ion then performs a backside attack on the carbon atom bearing the leaving group, leading to a complete inversion of stereochemistry.[3][8]

G cluster_0 Common First Step: Alkyl Chlorosulfite Formation cluster_1 Pathway A: SNi (No Pyridine) cluster_2 Pathway B: SN2 (With Pyridine) Start Methyl 4-(1-hydroxyethyl)benzoate + SOCl₂ Intermediate Alkyl Chlorosulfite Intermediate Start->Intermediate Alcohol attacks Sulfur IonPair Intimate Ion Pair [R⁺...⁻OSOCl] Intermediate->IonPair Spontaneous collapse Pyridinium Pyridinium Salt Intermediate + Free Cl⁻ Intermediate->Pyridinium Pyridine reacts Retention Product with RETENTION of Stereochemistry IonPair->Retention Internal Cl⁻ return Inversion Product with INVERSION of Stereochemistry Pyridinium->Inversion Backside attack by Cl⁻

Caption: Mechanistic pathways for the reaction of a secondary alcohol with thionyl chloride.

Experimental Protocols

Safety Notice: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][10] All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11][12] The reaction apparatus must be scrupulously dried to prevent hazardous reactions with moisture.

Protocol for Sₙ2 Reaction (Inversion of Stereochemistry)

This protocol is designed to favor the Sₙ2 pathway, leading to the product with inverted stereochemistry.

Materials:

  • Methyl 4-(1-hydroxyethyl)benzoate

  • Thionyl chloride (SOCl₂), freshly distilled

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of nitrogen. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In the flask, dissolve methyl 4-(1-hydroxyethyl)benzoate (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Thionyl Chloride Addition: Add thionyl chloride (1.2 equiv) to the dropping funnel and add it dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature at 0 °C. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and the evolution of HCl gas.

  • Pyridine Addition: After the thionyl chloride addition is complete, add anhydrous pyridine (1.5 equiv) dropwise via syringe or dropping funnel.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench any remaining thionyl chloride.

    • Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution portion-wise until gas evolution ceases to neutralize the excess acid.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[13]

Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Alcohol:SOCl₂:Pyridine) 1.0 : 1.2 : 1.5A slight excess of SOCl₂ ensures complete conversion. Pyridine neutralizes generated HCl and catalyzes the Sₙ2 pathway.
Solvent Anhydrous DichloromethaneInert solvent that solubilizes reactants and does not react with thionyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to room temperature ensures the reaction goes to completion.
Reaction Time 2 - 4 hoursTypically sufficient for secondary alcohols; monitor by TLC for confirmation.
Expected Yield 80 - 95%This reaction is generally high-yielding with proper technique.

Product Characterization

The final product, methyl 4-(1-chloroethyl)benzoate, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0 ppm (d, 2H, Ar-H ortho to ester)

    • δ ~7.5 ppm (d, 2H, Ar-H ortho to chloroethyl)

    • δ ~5.2 ppm (q, 1H, -CH(Cl)-)

    • δ ~3.9 ppm (s, 3H, -OCH₃)

    • δ ~1.8 ppm (d, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~166 ppm (C=O)

    • δ ~144 ppm (Ar-C quaternary)

    • δ ~131 ppm (Ar-C quaternary)

    • δ ~130 ppm (Ar-CH)

    • δ ~126 ppm (Ar-CH)

    • δ ~58 ppm (-CHCl-)

    • δ ~52 ppm (-OCH₃)

    • δ ~25 ppm (-CH₃)

  • IR Spectroscopy (ATR):

    • ~1720 cm⁻¹ (C=O stretch, strong)

    • ~1610, 1500 cm⁻¹ (C=C aromatic stretch)

    • ~1280, 1110 cm⁻¹ (C-O stretch)

    • ~700-800 cm⁻¹ (C-Cl stretch)

  • Mass Spectrometry (EI):

    • Expected M⁺ peaks corresponding to the molecular weight, showing a characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.[14]

G cluster_analysis Analytical Confirmation Crude Crude Product (Post-Workup) Purification Column Chromatography Crude->Purification Pure Pure Methyl 4-(1-chloroethyl)benzoate Purification->Pure NMR ¹H & ¹³C NMR Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Workflow for the purification and analytical confirmation of the final product.

Safety and Waste Disposal

  • Handling Thionyl Chloride: Always handle SOCl₂ in a fume hood.[10][11] It is a lachrymator and reacts violently with water to produce SO₂ and HCl gas.[10] Keep away from moisture and incompatible materials like strong bases and alcohols.[11]

  • Quenching: Unused thionyl chloride or reaction mixtures containing it should be quenched cautiously. A recommended method is to slowly add the material to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide. Do not quench with water alone, as the reaction can be violent.

  • Waste Disposal: All liquid and solid waste should be collected and disposed of as hazardous chemical waste according to institutional and local regulations. The aqueous waste from the workup will be acidic and should be neutralized before disposal.

References

  • Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?
  • Wikipedia. (n.d.). SNi.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet.
  • ECHEMI. (n.d.). Thionyl chloride SDS, 7719-09-7 Safety Data Sheets.
  • Aakash Institute. (n.d.). Nucleophilic Substitution Reaction-SNi, SNNGP.
  • Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • Fisher Scientific. (2024, September 18). Safety Data Sheet: Thionyl chloride.
  • Aakash Institute. (n.d.). Nucleophilic Substitution Reaction: Definition, Types, SN1, SN2, SNi, SNNGP.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride [Video]. YouTube.
  • Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate.

Sources

Application Note & Protocol: Selective Esterification of 4-(1-hydroxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-(1-hydroxyethyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a secondary alcohol.[1] Its derivatives, particularly its esters, are valuable intermediates in the synthesis of pharmaceuticals and specialty polymers. The selective esterification of the carboxylic acid moiety while preserving the hydroxyl group is a common and critical transformation. This document provides a comprehensive guide to this process, focusing on the principles and a detailed laboratory protocol for the Fischer-Speier esterification of the carboxylic acid group. We will explore the underlying reaction mechanism, provide a step-by-step procedure for the synthesis of methyl 4-(1-hydroxyethyl)benzoate, discuss analytical validation, and present a troubleshooting guide for common experimental challenges. This note is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Principles: The Fischer-Speier Esterification Mechanism

The esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst is known as the Fischer-Speier esterification.[2][3] This reaction is a classic example of a reversible nucleophilic acyl substitution.[4] The equilibrium nature of the reaction necessitates specific strategies to achieve high product yields. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or by removing water as it is formed.[5][6]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][4]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a better leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product.[4]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_reactants Reactants cluster_products Products RCOOH 4-(1-hydroxyethyl)benzoic acid ROH Alcohol (R'-OH) Protonated_Acid Protonated Carboxylic Acid (Activated Electrophile) RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack (by R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer 4. Elimination of H₂O Water H₂O Protonated_Ester->Water Ester Ester Product Protonated_Ester->Ester 5. Deprotonation H_plus_regen H⁺ (Regenerated) Ester->H_plus_regen

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-(1-hydroxyethyl)benzoate

This protocol details the synthesis of methyl 4-(1-hydroxyethyl)benzoate (MW: 180.20 g/mol )[7][8] from 4-(1-hydroxyethyl)benzoic acid (MW: 166.17 g/mol ).[9]

3.1 Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-(1-hydroxyethyl)benzoic acid≥97%Sigma-AldrichStarting material.[10]
Methanol (MeOH)Anhydrous, ACSFisher ScientificUsed as reactant and solvent. A large excess is required.[6]
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCatalyst. Handle with extreme care in a fume hood.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralizing washes.
Brine (Saturated NaCl Solution)-Lab PreparedFor final aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularAlfa AesarDrying agent.

3.2 Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

3.3 Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 4-(1-hydroxyethyl)benzoic acid (5.00 g, 30.1 mmol).

    • Add methanol (50 mL, 1.24 mol). Using a large molar excess of the alcohol is crucial to drive the equilibrium towards the ester product.[6]

    • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with gentle swirling. This addition is exothermic.

    • Add a magnetic stir bar, attach a reflux condenser, and place the setup in a heating mantle on a stirrer plate.

  • Reflux:

    • Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 3-4 hours.[6]

    • Rationale: Heating increases the reaction rate, but refluxing prevents the loss of the volatile methanol solvent.

  • Reaction Monitoring (Optional but Recommended):

    • Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of cold deionized water.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.

    • Rationale: The ester product is more soluble in the organic solvent, while excess methanol, sulfuric acid, and some unreacted starting material will partition into the aqueous layer.

  • Neutralization and Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL). Caution: Vent the separatory funnel frequently to release CO₂ gas produced from the neutralization.[11]

    • Rationale: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it into its water-soluble sodium salt, thus removing it from the organic layer.

    • Wash the organic layer with brine (1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water and break up any emulsions.

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude product.

3.4 Purification

The crude product, methyl 4-(1-hydroxyethyl)benzoate, can be purified by either vacuum distillation or column chromatography on silica gel if high purity is required. For many applications, the crude product may be sufficiently pure.

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow A 1. Reagent Addition - 4-(1-hydroxyethyl)benzoic acid - Methanol (excess) - H₂SO₄ (catalyst) B 2. Reflux (3-4 hours @ 65°C) A->B C 3. Cooldown & Quench (Pour into cold water) B->C D 4. Extraction (with Ethyl Acetate) C->D E 5. Washing Sequence - Sat. NaHCO₃ solution - Brine solution D->E F 6. Drying (over Anhydrous Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Distillation or Chromatography) G->H I 9. Analysis & Characterization (NMR, IR, MS) H->I

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Analytical Characterization & Expected Results

The identity and purity of the synthesized methyl 4-(1-hydroxyethyl)benzoate should be confirmed using standard analytical techniques.[12]

TechniqueExpected Result for Methyl 4-(1-hydroxyethyl)benzoate
¹H NMR (CDCl₃)Signals corresponding to the aromatic protons (approx. 7.4-8.0 ppm), the methoxy group of the ester (singlet, approx. 3.9 ppm), the benzylic proton (quartet, approx. 4.9 ppm), the hydroxyl proton (broad singlet), and the methyl group (doublet, approx. 1.5 ppm).
IR Spectroscopy A strong carbonyl (C=O) stretch for the ester at approx. 1720 cm⁻¹, a broad O-H stretch for the alcohol at approx. 3400 cm⁻¹, and C-O stretches. The broad carboxylic acid O-H stretch from the starting material (approx. 2500-3300 cm⁻¹) should be absent.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the mass of the product (C₁₀H₁₂O₃, m/z = 180.08).
Appearance Typically a colorless oil or low-melting solid.
Yield Typical yields for Fischer esterifications with excess alcohol range from 70-95%.[6]

Alternative Methodologies

While Fischer-Speier esterification is robust, other methods can be employed, particularly when dealing with acid-sensitive substrates or to align with green chemistry principles.

  • Solid Acid Catalysts: Using recoverable solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or modified clays can simplify purification, as the catalyst is simply filtered off post-reaction, reducing acidic waste streams.[13][14][15]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants.[16][17] Specialized sealed vessels are often required to reach temperatures above the solvent's boiling point.[17]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Product Yield 1. Incomplete reaction due to insufficient reflux time. 2. Equilibrium not shifted sufficiently. 3. Loss of product during aqueous work-up.1. Increase reflux time and monitor by TLC until starting material is consumed. 2. Use a greater excess of alcohol or consider a method to remove water (e.g., Dean-Stark trap if using a non-alcohol solvent like toluene).[5] 3. Ensure thorough extraction with the organic solvent.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient washing with sodium bicarbonate.1. See "Low Product Yield". 2. Perform additional washes with NaHCO₃. Check the pH of the aqueous layer to ensure it is basic.
Formation of an Emulsion During Extraction Soaps may form if the NaHCO₃ solution is too concentrated or if the mixture is shaken too vigorously.Add brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.

References

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • University Handout. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

  • PowerPoint Presentation. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid.... Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (1978). Process for the purification of benzoic acid.
  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry.... Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University Handout. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Hydroxyethyl)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting methyl 4-(1-hydroxyethyl)benzoate synthesis side reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-(1-hydroxyethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues effectively.

Methyl 4-(1-hydroxyethyl)benzoate is a valuable building block in the pharmaceutical and cosmetic industries.[1] Its synthesis, most commonly achieved through the chemoselective reduction of methyl 4-acetylbenzoate, requires careful control to prevent the formation of unwanted byproducts. This guide addresses the critical challenges you may face during this process.

Core Synthesis Pathway: Chemoselective Reduction

The primary and most efficient route to methyl 4-(1-hydroxyethyl)benzoate involves the reduction of the ketone functionality of methyl 4-acetylbenzoate while leaving the methyl ester group intact. This transformation demands a high degree of chemoselectivity.

Reaction_Pathway start Methyl 4-acetylbenzoate product Methyl 4-(1-hydroxyethyl)benzoate start->product Chemoselective Reduction reagent Sodium Borohydride (NaBH4) Methanol (Solvent) reagent->start

Caption: Main synthetic route to methyl 4-(1-hydroxyethyl)benzoate.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental problems.

Problem 1: Incomplete Reaction or Low Yield

Question: My reaction is not going to completion, resulting in a low yield of methyl 4-(1-hydroxyethyl)benzoate and significant unreacted starting material. What are the likely causes and how can I resolve this?

Answer: This is a common issue often traced back to the reducing agent or reaction conditions.

Causality Analysis:

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) can degrade over time, especially if improperly stored and exposed to moisture. An inactive reducing agent is a primary cause of failed or incomplete reactions.

  • Stoichiometry: While an excess of NaBH₄ is typically used, an insufficient amount will naturally lead to an incomplete reaction.

  • Temperature and Time: Ketone reduction with NaBH₄ is generally rapid, but low temperatures can significantly slow the reaction rate. Conversely, the reaction must be given enough time to proceed to completion.

Troubleshooting Protocol:

  • Verify Reagent Activity: Always use a fresh, unopened bottle of sodium borohydride if possible. If you suspect the reagent is old, you can perform a small-scale test reaction on a simple ketone like acetophenone to confirm its activity.

  • Adjust Stoichiometry: Typically, 1.5 to 2.0 equivalents of NaBH₄ are sufficient. If the reaction is still incomplete, you can try a slightly higher excess, but be mindful of potential side reactions (see Problem 2).

  • Optimize Reaction Conditions:

    • Start the reaction at 0 °C by adding the NaBH₄ slowly to a solution of the starting material in methanol.

    • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. The disappearance of the starting material spot (methyl 4-acetylbenzoate) indicates completion.

Compound Typical Rf Value (3:1 Hexane:EtOAc) Notes
Methyl 4-acetylbenzoate~0.6Starting material, less polar.
Methyl 4-(1-hydroxyethyl)benzoate~0.3Product, more polar due to -OH group.
4-(Hydroxymethyl)phenylethanol~0.1Over-reduction byproduct, very polar.
Problem 2: Over-reduction of the Ester Group

Question: I am observing a significant amount of a highly polar byproduct. Mass spectrometry suggests it's the diol, where both the ketone and the ester have been reduced. How can I prevent this?

Answer: This indicates a loss of chemoselectivity, which is critical for this synthesis. The key is to use a reducing agent that discriminates between a ketone and an ester.

Causality Analysis:

  • Incorrect Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not chemoselective and will readily reduce both ketones and esters.[2][3] Their use is inappropriate for this specific transformation.

  • Excessive Reducing Agent/Harsh Conditions: Even with NaBH₄, which is significantly milder, forcing the reaction with a large excess of the reagent or high temperatures (e.g., refluxing) can lead to slow reduction of the ester.

Troubleshooting Protocol:

  • Select the Right Tool for the Job: The cornerstone of this synthesis is choosing the correct reducing agent. Sodium borohydride (NaBH₄) is the industry standard for selectively reducing ketones in the presence of esters.[3]

  • Control Stoichiometry and Temperature:

    • Do not use more than 2.0 equivalents of NaBH₄.

    • Maintain the reaction temperature between 0 °C and room temperature. Avoid heating the reaction mixture.

  • Alternative Mild Reagents: In particularly sensitive cases, other mild and selective reducing agents can be considered, although NaBH₄ is generally sufficient and cost-effective.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction start Methyl 4-acetylbenzoate product Methyl 4-(1-hydroxyethyl)benzoate start->product NaBH4 (Controlled) side_product 4-(1-Hydroxyethyl)benzyl alcohol (Diol Byproduct) start->side_product LiAlH4 or Excess NaBH4 / Heat

Caption: Desired reaction pathway versus the over-reduction side reaction.

Problem 3: Re-oxidation of Product to Starting Material

Question: After workup and purification, I notice the reappearance of my starting material, methyl 4-acetylbenzoate, in the final product. What could be causing this?

Answer: The product, a secondary alcohol, can be susceptible to oxidation back to the ketone under certain conditions.

Causality Analysis:

  • Aggressive Workup: Using oxidizing agents during the workup (e.g., hydrogen peroxide for certain boron species) can re-oxidize the desired alcohol.

  • Air Oxidation: While less common for this specific molecule under normal conditions, prolonged exposure to air, especially in the presence of trace metal catalysts, can cause slow oxidation.

  • Improper Storage: Storing the product in a container with oxidizing contaminants or exposed to light and air can lead to degradation over time.

Troubleshooting Protocol:

  • Gentle Workup: The standard workup involves quenching the reaction with a dilute acid (like 1M HCl) to neutralize excess borohydride and hydrolyze borate esters. This is generally non-oxidizing. Avoid any oxidative quench procedures.

  • Purification Considerations: During purification (e.g., column chromatography), use clean solvents and silica gel to avoid introducing contaminants.

  • Proper Storage: Store the purified methyl 4-(1-hydroxyethyl)benzoate in a well-sealed container, preferably under an inert atmosphere (nitrogen or argon), and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and chemoselective method for this synthesis? A1: The reduction of methyl 4-acetylbenzoate with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the most dependable and widely used method. NaBH₄ is an excellent choice because it is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, making it highly chemoselective for this application.[3]

Q2: How do I effectively monitor the reaction? A2: Thin-Layer Chromatography (TLC) is the best method. Spot the reaction mixture on a silica gel plate alongside the starting material. Develop the plate in a solvent system like 3:1 Hexane:Ethyl Acetate. The product, being an alcohol, is more polar and will have a lower Retention Factor (Rf) than the starting ketone. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the recommended purification method for the final product? A3: For high purity, flash column chromatography on silica gel is the most effective method. A gradient elution starting from a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 3:1 Hexane:EtOAc) will effectively separate the product from any unreacted starting material and non-polar impurities. If the reaction is very clean, recrystallization from a suitable solvent system (like ethyl acetate/hexanes) can also be an effective and scalable purification strategy.

Experimental Protocols

Protocol 1: Synthesis via NaBH₄ Reduction
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reductant: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding 1M HCl until the effervescence ceases and the pH is acidic (~pH 5-6).

    • Reduce the volume of methanol using a rotary evaporator.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 7:1, then 5:1, and finally 3:1 Hexane:Ethyl Acetate).

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified methyl 4-(1-hydroxyethyl)benzoate.

Troubleshooting_Workflow start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_reagent Check NaBH4 activity & stoichiometry incomplete->check_reagent optimize Optimize Time/Temp check_reagent->optimize Reagent OK sm_sol Re-run reaction with active NaBH4 check_reagent->sm_sol Reagent Bad optimize->start analyze Analyze Product Purity (TLC/NMR) complete->analyze pure Product is Pure analyze->pure Yes impure Impurities Detected analyze->impure No finish Pure Product Obtained pure->finish impurity_type What is the impurity? impure->impurity_type sm Starting Material Present impurity_type->sm Unreacted SM diol Diol Byproduct Present impurity_type->diol Over-reduction purify Purify via Column Chromatography impurity_type->purify Other sm->sm_sol diol_sol Verify correct (mild) reagent was used. Control Temp & Stoichiometry. diol->diol_sol sm_sol->start diol_sol->start purify->finish

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • J-Stage. Chemoselective Reduction and Alkylation of Carbonyl Functions Using Phosphonium Salts as an in Situ Protecting Groups. Available at: [Link]

  • ResearchGate. How can a ketone be enantioselectively reduced, in the presence of an ester? Available at: [Link]

  • YouTube. Chemoselective Reduction. Available at: [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Chemguide. oxidation of alcohols. Available at: [Link]

  • L.S.College, Muzaffarpur. Oxidation of secondary alcohols to ketones. Available at: [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

  • BYJU'S. Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

  • MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. Available at: [Link]

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. Available at: [Link]

  • PubChem. Methyl 4-acetylbenzoate. Available at: [Link]

Sources

"optimization of reaction conditions for methyl 4-(1-hydroxyethyl)benzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this valuable intermediate.[1]

Reaction Overview: Reduction of Methyl 4-acetylbenzoate

The primary and most efficient route for the synthesis of methyl 4-(1-hydroxyethyl)benzoate is the reduction of the ketone functionality of methyl 4-acetylbenzoate. This transformation is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reduction of methyl 4-acetylbenzoate with sodium borohydride?

A1: The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, an alkoxide, which is subsequently protonated during the workup step (typically with water or a mild acid) to yield the final secondary alcohol product, methyl 4-(1-hydroxyethyl)benzoate.

Q2: Why is sodium borohydride the preferred reducing agent for this synthesis?

A2: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters under standard conditions.[2][3] This selectivity is crucial for this synthesis, as it prevents the reduction of the methyl ester group on the aromatic ring, leading to a cleaner reaction with higher yields of the desired product.

Q3: What are the key safety precautions when working with sodium borohydride?

A3: Sodium borohydride reacts with protic solvents and acids to produce flammable hydrogen gas. Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The quenching of the reaction should be performed cautiously, especially on a large scale, by slowly adding the quenching agent to the reaction mixture, preferably at a reduced temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Borohydride: The reagent may have decomposed due to improper storage and exposure to moisture. 2. Insufficient Reagent: The molar ratio of NaBH₄ to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the temperature employed. 4. Short Reaction Time: The reaction may not have proceeded to completion.1. Use freshly opened or properly stored sodium borohydride. 2. Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents. 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate. Monitor the reaction closely by TLC. 4. Extend the reaction time and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
Presence of Unreacted Starting Material 1. Incomplete Reaction: As described above. 2. Inefficient Mixing: Poor stirring may lead to localized depletion of the reducing agent.1. See solutions for "Low or No Product Yield". 2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Side Products 1. Over-reduction: Although unlikely with NaBH₄, prolonged reaction times at elevated temperatures could potentially lead to minor reduction of the ester. 2. Hydrolysis of the Ester: If the workup is too acidic or the reaction is carried out in the presence of a strong base for an extended period, the methyl ester could be hydrolyzed to the corresponding carboxylic acid.1. Monitor the reaction by TLC and stop it once the starting material is consumed. 2. Use a mild acid (e.g., saturated ammonium chloride solution) for the workup and avoid extreme pH conditions.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of borate salts can sometimes lead to the formation of emulsions during the extractive workup. 2. Oily Product: The product may not crystallize easily if impurities are present.1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective. 2. Purify the crude product by column chromatography on silica gel before attempting recrystallization.

Experimental Protocol: Synthesis of Methyl 4-(1-hydroxyethyl)benzoate

This protocol is a general guideline and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents:
  • Methyl 4-acetylbenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes mixture)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1.0 eq) in methanol (approximately 10 mL per gram of starting material). Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material, methyl 4-acetylbenzoate, is less polar and will have a higher Rf value than the more polar product, methyl 4-(1-hydroxyethyl)benzoate. The reaction is typically complete within 1-2 hours at room temperature.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution will occur.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • If the crude product is an oil or does not crystallize cleanly, purification by column chromatography on silica gel is recommended.

Characterization Data:
  • Methyl 4-acetylbenzoate (Starting Material):

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃): δ ~8.1 (d, 2H), ~8.0 (d, 2H), ~3.95 (s, 3H), ~2.65 (s, 3H) ppm.[4]

    • ¹³C NMR (CDCl₃): δ ~197.5, 166.0, 139.5, 134.0, 129.5, 128.0, 52.5, 26.5 ppm.[5]

    • IR (KBr): ν ~1725 cm⁻¹ (ester C=O), ~1685 cm⁻¹ (ketone C=O).

  • Methyl 4-(1-hydroxyethyl)benzoate (Product):

    • Appearance: White solid or colorless oil.

    • ¹H NMR (CDCl₃): δ ~8.0 (d, 2H), ~7.4 (d, 2H), ~4.9 (q, 1H), ~3.9 (s, 3H), ~2.5 (br s, 1H, OH), ~1.5 (d, 3H) ppm.[6]

    • ¹³C NMR (CDCl₃): δ ~167.0, 146.0, 129.5, 129.0, 125.0, 70.0, 52.0, 25.0 ppm.

    • IR (KBr): ν ~3400 cm⁻¹ (broad, O-H), ~1720 cm⁻¹ (ester C=O).[7]

Visual Guides

Reaction Workflow

Reaction_Workflow Start Dissolve Methyl 4-acetylbenzoate in MeOH Add_NaBH4 Add NaBH4 portion-wise Start->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Workup Aqueous Workup (NH4Cl, Extraction) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Pure Methyl 4-(1-hydroxyethyl)benzoate Purify->Product

Caption: A streamlined workflow for the synthesis of methyl 4-(1-hydroxyethyl)benzoate.

Troubleshooting Logic

Troubleshooting_Logic cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Cause1 Inactive Reagent Start->Cause1 Cause2 Insufficient Reagent Start->Cause2 Cause3 Suboptimal Conditions (Temp, Time) Start->Cause3 Solution1 Use Fresh NaBH4 Cause1->Solution1 Solution2 Increase Equivalents of NaBH4 Cause2->Solution2 Solution3 Optimize Temperature and Reaction Time Cause3->Solution3

Caption: A logical approach to troubleshooting low yield in the reduction reaction.

References

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information. [Link]

  • Chem 353: NaBH4 expt. Department of Chemistry, University of Calgary. [Link]

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

  • Sodium Borohydride Reduction of Benzoin. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • NaBH4 Reduction of Ketone to Alcohol. Department of Chemistry, Swarthmore College. [Link]

  • ResearchGate. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

  • Reddit. How does NaBH4 reduce this ester? r/Chempros. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • ResearchGate. ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. [Link]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • Semantic Scholar. A concise synthesis of substituted benzoates. [Link]

  • SpectraBase. Methyl 4-acetylbenzoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Appretech Scientific Limited. Methyl 4-[(1S)-1-hydroxyethyl]benzoate. [Link]

  • Organic Syntheses. 5α-androstan-17β-ol-3-one. [Link]

  • Google Patents.
  • MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • ChemSynthesis. methyl 3-(2-hydroxyethyl)benzoate. [Link]

Sources

Technical Support Center: Purification of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-(1-hydroxyethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. We understand that purification is a critical step that can significantly impact the yield, purity, and success of subsequent reactions. This document provides in-depth, field-tested guidance, moving beyond simple protocols to explain the 'why' behind each step.

Initial Assessment: Understanding Your Compound

Before any purification attempt, a thorough understanding of the physical and chemical properties of methyl 4-(1-hydroxyethyl)benzoate is essential. These properties dictate the optimal purification strategy.

Table 1: Physicochemical Properties of Methyl 4-(1-hydroxyethyl)benzoate

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][3]
Appearance Clear colorless to yellow viscous liquid or solid[4]
Boiling Point 148-152 °C at 1 mmHg[3][5]
pKa (Predicted) 14.05 ± 0.20[2][5]
Refractive Index 1.5300 to 1.5360 (20°C, 589 nm)[4][5]
Polarity Moderately polar (contains both an ester and a secondary alcohol)N/A

Note: The physical state (liquid vs. solid) can depend on the purity of the sample. Highly pure samples are more likely to be crystalline solids.

Purification Method Selection: Frequently Asked Questions

Choosing the right purification technique is the most critical decision. This section addresses common questions to guide your choice.

Q1: My crude material is a viscous oil/semisolid. Which purification method should I start with?

A1: For non-crystalline materials, silica gel column chromatography is the most robust and recommended starting point. Its resolving power allows for the separation of your target compound from both more polar and less polar impurities, which are common after synthesis (e.g., unreacted starting materials, byproducts).

Q2: I have a large amount of material (>10 g) to purify. Is column chromatography still practical?

A2: While possible, chromatographing large quantities of material can be resource-intensive. Consider these alternatives:

  • Vacuum Distillation: Given the compound's high boiling point, distillation under reduced pressure is a viable option for large scales, especially for removing non-volatile impurities. However, this method is only effective if the impurities have significantly different boiling points.

  • Recrystallization: If you can induce your oily product to crystallize (see troubleshooting section), recrystallization is highly scalable and cost-effective. It may be beneficial to first purify a small batch via chromatography to obtain a seed crystal.

Q3: How do I know what impurities might be in my sample?

A3: The impurity profile depends entirely on the synthetic route.

  • Reduction of Methyl 4-acetylbenzoate: Expect to find unreacted starting material (the ketone) and potentially diol byproducts from over-reduction. The ketone is less polar than your desired alcohol.

  • Esterification of 4-(1-hydroxyethyl)benzoic acid: Unreacted carboxylic acid (highly polar) or the starting alcohol (if not methanol) could be present.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: Methyl 4-(1-hydroxyethyl)benzoate is generally stable, but the slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[6] If you observe streaking on TLC or significant loss of product, consider these options:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in your eluent) to neutralize acidic sites.

  • Switch the Stationary Phase: Use a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]

Purification Workflow Decision Diagram

The following diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow cluster_options Primary Options Crude Crude Methyl 4-(1-hydroxyethyl)benzoate TLC Analyze by TLC Crude->TLC Decision1 Is the major spot well-separated? TLC->Decision1 Column Purify by Column Chromatography Decision1->Column No / Complex Mixture Recrystallize Attempt Recrystallization Decision1->Recrystallize Yes / One Major Impurity Analysis Assess Purity (NMR, GC-MS, etc.) Column->Analysis Recrystallize->Analysis Distill Consider Vacuum Distillation (Large Scale) Distill->Analysis Pure Pure Product Analysis->Pure

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This technique is ideal for separating compounds based on polarity and is effective for quantities from milligrams to several grams.[7]

1. Preparation of the Column:

  • Select a glass column of appropriate size (a good rule of thumb is to use 30-50g of silica gel for every 1g of crude material).
  • Securely clamp the column vertically. Add a small plug of cotton or glass wool to the bottom.[8]
  • Add a thin layer (approx. 1 cm) of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 10% Ethyl Acetate in Hexane).[9]
  • Pour the slurry into the column, tapping the side gently to pack the gel evenly and remove air bubbles. Do not let the column run dry from this point forward.[7]
  • Add another thin layer of sand on top of the packed silica gel.

2. Loading the Sample:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
  • Wet Loading: Dissolve your crude product in the absolute minimum volume of the starting eluent. Using a pipette, carefully add the solution to the top of the column, letting it run down the inside wall.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column. Use pressurized air ("flash" chromatography) or gravity to push the solvent through the column.
  • Begin with a low polarity eluent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 20%, 30% EtOAc/Hexane) to elute your compounds. The separation should be monitored by TLC.
  • Collect fractions in test tubes. Your target compound, being moderately polar, should elute after non-polar impurities but before highly polar ones.

4. Analysis and Isolation:

  • Analyze the collected fractions using TLC to identify which ones contain your pure product.
  • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified methyl 4-(1-hydroxyethyl)benzoate.
Protocol 2: Recrystallization

This method is excellent for final polishing if your compound is a solid and contains small amounts of impurities.

1. Solvent Selection:

  • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
  • Good starting points for this molecule include mixed solvent systems like Toluene/Hexane or Ethyl Acetate/Hexane .
  • To test, dissolve a small amount of your product in a few drops of the more polar solvent (e.g., Toluene) at room temperature. Then, slowly add the non-polar solvent (e.g., Hexane) until the solution becomes cloudy. Gently warm the mixture; if it becomes clear again, you have a good solvent system.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the hot recrystallization solvent (or the more polar solvent of a mixed pair) until the solid just dissolves.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask and insulating it can promote the formation of larger, purer crystals.[10]
  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

Even with the best protocols, challenges arise. This guide addresses common issues in a Q&A format.

Table 2: Troubleshooting Purification Issues

Observed ProblemProbable Cause(s)Recommended Solution(s)
Column Chromatography: Poor separation of spots on TLC/column.Inappropriate Solvent System: The polarity of the eluent is too high or too low.Systematically test different solvent ratios (e.g., Hexane/EtOAc, DCM/MeOH) with TLC to find a system that gives your product an Rf value of ~0.3.[6]
Column Chromatography: Compound is stuck at the top of the column.Eluent Polarity Too Low: The solvent is not polar enough to move the compound. Compound Insolubility: The compound may have crashed out of solution upon loading.Gradually increase the eluent polarity. If the compound is insoluble, you may need to use a stronger solvent system or consider a different purification method.
Column Chromatography: Yield is very low after purification.Compound Decomposed on Silica: The acidic nature of silica gel may have destroyed the product.[6] Fractions Collected Improperly: The fractions containing the product were discarded.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, use deactivated silica or alumina. Always analyze all fractions by TLC before combining or discarding.
Recrystallization: Compound "oils out" instead of forming crystals.Cooling Too Rapidly: The solution became supersaturated too quickly. High Impurity Level: Impurities are depressing the melting point. Inappropriate Solvent: The boiling point of the solvent is higher than the melting point of the compound.Re-heat the solution and add a small amount of additional solvent to slow crystallization.[10] If impurities are the issue, an initial chromatographic purification is necessary. Choose a lower-boiling point solvent system.
Recrystallization: No crystals form upon cooling.Solution is Too Dilute: Too much solvent was used. Solution is Too Pure: No nucleation sites for crystal growth.Gently boil off some of the solvent to concentrate the solution and try cooling again.[10] Try scratching the inner surface of the flask with a glass rod to create nucleation sites.
General: The purified product is still an oil, not a solid.Residual Solvent: Trapped solvent can prevent crystallization. Remaining Impurities: Even small amounts of impurities can inhibit crystallization.Dry the sample under high vacuum for an extended period. If it remains an oil, a second purification step (e.g., re-chromatographing) may be required.
Troubleshooting Diagram: Failed Recrystallization

RecrystallizationTroubleshooting Start No Crystals Form After Cooling Decision1 Is the solution clear or cloudy? Start->Decision1 Scratch Scratch flask with glass rod Decision1->Scratch Clear BoilSolvent Too much solvent used. Boil off a portion and re-cool. Decision1->BoilSolvent Cloudy AddSeed Add a seed crystal Scratch->AddSeed Decision2 Crystals form? AddSeed->Decision2 Success Collect Crystals Decision2->Success Yes Decision2->BoilSolvent No / Very Few ReEvap If all else fails, remove solvent via rotary evaporation and try a different solvent system. BoilSolvent->ReEvap

Caption: A decision tree for troubleshooting a failed crystallization.[10]

References

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Polymermarketplace. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Column chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Methyl 4-(1-hydroxyethyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and natural products.[1][2] Achieving a high yield of a pure product is critical for downstream applications.

This document provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on the widely used reduction of methyl 4-acetylbenzoate.

Part 1: Foundational Knowledge - FAQs about the Primary Synthetic Route

This section addresses fundamental questions regarding the most common and reliable method for preparing methyl 4-(1-hydroxyethyl)benzoate.

Q1: What is the most common and reliable method for synthesizing methyl 4-(1-hydroxyethyl)benzoate in a laboratory setting?

The most prevalent and dependable method is the reduction of the ketone in methyl 4-acetylbenzoate to a secondary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol or ethanol, is the reagent of choice for this transformation.[3][4] This method is favored for its high chemoselectivity, operational simplicity, and mild reaction conditions.[5][6]

Q2: Why is sodium borohydride (NaBH₄) preferred over other reducing agents like lithium aluminum hydride (LiAlH₄) for this transformation?

Sodium borohydride is the preferred reagent for several critical reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[3] It will not reduce the ester functional group present in the starting material, methyl 4-acetylbenzoate.[3][7] In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would reduce both the ketone and the ester, leading to the formation of a diol as an undesired byproduct.[7][8]

  • Safety and Handling: LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions and careful handling.[9] NaBH₄ is significantly safer and can be used in protic solvents like methanol and ethanol, which are also excellent solvents for the starting material.[4][10]

  • Ease of Work-up: Reactions with NaBH₄ typically have a more straightforward and safer work-up procedure compared to those involving LiAlH₄.[9][11]

Q3: What are the key reaction parameters that influence the yield and purity of methyl 4-(1-hydroxyethyl)benzoate?

Several factors must be carefully controlled to maximize yield and purity:

  • Stoichiometry of NaBH₄: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it's common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[10] However, a large excess should be avoided as it can complicate the work-up and lead to side reactions.

  • Solvent: Methanol or ethanol are the most common solvents. They are effective at dissolving the starting material and the NaBH₄, and they also act as a proton source during the work-up.[12]

  • Temperature: The reaction is typically run at a low temperature (0 °C to room temperature).[4][13] Running the reaction at 0 °C, especially during the addition of NaBH₄, helps to control the reaction rate, minimize side reactions, and improve selectivity.[11]

  • Reaction Time: The reaction is usually complete within a few hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of byproducts from prolonged reaction times.[14]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: My TLC analysis shows only the starting material (methyl 4-acetylbenzoate) is present. What went wrong?

This is a common issue that can usually be traced back to the quality of the reducing agent or the reaction setup.

Possible Causes and Solutions:

  • Inactive Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time.

    • Troubleshooting Step: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator.[11] A simple test for the activity of NaBH₄ is to add a small amount to water or acid; vigorous bubbling (hydrogen gas evolution) should be observed.

  • Insufficient Amount of Reducing Agent: You may have underestimated the amount of NaBH₄ needed.

    • Troubleshooting Step: Ensure you are using a slight molar excess of NaBH₄ relative to the starting ketone.

  • Reaction Temperature is Too Low: While the initial addition is often done at 0 °C, the reaction may need to be warmed to room temperature to proceed at a reasonable rate.

    • Troubleshooting Step: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and continue to monitor by TLC.[4]

Problem 2: Significant Side Product Formation

Q: I've obtained my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?

The most likely side product is the diol, 4-(1,3-dihydroxy-1-propyl)phenol, resulting from the unwanted reduction of the ester group. While NaBH₄ is generally selective, certain conditions can promote this side reaction.

Possible Causes and Solutions:

  • Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can lead to the slow reduction of the ester.

    • Troubleshooting Step: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately. Avoid heating the reaction mixture.

  • Excessive NaBH₄: A large excess of the reducing agent can lead to decreased selectivity.

    • Troubleshooting Step: Use a minimal excess of NaBH₄ (e.g., 1.1 equivalents) and add it portion-wise to the reaction mixture to maintain better control.

Problem 3: Difficulties with Product Isolation and Purification

Q: The work-up procedure is messy, and I'm losing a lot of product. How can I optimize the extraction and purification?

An efficient work-up and purification are key to a high isolated yield.

Work-up Optimization:

  • Quenching: After the reaction is complete, it's crucial to quench the excess NaBH₄. This is typically done by the slow, careful addition of dilute acid (e.g., 1M HCl) at 0 °C until the bubbling stops.[12] This step also protonates the alkoxide intermediate to form the desired alcohol.

  • Extraction: The product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.[15] Performing multiple extractions (e.g., 3 times) will ensure a more complete recovery of the product.[15]

  • Washing: The combined organic layers should be washed with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.[10]

Purification Strategy:

  • Recrystallization: The crude product can often be purified by recrystallization. A mixed solvent system of hexanes and ethyl acetate is a good starting point.[13] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then hexanes are added until the solution becomes cloudy. Upon cooling, pure crystals of the product should form.[13]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and hexanes is typically effective for separating the product from the starting material and any non-polar impurities.

Part 3: Protocols and Data

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-acetylbenzoate (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1M HCl dropwise until gas evolution ceases.

  • Extraction: Add water to the flask and extract the product with ethyl acetate (3 x volume of methanol used).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Selectively reduces ketones over esters.[3][7]
Stoichiometry 1.1 - 1.5 equivalentsEnsures complete reaction without significant side product formation.
Solvent Methanol or EthanolGood solubility for reactants; acts as a proton source.[12]
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.[4][13]
Work-up Quench Dilute HClNeutralizes excess NaBH₄ and protonates the alkoxide.[12]
Purification Recrystallization/ChromatographyRemoves unreacted starting material and byproducts.[13]

Part 4: Visual Guides

Reaction Mechanism

Reaction_Mechanism Start Methyl 4-acetylbenzoate Alkoxide Alkoxide Intermediate Start->Alkoxide 1. Hydride Attack NaBH4 NaBH₄ Product Methyl 4-(1-hydroxyethyl)benzoate Alkoxide->Product 2. Protonation Methanol Methanol (Solvent)

Caption: Key steps in the reduction of methyl 4-acetylbenzoate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC Isolation_Loss Low Isolated Yield Start->Isolation_Loss After Purification SM_Only Only Starting Material Present TLC->SM_Only No Product Spot Impure Product with Impurities TLC->Impure Multiple Spots NMR Analyze by NMR Check_NaBH4 Check NaBH₄ Activity SM_Only->Check_NaBH4 Optimize_Temp Adjust Temperature SM_Only->Optimize_Temp Monitor_Time Optimize Reaction Time Impure->Monitor_Time Optimize_Workup Optimize Work-up/Purification Impure->Optimize_Workup Isolation_Loss->Optimize_Workup

Caption: A decision tree for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with methyl 4-(1-hydroxyethyl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Methyl 4-(1-hydroxyethyl)benzoate and its Purity Challenges

Methyl 4-(1-hydroxyethyl)benzoate is a key building block in the synthesis of various pharmaceuticals and other bioactive molecules.[1] Its structure, featuring both a secondary alcohol and a methyl ester, makes it a versatile synthon. However, these functional groups also present specific challenges in controlling purity. The primary route to its synthesis involves the reduction of methyl 4-acetylbenzoate, a step that can introduce several process-related impurities if not carefully controlled.

This guide is structured to help you anticipate and resolve these challenges, ensuring you obtain methyl 4-(1-hydroxyethyl)benzoate of the required purity for your application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis-Related Impurities

Question 1: I've just completed the synthesis of methyl 4-(1-hydroxyethyl)benzoate via the reduction of methyl 4-acetylbenzoate. What are the most common impurities I should be looking for?

Answer: Based on the typical synthetic pathway, you should anticipate several potential impurities. The most common ones are directly related to the starting materials and the completeness of the reduction reaction.

Common Synthesis-Related Impurities:

Impurity NameStructureSource
Methyl 4-acetylbenzoate Unreacted starting material.
4-(1-Hydroxyethyl)benzoic acid Hydrolysis of the methyl ester group of either the starting material or the product.
Methyl 4-ethylbenzoate Over-reduction of the benzylic alcohol.
Borate Esters Reaction of the product's hydroxyl group with the borohydride reagent (if used).

Troubleshooting Incomplete Reduction (Presence of Methyl 4-acetylbenzoate):

  • Causality: An insufficient molar equivalent of the reducing agent, poor quality of the reducing agent, or non-optimal reaction conditions (temperature, time) can lead to incomplete conversion of the starting ketone.

  • Corrective Actions:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For sodium borohydride (NaBH₄) reductions, 1.2-1.5 equivalents are typically recommended to drive the reaction to completion.

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The starting ketone is significantly less polar than the product alcohol.

    • Temperature Control: For NaBH₄ reductions, the reaction is often initiated at 0°C and then allowed to warm to room temperature. Ensure the temperature is maintained appropriately to balance reaction rate and selectivity.

Troubleshooting Over-reduction (Presence of Methyl 4-ethylbenzoate):

  • Causality: This is more prevalent with stronger reducing agents or harsher reaction conditions, such as catalytic hydrogenation at high pressure and temperature. The benzylic alcohol is susceptible to hydrogenolysis.

  • Corrective Actions:

    • Choice of Reducing Agent: Sodium borohydride is generally selective for ketones and aldehydes and is less likely to reduce the benzylic alcohol compared to more potent reagents like lithium aluminum hydride or aggressive catalytic hydrogenation conditions.

    • Catalyst and Conditions for Hydrogenation: If using catalytic hydrogenation, select a less active catalyst (e.g., Pd/C under milder conditions) and carefully control temperature and pressure to favor the reduction of the ketone without affecting the alcohol.

Section 2: Purification Challenges and Protocols

Question 2: My crude product is an oil/waxy solid and TLC shows multiple spots. What is the best way to purify methyl 4-(1-hydroxyethyl)benzoate?

Answer: A multi-step purification strategy involving an initial work-up followed by either column chromatography or recrystallization is generally effective.

Workflow for Purification:

Caption: General purification workflow for methyl 4-(1-hydroxyethyl)benzoate.

Detailed Protocol 1: Purification by Column Chromatography

Column chromatography is highly effective for separating the product from both more and less polar impurities.

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate).

  • Step-by-Step Procedure:

    • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.

    • Elution: Begin elution with the low-polarity solvent mixture. The less polar impurity (methyl 4-ethylbenzoate) will elute first, followed by the starting material (methyl 4-acetylbenzoate).

    • Fraction Collection: As you gradually increase the polarity of the eluent, the desired product, methyl 4-(1-hydroxyethyl)benzoate, will begin to elute. Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Detailed Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

  • Solvent Selection: A mixture of a soluble solvent and an anti-solvent is often effective. For methyl 4-(1-hydroxyethyl)benzoate, consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

  • Step-by-Step Procedure:

    • Dissolve the crude product in a minimal amount of the hot soluble solvent (e.g., ethyl acetate).

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add the anti-solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Section 3: Analytical Methods for Purity Assessment

Question 3: How can I accurately determine the purity of my final product?

Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for impurity identification.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A typical starting point is a 50:50 mixture.
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Troubleshooting HPLC Analysis:

  • Poor Peak Shape (Tailing): This can be due to interactions with residual silanols on the column. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape.

  • Co-eluting Peaks: If impurities are not well-resolved, adjust the mobile phase composition. Increasing the aqueous component will increase the retention time of all components, potentially improving resolution. A gradient elution (gradually increasing the organic solvent percentage) is also highly effective for separating compounds with different polarities.

Logical Flow for Method Development:

Sources

Technical Support Center: Degradation Pathways of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 4-(1-hydroxyethyl)benzoate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental design and to help you navigate potential challenges in your studies.

Introduction to the Stability of Methyl 4-(1-hydroxyethyl)benzoate

Methyl 4-(1-hydroxyethyl)benzoate is a molecule that possesses two primary functional groups susceptible to degradation: a secondary benzylic alcohol and a methyl ester. Understanding the potential degradation pathways of these functional groups is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of any related drug product. Forced degradation studies are essential for identifying these pathways and for the development of stability-indicating analytical methods.[1][2][3][4]

This guide will explore the three main degradation pathways: hydrolysis, oxidation, and photolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyl 4-(1-hydroxyethyl)benzoate?

A1: Based on its chemical structure, methyl 4-(1-hydroxyethyl)benzoate is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(1-hydroxyethyl)benzoic acid and methanol.[5]

  • Oxidation: The secondary benzylic alcohol is prone to oxidation, which would convert it to a ketone, forming methyl 4-acetylbenzoate.[6][7][8][9]

  • Photolysis: Exposure to light, particularly UV radiation, can lead to photodegradation, potentially involving complex radical-mediated pathways.[10][11][12][13]

Q2: What are the expected major degradation products?

A2: The expected major degradation products are:

  • From Hydrolysis: 4-(1-hydroxyethyl)benzoic acid.

  • From Oxidation: Methyl 4-acetylbenzoate.

  • From Photolysis: A complex mixture of products may be formed, potentially including those from oxidation and other radical-initiated reactions.

Q3: Which analytical techniques are best suited for monitoring the degradation of methyl 4-(1-hydroxyethyl)benzoate?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating and quantifying methyl 4-(1-hydroxyethyl)benzoate and its polar degradation products.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile degradation products.[16][17][18][19][20]

Q4: How can I prevent the degradation of methyl 4-(1-hydroxyethyl)benzoate during storage?

A4: To minimize degradation, consider the following:

  • Control pH: Store in a buffered solution with a pH close to neutral to minimize acid- or base-catalyzed hydrolysis.

  • Protect from Light: Store in amber vials or in the dark to prevent photolytic degradation.[21]

  • Inert Atmosphere: For long-term storage, particularly in solution, purging with an inert gas like nitrogen or argon can reduce oxidative degradation.

  • Low Temperature: Storage at reduced temperatures (e.g., 2-8 °C) will slow down the rates of all degradation reactions.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in solution, even at neutral pH.
Potential Cause Troubleshooting Step Scientific Rationale
Oxidation 1. Prepare solutions using deoxygenated solvents. 2. Purge the headspace of the container with nitrogen or argon. 3. Add an antioxidant (e.g., sodium metabisulfite, ascorbic acid) to the formulation if compatible.The secondary benzylic alcohol is susceptible to oxidation by dissolved oxygen, which can be accelerated by trace metal impurities. Removing oxygen and/or adding a sacrificial antioxidant can mitigate this.[6][7][8][9]
Photodegradation 1. Ensure all storage containers are light-protected (amber glass, aluminum foil). 2. Conduct all sample manipulations under low-light or light-protected conditions.Even ambient laboratory light can induce photodegradation over time. Strict light protection is crucial for sensitive compounds.[10][11][12][13]
Microbial Contamination 1. Filter-sterilize the solution. 2. Add a suitable preservative if the formulation allows.Microorganisms can enzymatically hydrolyze the ester or oxidize the alcohol.
Issue 2: Multiple, unidentified peaks appearing in the chromatogram during a forced degradation study.
Potential Cause Troubleshooting Step Scientific Rationale
Secondary Degradation 1. Reduce the stress level (e.g., lower acid/base concentration, shorter exposure time, lower temperature). 2. Analyze samples at multiple time points to track the formation and disappearance of peaks.Over-stressing the sample can cause the primary degradation products to degrade further, leading to a complex mixture that may not be relevant to real-world storage conditions.[22][23]
Interaction with Excipients 1. Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone. 2. If the issue persists in the formulation, investigate potential interactions between the API and each excipient individually.Excipients can react with the API or its degradation products, forming new adducts or accelerating degradation.
Inadequate Chromatographic Resolution 1. Optimize the HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry). 2. Use a high-resolution mass spectrometer (LC-MS) to determine the elemental composition of the unknown peaks.Co-eluting peaks can give the appearance of a single, broad, or misshapen peak. Method optimization is key to resolving all components.

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways of methyl 4-(1-hydroxyethyl)benzoate based on its chemical structure and known reactions of similar compounds.

DegradationPathways cluster_main Methyl 4-(1-hydroxyethyl)benzoate cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway MHEB Methyl 4-(1-hydroxyethyl)benzoate HBA 4-(1-hydroxyethyl)benzoic acid MHEB->HBA H+ or OH- Ester Hydrolysis MAB Methyl 4-acetylbenzoate MHEB->MAB [O] Alcohol Oxidation Methanol Methanol

Caption: Predicted degradation of methyl 4-(1-hydroxyethyl)benzoate.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of methyl 4-(1-hydroxyethyl)benzoate in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of water and the organic solvent used for the stock solution.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH.

    • Dilute to volume with a 50:50 mixture of water and the organic solvent.

    • Incubate at room temperature for 4 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of water and the organic solvent.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of methyl 4-(1-hydroxyethyl)benzoate in a suitable solvent.

  • Oxidative Stress:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% hydrogen peroxide.

    • Dilute to volume with a 50:50 mixture of water and the organic solvent.

    • Incubate at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of methyl 4-(1-hydroxyethyl)benzoate in a suitable solvent and place it in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial).

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13]

  • Analysis: At appropriate time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

Analytical Method Development (Starting Point)

The following is a suggested starting point for developing a stability-indicating RP-HPLC method.

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Stock->Hydrolysis Oxidation Oxidative Stress (H2O2) Stock->Oxidation Photolysis Photolytic Stress (ICH Q1B) Stock->Photolysis HPLC HPLC-UV Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway MassBalance->Pathway

Caption: Workflow for forced degradation studies.

References

  • Bender, M. L., & Thomas, R. J. (Year). Study on a number of substituted benzoates. Journal Name, Volume(Issue), pages. (Note: A specific citation for this general principle is not available in the provided search results, but the principle is well-established in organic chemistry.)
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • ICH Harmonised Tripartite Guideline. (1996, November). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). IntechOpen.
  • Kim, H. R., Jung, J. H., Kim, J. N., & Ryu, E. K. (1990). Oxidation of Benzylic and Secondary Alcohols Using m-Chloroperbenzoic Acid/Hydrogen Chloride/N,N-Dimethylformamide System.
  • Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(1), 135-141.
  • Oxidation of Alcohols. (2020, July 7). Chemistry LibreTexts.
  • Pharma Stability. (2025, November 22).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Resolving Failures in Stability Testing Due to Packaging Interaction. (2025, March 3). Pharma.Tips.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • Zenodo. (n.d.).

Sources

Technical Support Center: Scale-Up Challenges for Methyl 4-(1-hydroxyethyl)benzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-(1-hydroxyethyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its production, typically achieved through the reduction of methyl 4-acetylbenzoate, presents unique challenges when transitioning from laboratory-scale experiments to pilot or industrial-scale manufacturing. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers and drug development professionals in navigating the complexities of scaling up this synthesis. Our focus is on anticipating and resolving common issues related to reaction efficiency, impurity profiles, and product isolation.

Core Synthesis Workflow

The most prevalent and scalable method for producing methyl 4-(1-hydroxyethyl)benzoate is the selective reduction of the ketone moiety of methyl 4-acetylbenzoate. While various reducing agents can accomplish this, sodium borohydride (NaBH₄) is often favored for its excellent chemoselectivity (reducing ketones much faster than esters), operational simplicity, and improved safety profile compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3]

SynthesisWorkflow SM Methyl 4-acetylbenzoate (Starting Material) Reaction Reduction Step (e.g., NaBH4 in Methanol) SM->Reaction Dissolution Quench Reaction Quench (e.g., Dilute Acid) Reaction->Quench After completion Workup Aqueous Workup & Phase Separation Quench->Workup Neutralization Purification Purification (Crystallization or Distillation) Workup->Purification Crude Product Product Methyl 4-(1-hydroxyethyl)benzoate (Final Product) Purification->Product

Caption: General workflow for the synthesis of methyl 4-(1-hydroxyethyl)benzoate.

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process in a question-and-answer format, emphasizing the underlying scientific principles.

Category 1: Low Yield & Incomplete Conversion

Q1: Our NaBH₄ reduction of methyl 4-acetylbenzoate is sluggish and incomplete at a larger scale, leading to poor yields. What are the likely causes and how can we optimize the process?

A1: This is a classic scale-up challenge often rooted in issues of heat and mass transfer, as well as reagent stability.

  • Underlying Causes & Solutions:

    • Reagent Stability and Stoichiometry: Sodium borohydride reacts with protic solvents like methanol, especially with prolonged exposure or elevated temperatures.[4] While this reaction is sometimes slow, at scale it can lead to significant consumption of the reducing agent. On a lab bench, a small excess of NaBH₄ is often added without much thought; at scale, this becomes a significant cost and safety factor.

      • Actionable Advice:

        • Controlled Addition: Instead of adding all the NaBH₄ at once, add it portion-wise or as a slurry in an inert solvent to a cooled solution of the starting material in methanol. This minimizes the contact time of the bulk reagent with the solvent before it can react with the substrate.

        • Optimize Stoichiometry: Carefully titrate the amount of NaBH₄. While a slight excess is needed to drive the reaction to completion and counteract solvent-induced decomposition, a large excess is wasteful and complicates the workup.[5] Start with 1.0-1.2 equivalents of hydride (0.25-0.3 equivalents of NaBH₄) and adjust based on in-process monitoring.

    • Temperature Control: The reduction is exothermic. A small flask can dissipate heat easily into the atmosphere, but a large reactor cannot. An uncontrolled temperature increase can accelerate the decomposition of NaBH₄ and promote side reactions.

      • Actionable Advice:

        • Efficient Cooling: Ensure your reactor has adequate cooling capacity. Begin the reaction at a lower temperature (0-5 °C) and allow it to warm slowly, maintaining it within a proven range (e.g., not exceeding 25-30 °C).

        • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction conditions.

    • Solvent Purity: The presence of water in the methanol will rapidly consume NaBH₄.

      • Actionable Advice: Use anhydrous grade methanol for the reaction to ensure the hydride is available for the desired ketone reduction.

Q2: We are exploring catalytic hydrogenation for a cleaner process. What are the critical parameters for achieving high conversion when scaling up?

A2: Catalytic hydrogenation is an excellent alternative but shifts the challenges from reagent stoichiometry to catalyst activity and mass transfer.

  • Underlying Causes & Solutions:

    • Mass Transfer Limitations: This is the most common hurdle in scaling up hydrogenation. The reaction occurs on the catalyst surface and requires the efficient transfer of three phases: solid (catalyst), liquid (substrate solution), and gas (hydrogen).

      • Actionable Advice:

        • Agitation: Ensure vigorous agitation to keep the catalyst suspended and to maximize the gas-liquid interface for hydrogen dissolution. The stirrer design (e.g., gas-inducing impellers) is critical in large hydrogenation reactors.

        • Hydrogen Pressure: While higher pressure increases hydrogen solubility and reaction rate, it also increases equipment cost and safety risks. The optimal pressure must be determined experimentally to balance reaction time and operational constraints.

    • Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Ni) can be poisoned by impurities in the substrate or solvent.[6][7]

      • Actionable Advice:

        • Substrate Purity: Ensure the methyl 4-acetylbenzoate starting material is free from sulfur compounds, heavy metals, or other common catalyst poisons.

        • Catalyst Loading: At scale, minimizing catalyst loading is key to process economics. Determine the lowest effective catalyst concentration (wt%) that provides a reasonable reaction time.

Category 2: Impurity Formation & Side Reactions

Q3: We are observing a significant byproduct that appears to be 4-(hydroxymethyl)benzoic acid. How is this forming and how can it be prevented?

A3: The formation of 4-(hydroxymethyl)benzoic acid indicates that two undesired reactions have occurred: hydrolysis of the methyl ester to a carboxylic acid, followed by reduction of that acid.

  • Underlying Causes & Solutions:

    • Ester Hydrolysis: This can happen if the reaction is run under basic conditions for too long, or more commonly, during a basic aqueous workup (e.g., with NaOH).

    • Carboxylic Acid Reduction: While NaBH₄ does not typically reduce carboxylic acids, under certain conditions (e.g., in the presence of specific additives or at high temperatures in solvents like THF), it can.[5][8]

      • Actionable Advice:

        • Control Workup pH: Avoid strongly basic conditions during workup. Quench the reaction by adding the reaction mixture to a cooled, dilute acid (e.g., 1M HCl). This neutralizes the borate salts and any excess base without subjecting the ester to harsh hydrolytic conditions.

        • Maintain Low Temperature: As with preventing ester reduction, strict temperature control during the reaction minimizes the potential for side reactions.

Category 3: Workup & Purification Challenges

Q4: During the scale-up of our NaBH₄ reduction, the aqueous workup consistently forms a stable emulsion that makes phase separation a bottleneck. How can we resolve this?

A4: Emulsions are a common workup problem, often caused by fine particulates or amphiphilic borate byproducts.

  • Underlying Causes & Solutions:

    • Borate Salt Byproducts: The quenching of borohydride and its alkoxyborohydride intermediates creates borate salts, which can act as surfactants and stabilize emulsions.

      • Actionable Advice:

        • Add Brine: After quenching, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic materials and helps to "break" the emulsion by destabilizing the interface.

        • Filter through Celite®: If the emulsion is caused by fine solid particulates, filtering the entire quenched mixture through a pad of a filter aid like Celite® before transferring it to a separatory funnel (or decanting in the reactor) can be highly effective.

        • Adjust pH: A slight adjustment of the aqueous phase pH with dilute acid can sometimes alter the nature of the borate species and disrupt the emulsion.

Q5: Our final product is a viscous, low-melting oil that is difficult to purify by column chromatography at scale. What are more viable, large-scale purification strategies?

A5: Relying on silica gel chromatography for multi-kilogram production is rarely economical or efficient. Physical separation methods are paramount.

  • Viable Purification Strategies:

    • Crystallization: This is the most industrially relevant purification technique. Although the racemic product can be an oil, it may crystallize upon standing or from a suitable solvent system.

      • Actionable Advice:

        • Solvent Screening: Screen various solvent systems. Good starting points include mixtures of nonpolar solvents (e.g., heptane, cyclohexane) and slightly more polar solvents (e.g., ethyl acetate, toluene, methyl tert-butyl ether). The goal is to find a system where the product is soluble at higher temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.

        • Seeding: Once pure crystals are obtained, use them to seed subsequent batches. Seeding is critical for inducing crystallization reliably and controlling crystal size on a large scale.

    • Vacuum Distillation: The product has a reported boiling point of 148-152 °C at 1 mmHg, making it a candidate for vacuum distillation.[2]

      • Actionable Advice:

        • Use Short-Path Distillation: To avoid thermal degradation, use a short-path distillation apparatus (like a Kugelrohr for smaller scales or wiped-film evaporator for larger scales). This minimizes the residence time of the material at high temperatures.

        • Fractional Distillation: If there are close-boiling impurities, a fractional distillation column under vacuum may be necessary to achieve the desired purity.

TroubleshootingLogic Problem { Problem Observed | Low Yield / Incomplete Rxn} Cause1 Cause Reagent Decomposition Solution Controlled portion-wise addition of NaBH4 Problem->Cause1 NaBH4 Route Cause2 Cause Poor Temperature Control Solution Ensure adequate cooling; monitor internal temp Problem->Cause2 NaBH4 Route Cause3 Cause Mass Transfer Limit (H2) Solution Increase agitation; optimize H2 pressure Problem->Cause3 Hydrogenation Route Cause4 Cause Catalyst Poisoning Solution Purify starting materials; check solvent purity Problem->Cause4 Hydrogenation Route

Caption: Troubleshooting logic for addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q: What is the primary starting material for this synthesis? A: The most common and commercially available starting material is methyl 4-acetylbenzoate.[9][10][11]

Q: Does the reduction of methyl 4-acetylbenzoate with NaBH₄ create a stereocenter? A: Yes. The reduction of the prochiral ketone generates a new chiral center at the carbon bearing the hydroxyl group. Using an achiral reagent like sodium borohydride results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[12] To produce a single enantiomer, an asymmetric synthesis approach, such as using a chiral catalyst or a stereoselective reducing agent, is required.[13][14][15]

Q: What are the primary safety concerns when scaling up a sodium borohydride reduction? A: There are three main safety considerations:

  • Exothermic Reaction: The reaction releases significant heat. A failure of cooling systems can lead to a runaway reaction, causing the solvent to boil violently.

  • Hydrogen Gas Evolution: Quenching unreacted NaBH₄ with acid (or even water/alcohols) produces flammable hydrogen gas. The quench must be performed slowly and in a well-ventilated area, with proper grounding to prevent static discharge.

  • Flammable Solvents: The use of solvents like methanol requires appropriate fire safety measures, including inert atmosphere blanketing (e.g., with nitrogen) in the reactor to prevent the formation of an explosive air-solvent vapor mixture.

Experimental Protocol: NaBH₄ Reduction (Illustrative Lab-Scale)

This protocol serves as a baseline for optimization during scale-up.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with methyl 4-acetylbenzoate (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Cooling: The resulting solution is cooled to 0-5 °C using an ice bath.

  • Reagent Addition: Sodium borohydride (0.3 eq, ~1.2 eq of H⁻) is added portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-10 °C and monitored for completion by TLC or HPLC (typically 1-3 hours).

  • Quenching: The reaction is carefully quenched by slow addition of the reaction mixture to a separate vessel containing chilled 1M HCl (approx. 2 volumes), ensuring the quench temperature is controlled and ventilation is adequate to handle hydrogen evolution.

  • Workup: The quenched mixture is concentrated under reduced pressure to remove most of the methanol. The resulting aqueous slurry is extracted with an appropriate solvent (e.g., ethyl acetate, 2 x 3 volumes).

  • Washing: The combined organic layers are washed with water and then with saturated brine to aid phase separation.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which can then be purified.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C @ 1 mmHg)
Methyl 4-acetylbenzoate (SM)C₁₀H₁₀O₃178.1893-95N/A
Methyl 4-(1-hydroxyethyl)benzoate (Product)C₁₀H₁₂O₃180.20Low-melting solid / oil148-152

Data sourced from PubChem and commercial supplier information.[2][12][16][17]

References
  • MySkinRecipes. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • PubChem. Methyl 4-(1-hydroxyethyl)benzoate. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

  • ResearchGate. Why some esters can be reduced by sodium borohydride?[Link]

  • RSC Publishing. An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. [Link]

  • MDPI. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

  • Methyl 4-acetylbenzoate: Applications in Organic Chemistry & Pharma Synthesis. [Link]

  • ChemSynthesis. methyl 4-acetylbenzoate. [Link]

  • PubChem. Methyl 4-acetylbenzoate. [Link]

  • PubChem. methyl 4-[(1R)-1-hydroxyethyl]benzoate. [Link]

  • PubChem. methyl 4-((1S)-1-hydroxyethyl)benzoate. [Link]

Sources

"removal of unreacted starting materials from methyl 4-(1-hydroxyethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 4-(1-hydroxyethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted starting materials from their product. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Purification Overview & Logic

The most common synthesis of methyl 4-(1-hydroxyethyl)benzoate involves the reduction of methyl 4-acetylbenzoate, typically using a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][2] Consequently, the primary impurity in the crude product is the unreacted ketone starting material. The goal of purification is to separate the desired secondary alcohol product from the more non-polar ketone. This difference in polarity is the key principle exploited by the methods described below.

Diagram: General Purification Workflow

This diagram outlines the logical flow from a crude reaction mixture to a purified final product.

G cluster_reaction Synthesis cluster_analysis_pre Initial Analysis cluster_purification Purification cluster_analysis_post Final Analysis cluster_result Result start Crude Reaction Mixture tlc_check TLC/NMR Analysis: Impurity Present? start->tlc_check method_select Select Method tlc_check->method_select Yes product Pure Product tlc_check->product No chromatography Column Chromatography method_select->chromatography recrystallization Recrystallization method_select->recrystallization purity_check Purity Confirmed? chromatography->purity_check recrystallization->purity_check purity_check->product Yes rework Rework/Re-purify purity_check->rework No rework->method_select

Caption: Workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of unreacted methyl 4-acetylbenzoate in my product?

Answer: You should use analytical techniques to assess the purity of your crude product before and after purification. Thin-Layer Chromatography (TLC) is the most common and immediate method.[3]

  • Thin-Layer Chromatography (TLC): TLC separates compounds based on polarity. The desired product, methyl 4-(1-hydroxyethyl)benzoate, is an alcohol and is more polar than the starting material, methyl 4-acetylbenzoate, which is a ketone. Therefore, the product will have a lower Retention Factor (Rf) value on a silica gel plate.

    • Procedure: Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate alongside a spot of the starting material. Develop the plate in a solvent system like 3:1 Hexane:Ethyl Acetate.

    • Interpretation: Under a UV lamp, you will see two spots from your crude sample if the starting material is present. The lower spot corresponds to your alcohol product, and the upper spot (higher Rf) corresponds to the unreacted ketone.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a definitive structural confirmation and can be used for quantitative analysis.

    • Product Signal: Look for the characteristic quartet (CH) around 4.9-5.0 ppm and the doublet (CH₃) around 1.5 ppm for the hydroxyethyl group.

    • Starting Material Signal: The key signal for the unreacted ketone is the acetyl methyl singlet (CH₃) which appears further downfield, typically around 2.6 ppm.[5]

Table 1: Key Physical and Analytical Properties
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signal (CDCl₃, δ ppm)Expected TLC Rf*
Methyl 4-acetylbenzoate (Starting Material)178.18[6]93-96[7]~2.6 (s, 3H, -COCH₃)[5]~0.46[4]
Methyl 4-(1-hydroxyethyl)benzoate (Product)180.20[8]N/A (often an oil)[9]~1.5 (d, 3H, -CH₃), ~4.9 (q, 1H, -CHOH)~0.25

*Note: Rf values are approximate and can vary based on the exact TLC plate, solvent system, and laboratory conditions. The values provided are for a 2:1 or 3:1 Hexane:Ethyl Acetate eluent system.

Q2: What is the most effective method to remove the unreacted ketone?

Answer: Flash column chromatography is the most reliable and widely used method for separating compounds with different polarities, such as a ketone and an alcohol.[10][11] Recrystallization can also be an option if the crude product is a solid and a suitable solvent is found.

  • Flash Column Chromatography: This technique uses a stationary phase (silica gel) and a mobile phase (solvent eluent) to separate compounds.[12] Due to its hydroxyl groups, the alcohol product interacts more strongly with the polar silica gel and therefore travels down the column more slowly than the less polar ketone.[13] This difference in migration speed allows for the collection of pure fractions of each compound.

  • Recrystallization: This method is effective if there is a significant difference in the solubility of the product and the impurity in a specific solvent. The ideal scenario is to find a solvent in which the desired product is soluble at high temperatures but insoluble at low temperatures, while the impurity remains soluble at all temperatures.[14]

Diagram: Principle of Chromatographic Separation

This diagram illustrates how polarity differences lead to separation on a silica gel column.

G cluster_column Silica Gel Column (Polar Stationary Phase) column_top Mixture Applied (Ketone + Alcohol) column_body Elution with Solvent (Mobile Phase) Ketone (Less Polar) Moves Faster Alcohol (More Polar) Moves Slower column_top->column_body Elution Starts column_bottom Fraction 1: Pure Ketone Fraction 2: Pure Alcohol column_body:f1->column_bottom:f0 Separation Occurs column_body:f2->column_bottom:f1

Caption: Separation based on polarity in column chromatography.

Q3: Can you provide a step-by-step protocol for purification by column chromatography?

Answer: Absolutely. This protocol outlines a standard procedure for flash column chromatography.

Protocol 1: Purification by Flash Column Chromatography
  • Select the Eluent System:

    • First, determine the best solvent system using TLC. Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).

    • Aim for a system that gives the product (alcohol) an Rf of ~0.25-0.35 and provides good separation from the starting material spot (ketone, higher Rf). A common starting point is 3:1 or 2:1 Hexane:Ethyl Acetate.[4][15]

  • Prepare and Pack the Column:

    • Select a column of appropriate size for your sample amount (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[16]

    • Prepare a slurry of silica gel in your chosen eluent. This is known as "wet loading" and is generally preferred to avoid air bubbles and cracking.[12]

    • Pour the slurry into the column, tapping the sides gently to ensure even packing. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica gel .[12]

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of a volatile solvent (like dichloromethane or ethyl acetate).

    • Carefully pipette this concentrated solution onto the top of the silica gel, trying not to disturb the surface.

    • Let the sample absorb into the silica by draining the solvent just to the top of the silica bed.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column and begin collecting fractions in test tubes.

    • Apply gentle air pressure to the top of the column to speed up the flow (this is what makes it "flash" chromatography).

    • The less polar ketone will elute from the column first. The more polar alcohol product will elute later.

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified methyl 4-(1-hydroxyethyl)benzoate.

Q4: My purification isn't working. What are some common troubleshooting issues?

Answer: Purification challenges are common. Here is a guide to troubleshoot frequent problems.

Table 2: Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation on Column (Overlapping Fractions) 1. Eluent is too polar. 2. Column was packed improperly (cracks/channels). 3. Sample was overloaded.1. Switch to a less polar eluent system (increase the hexane ratio). Confirm with TLC first. 2. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. 3. Use a larger column or less crude material.
Product is Not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, switch from 3:1 to 2:1 or 1:1 Hexane:Ethyl Acetate. This is known as gradient elution.[17]
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated or cooled too quickly.1. Choose a solvent with a lower boiling point. 2. Add a little more hot solvent to ensure complete dissolution, then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
Multiple Spots on TLC After Purification 1. Incomplete separation. 2. Product decomposition on silica gel (can happen with sensitive compounds).1. Re-run the column with a shallower solvent gradient or a less polar eluent system. 2. Consider deactivating the silica gel by adding a small amount (0.5-1%) of triethylamine to the eluent.[17] Alternatively, switch to a different stationary phase like alumina.
References
  • University of Rochester. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from University of Rochester Department of Chemistry website.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • ChemicalBook. (2023). METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry website.
  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.
  • PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate.
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.
  • PubChem. (n.d.). methyl 4-[(1R)-1-hydroxyethyl]benzoate.
  • Professor Dave Explains. (2023, March 10).
  • University of Groningen. (2022, October 14).
  • PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybutyl)benzoate.
  • BenchChem. (n.d.).
  • Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide.
  • Bitesize Bio. (n.d.).
  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
  • MDPI. (2023).
  • Study.com. (n.d.).
  • PubChem. (n.d.). Methyl 4-acetylbenzoate.
  • ChemBK. (2024). Methyl 4-acetylbenzoate.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
  • ChemicalBook. (2025). METHYL 4-ACETYLBENZOATE | 3609-53-8.
  • Master Organic Chemistry. (2015).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2024). 17.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | 84851-56-9.
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2018).

Sources

Technical Support Center: Managing Thermal Decomposition During Methyl 4-(1-hydroxyethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a critical challenge in the synthesis of methyl 4-(1-hydroxyethyl)benzoate: managing and preventing thermal decomposition. This document moves beyond standard protocols to explain the causal factors behind common issues, ensuring you can optimize your synthesis for higher purity and yield.

Understanding the Core Challenge: The Instability of the Benzylic Alcohol

The synthesis of methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and cosmetic industries, most commonly involves the reduction of the ketone in methyl 4-acetylbenzoate[1][2]. The primary challenge in this synthesis is not the reduction itself, but the thermal lability of the resulting product. Methyl 4-(1-hydroxyethyl)benzoate is a secondary benzylic alcohol. This structure is susceptible to degradation under thermal stress, which can be introduced during the reaction, workup, or purification stages.

The two primary decomposition pathways are:

  • Dehydration: Elimination of water to form the highly conjugated methyl 4-vinylbenzoate. This is often catalyzed by trace acids or elevated temperatures.

  • Oxidation: Re-oxidation of the secondary alcohol back to the starting ketone, methyl 4-acetylbenzoate. This can be promoted by residual oxidants or atmospheric oxygen at high temperatures.

Managing these competing reactions is paramount for a successful synthesis.

cluster_0 Reaction Pathways Start Methyl 4-acetylbenzoate Product Methyl 4-(1-hydroxyethyl)benzoate Start->Product Reduction (e.g., NaBH4) Dehydration Methyl 4-vinylbenzoate Product->Dehydration ΔT, H+ (Decomposition) Oxidation Methyl 4-acetylbenzoate (Reversion) Product->Oxidation ΔT, [O] (Decomposition)

Caption: Desired synthesis route versus common decomposition pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction is complete by TLC, but my final isolated yield is significantly lower than expected. Where did my product go?

A1: This is a classic sign of product loss during workup or purification due to thermal decomposition. The boiling point of methyl 4-(1-hydroxyethyl)benzoate is high (148-152°C at 1 mmHg), which can tempt researchers to use high temperatures for solvent removal.

Root Causes & Solutions:

  • Aggressive Solvent Removal: Using a rotary evaporator with a high bath temperature is the most common cause of yield loss. The combination of heat and vacuum can readily induce dehydration.

    • Troubleshooting Protocol:

      • Limit Bath Temperature: Keep the rotary evaporator water bath temperature at or below 40°C.

      • Use a High-Vacuum Pump: Employ a diaphragm pump or a rotary vane pump capable of achieving low pressures (<10 mbar) to remove solvents like methanol, ethanol, or ethyl acetate at a lower temperature.

      • Final Drying: For removal of trace solvents, use a high-vacuum manifold at room temperature for several hours rather than applying excessive heat.

  • Prolonged Heating: Even moderate heat over an extended period can degrade the product.

    • Solution: Plan your workflow to minimize the time the product is exposed to heat at any stage.

Q2: I'm observing a persistent impurity that has a similar Rf to my product on the TLC plate, making purification difficult. What is it and how can I prevent it?

A2: This impurity is often the starting material, methyl 4-acetylbenzoate, resulting from either an incomplete reaction or re-oxidation of the product.

Root Causes & Solutions:

  • Incomplete Reduction: Insufficient reducing agent or short reaction times can leave starting material behind.

    • Solution: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). Monitor the reaction by TLC until the starting ketone spot has completely disappeared.

  • Oxidative Workup: Exposing the reaction mixture, particularly the alkoxide intermediate, to air for prolonged periods before quenching can lead to oxidation.

    • Troubleshooting Protocol:

      • Inert Atmosphere: While not always necessary for NaBH₄ reductions, if re-oxidation is a persistent issue, perform the reaction under a nitrogen or argon atmosphere.

      • Prompt Quenching: Once the reaction is complete, proceed immediately to the quenching step. Do not let the reaction mixture sit exposed to air.

      • Careful Quenching: Quench the reaction by slowly adding it to a cooled (0°C) aqueous solution of a mild acid like ammonium chloride (NH₄Cl)[3]. Avoid strong, hot acidic conditions which can promote dehydration.

  • Re-oxidation During Purification: Air exposure at elevated temperatures during column chromatography or distillation can cause the alcohol to oxidize back to the ketone.

    • Solution: Use flash column chromatography with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation at room temperature[4]. Avoid distillation if possible.

cluster_1 Troubleshooting Low Yield / Impurity Start Low Yield or Ketone Impurity CheckTemp Was solvent removed at >40°C? Start->CheckTemp CheckQuench Was workup delayed or harsh? CheckTemp->CheckQuench No Sol_Rotovap Solution: Use high vacuum, low temp rotovap. CheckTemp->Sol_Rotovap Yes CheckRxn Was reaction monitored to completion? CheckQuench->CheckRxn No Sol_Quench Solution: Quench promptly with cold, mild acid. CheckQuench->Sol_Quench Yes Sol_Rxn Solution: Use slight excess of NaBH4, monitor by TLC. CheckRxn->Sol_Rxn No End Optimized Process Sol_Rotovap->End Sol_Quench->End Sol_Rxn->End

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 4-(1-hydroxyethyl)benzoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise characterization of enantiomers is not merely a regulatory hurdle but a fundamental necessity for ensuring safety, efficacy, and quality. This guide provides an in-depth comparison of analytical techniques for the characterization of methyl 4-(1-hydroxyethyl)benzoate enantiomers, a chiral secondary alcohol of significant interest as a versatile building block. As a Senior Application Scientist, my objective is to present a nuanced, field-proven perspective on the methodologies that form the cornerstone of chiral analysis, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices.

Methyl 4-(1-hydroxyethyl)benzoate possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)-methyl 4-(1-hydroxyethyl)benzoate and (S)-methyl 4-(1-hydroxyethyl)benzoate. The distinct spatial arrangement of these enantiomers can lead to differential pharmacological and toxicological profiles, making their separation and accurate quantification paramount.

This guide will navigate through the primary chromatographic and spectroscopic techniques employed for the enantiomeric characterization of this compound. Each section will detail the underlying principles, provide robust experimental protocols, and present comparative data to empower researchers in selecting the most appropriate method for their specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the separation and quantification of enantiomers due to its robustness, versatility, and scalability. The principle hinges on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

The choice of the CSP is the most critical parameter in developing a successful chiral HPLC method. For a secondary benzylic alcohol like methyl 4-(1-hydroxyethyl)benzoate, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power. These CSPs offer a complex chiral environment with grooves and cavities, facilitating enantioselective interactions through a combination of hydrogen bonding, π-π stacking, and steric hindrance.

Comparative Performance of Polysaccharide-Based CSPs
Chiral Stationary Phase (CSP)Typical Mobile PhaseExpected Elution OrderAdvantagesLimitations
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Hexane/Isopropanol (90:10, v/v)Typically (S)-enantiomer elutes firstHigh loading capacity, robust, broad applicability.Can be sensitive to mobile phase composition.
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Hexane/Ethanol (95:5, v/v)Often complementary to cellulose-based phasesExcellent selectivity for a wide range of compounds.May require lower temperatures for optimal resolution.
Immobilized Polysaccharide Phases (e.g., Chiralpak® IA, IB)Wider range of solvents including chlorinated solventsVariesEnhanced solvent compatibility and column durability.Higher cost.
Experimental Protocol: Chiral HPLC Separation

Objective: To resolve and quantify the enantiomers of methyl 4-(1-hydroxyethyl)benzoate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Racemic methyl 4-(1-hydroxyethyl)benzoate standard

  • Enantiomerically enriched standards (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation: Dissolve the racemic standard and the sample of interest in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and the resolution factor. Subsequently, inject the sample to be analyzed.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Enantioselective Gas Chromatography (GC): High Resolution for Volatile Analytes

For volatile and thermally stable compounds, enantioselective Gas Chromatography (GC) offers an excellent alternative to HPLC, often providing higher resolution and faster analysis times. The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase, typically a cyclodextrin derivative coated onto a fused silica capillary column.

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity. Derivatization of the hydroxyl groups on the cyclodextrin rim creates a chiral environment that allows for stereospecific interactions with the enantiomers of the analyte. For benzylic alcohols, permethylated β-cyclodextrin CSPs are often a good starting point for method development.

Key Considerations for Chiral GC Method Development
ParameterEffect on SeparationTypical Starting Point
Chiral Stationary Phase Primary determinant of selectivity.Permethylated β-cyclodextrin (e.g., Beta DEX™ 225)
Oven Temperature Program Lower temperatures generally increase resolution but also analysis time.Isothermal at 120-150 °C or a slow ramp (e.g., 2 °C/min)
Carrier Gas Flow Rate Affects efficiency and analysis time.Optimized for the column dimensions (e.g., 1-2 mL/min for a 0.25 mm ID column)
Derivatization Can improve volatility and peak shape.Often not necessary for this analyte, but can be explored if needed.
Experimental Protocol: Enantioselective GC

Objective: To separate the enantiomers of methyl 4-(1-hydroxyethyl)benzoate by gas chromatography.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral GC Column: Beta DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Helium or Hydrogen (carrier gas)

  • Dichloromethane (solvent)

  • Racemic methyl 4-(1-hydroxyethyl)benzoate standard

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the racemic standard and the sample in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 120 °C, hold for 1 min, then ramp to 150 °C at 2 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis and Quantification: As with HPLC, inject the racemic standard to determine the retention times and resolution. Analyze the sample and calculate the enantiomeric excess from the peak areas.

Spectroscopic Methods: Probing Chiral Environments

While chromatographic techniques physically separate enantiomers, spectroscopic methods provide information about their chiroptical properties and can be used to determine enantiomeric excess without separation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. This technique is particularly powerful for confirming the absolute configuration of an enantiomer when compared to a known standard or theoretical calculations.

For methyl 4-(1-hydroxyethyl)benzoate, the electronic transitions of the benzoate chromophore are perturbed by the chiral center, giving rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects are unique to each enantiomer. While a full theoretical prediction of the CD spectrum is complex, empirical observations on similar aromatic secondary alcohols suggest that the (R)-enantiomer would likely exhibit a positive Cotton effect at longer wavelengths and a negative one at shorter wavelengths, with the opposite being true for the (S)-enantiomer.

Experimental Protocol: Circular Dichroism Analysis

Objective: To obtain the CD spectra of the (R) and (S) enantiomers of methyl 4-(1-hydroxyethyl)benzoate.

Instrumentation:

  • Circular Dichroism Spectropolarimeter.

  • Quartz cuvette with a 1 cm path length.

Reagents:

  • Methanol (spectroscopic grade)

  • Enantiomerically pure samples of (R)- and (S)-methyl 4-(1-hydroxyethyl)benzoate.

Procedure:

  • Sample Preparation: Prepare solutions of each enantiomer in methanol at a concentration of approximately 0.1 mg/mL.

  • Instrument Parameters:

    • Wavelength Range: 200-300 nm

    • Bandwidth: 1.0 nm

    • Scan Speed: 100 nm/min

    • Data Pitch: 0.5 nm

    • Accumulations: 3

  • Data Acquisition: Record a baseline spectrum with the solvent (methanol). Then, record the CD spectrum for each enantiomer.

  • Data Processing: Subtract the baseline spectrum from the sample spectra. The data is typically reported in millidegrees (mdeg) or can be converted to molar ellipticity.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral shift reagent or a chiral solvating agent, the enantiomers can be distinguished.

Chiral shift reagents, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), form diastereomeric complexes with the analyte. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. The magnitude of the induced shift is dependent on the proximity of the nucleus to the lanthanide ion. For methyl 4-(1-hydroxyethyl)benzoate, the protons closest to the hydroxyl group (the methine and methyl protons of the hydroxyethyl group) are expected to show the largest separation.

Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To determine the enantiomeric excess of a methyl 4-(1-hydroxyethyl)benzoate sample using ¹H NMR with a chiral shift reagent.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

  • Sample of methyl 4-(1-hydroxyethyl)benzoate

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the methyl 4-(1-hydroxyethyl)benzoate sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small amount (e.g., 2-5 mg) of Eu(hfc)₃ to the NMR tube, cap, and invert several times to dissolve.

  • Acquire Shifted Spectra: Record a series of ¹H NMR spectra after each addition of the chiral shift reagent. Monitor the separation of a key signal, such as the quartet of the methine proton or the doublet of the methyl group.

  • Quantification: Once baseline separation of the signals for the two enantiomers is achieved, integrate the corresponding peaks. The enantiomeric excess can be calculated from the ratio of the integrals.

Method Comparison and Concluding Remarks

The choice of the optimal analytical technique for the characterization of methyl 4-(1-hydroxyethyl)benzoate enantiomers is dictated by the specific requirements of the analysis.

  • Chiral HPLC is the most versatile and widely used method, offering excellent accuracy, precision, and the ability to be scaled up for preparative separations. It is the go-to method for routine quality control and release testing.

  • Enantioselective GC is a powerful alternative for rapid analysis, particularly when high resolution is required. Its applicability is limited to thermally stable and volatile compounds.

  • Circular Dichroism is an indispensable tool for confirming the absolute configuration of the enantiomers and for studying their solution-state conformation. It is not a quantitative method for determining enantiomeric excess in a mixture without prior separation.

  • NMR with chiral shift reagents provides a convenient and rapid method for determining enantiomeric excess without the need for a chromatographic separation. However, it can be less accurate than chromatographic methods and may suffer from issues of signal broadening and non-linear responses.

In a comprehensive characterization workflow, these techniques are often used in a complementary fashion. For instance, chiral HPLC or GC can be used for the primary separation and quantification, while CD spectroscopy can be employed to confirm the identity of the eluted peaks. NMR with chiral shift reagents can serve as a quick screening tool during reaction optimization.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can design and implement a robust and reliable analytical strategy for the characterization of methyl 4-(1-hydroxyethyl)benzoate enantiomers, ensuring the quality and safety of the final product.

Visualizing the Workflow

Chiral HPLC Separation Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare & Degas Mobile Phase inject Inject Sample prep_mp->inject prep_sample Dissolve Sample in Mobile Phase prep_sample->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for chiral HPLC analysis.

Principle of Enantioselective Recognition on a Chiral Stationary Phase

cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase csp Chiral Selector R (R)-Enantiomer R->csp Stronger Interaction (Longer Retention) S (S)-Enantiomer S->csp Weaker Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a CSP.

References

  • PubChem Compound Summary for CID 586417, Methyl 4-(1-hydroxyethyl)benzoate. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 6932349, methyl 4-[(1R)-1-hydroxyethyl]benzoate. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 6932348, methyl 4-((1S)-1-hydroxyethyl)benzoate. National Center for Biotechnology Information.[Link]

A Senior Application Scientist's Guide to NMR Spectral Analysis of (R)- and (S)-methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of asymmetric synthesis and pharmaceutical development, the precise determination of a chiral molecule's enantiomeric composition is not merely a procedural step but a cornerstone of safety and efficacy. For a key chiral intermediate like methyl 4-(1-hydroxyethyl)benzoate, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical tool. However, the intrinsic nature of enantiomers—being perfect mirror images—renders them indistinguishable in a standard achiral NMR environment. This guide provides an in-depth, comparative analysis of established NMR methodologies to resolve and quantify the (R)- and (S)-enantiomers of methyl 4-(1-hydroxyethyl)benzoate, grounded in the principles of scientific integrity and backed by experimental insights.

The Fundamental Challenge: Overcoming Magnetic Equivalence

Enantiomers exhibit identical physical and chemical properties in an achiral medium, which translates to identical NMR spectra.[1][2] To distinguish them, one must introduce a chiral influence that disrupts this equivalence. This is achieved by using a chiral auxiliary that interacts diastereoselectively with the (R) and (S) enantiomers, forming transient complexes or stable derivatives. These newly formed diastereomeric species are no longer mirror images and, as a result, exhibit distinct NMR signals that can be resolved and quantified.[1][3]

Comparative Analysis of Chiral Resolution Strategies

The two principal strategies for achieving chiral recognition in NMR spectroscopy involve the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).

Chiral Solvating Agents (CSAs): A Non-Invasive Approach

CSAs are enantiomerically pure compounds that form weak, non-covalent diastereomeric complexes with the analyte.[4] These interactions are transient and exist in a fast equilibrium on the NMR timescale, resulting in a single, time-averaged spectrum where the signals for the two enantiomers are separated.[5][6]

Mechanism of Action: The differential spatial arrangement of the two diastereomeric complexes leads to subtle differences in the chemical shifts (Δδ) of corresponding nuclei. The extent of this separation depends on the strength of the interaction and the specific geometry of the complex. For chiral alcohols, a variety of CSAs are available, including quinine, derivatives of tartaric acid, and specialized metal complexes.[4][7][8]

Experimental Workflow: Chiral Solvation

Caption: Workflow for enantiomeric resolution using a Chiral Solvating Agent.

Advantages:

  • Non-destructive: The analyte remains chemically unchanged and can be recovered.

  • Simplicity: The procedure is straightforward, often just involving mixing the components in an NMR tube.[9]

  • Direct Observation: Provides a direct measure of the enantiomeric composition in solution.

Disadvantages:

  • Small Chemical Shift Differences: The induced separation (Δδ) can be minimal, often necessitating a high-field NMR spectrometer for accurate resolution.

  • Dependence on Conditions: The degree of separation can be sensitive to concentration, temperature, and the solvent used.

  • Signal Broadening: The dynamic nature of the complexes can sometimes lead to broadened signals, complicating integration.

Chiral Derivatizing Agents (CDAs): The Covalent Approach

CDAs are enantiomerically pure reagents that react covalently with the analyte to form a pair of stable diastereomers.[3][10] These diastereomers possess distinct chemical and physical properties, leading to well-separated signals in the NMR spectrum.[1]

Mechanism of Action: The formation of a covalent bond creates a significant and permanent change in the chemical environment of the nuclei near the stereocenter. For the hydroxyl group in methyl 4-(1-hydroxyethyl)benzoate, the classic and highly effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) or its acid chloride.[3][11][12] The resulting Mosher's esters are renowned for providing excellent spectral dispersion.[3][13]

Experimental Workflow: Diastereomer Formation

Caption: Workflow for enantiomeric resolution via diastereomer formation.

Advantages:

  • Large Chemical Shift Differences: Typically produces significant Δδ values, allowing for clear separation and accurate integration, even on lower-field instruments.[14]

  • Robustness: The results are less sensitive to variations in concentration or temperature.

  • Absolute Configuration Determination: The Mosher's ester method, in particular, can be used to determine the absolute configuration of the original alcohol.[12][13][15][16]

Disadvantages:

  • Destructive: The analyte is chemically modified and consumed in the process.

  • Risk of Kinetic Resolution: If the reaction does not proceed to 100% completion, the measured ratio of diastereomers may not accurately reflect the initial ratio of enantiomers.

  • More Involved Procedure: Requires a chemical reaction, work-up, and potential purification, making it more time-consuming.[17]

Performance Comparison and Data Presentation

FeatureChiral Solvating Agent (CSA)Chiral Derivatizing Agent (CDA)
Interaction Type Non-covalent, transient complexationCovalent bond formation
Sample Integrity Non-destructiveDestructive
Procedure Complexity Simple "mix and measure"Multi-step: reaction, work-up, analysis
Typical Δδ Magnitude Small (< 0.1 ppm)Large (> 0.1 ppm)
Primary Source of Error Signal overlap, broadening, concentration effectsIncomplete reaction (kinetic resolution)
Key Application Rapid screening, analysis of precious samplesAccurate quantification, absolute configuration

Detailed Experimental Protocols

Protocol 1: Analysis using a Chiral Solvating Agent
  • Preparation: In a standard 5 mm NMR tube, dissolve 5-10 mg of the methyl 4-(1-hydroxyethyl)benzoate sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • CSA Addition: Add 1.0-1.5 molar equivalents of a suitable CSA (e.g., (R)-1,1'-bi-2-naphthol) to the NMR tube.

  • Equilibration: Gently agitate the tube to ensure complete dissolution and complex formation.

  • Data Acquisition: Acquire a second ¹H NMR spectrum. Pay close attention to the methine proton (CHOH) and the adjacent methyl group (CH₃) signals, as these are most likely to show separation.

  • Quantification: Integrate the resolved signals corresponding to the (R) and (S) enantiomers. The ratio of the integrals directly reflects the enantiomeric ratio.

Protocol 2: Derivatization with Mosher's Acid Chloride
  • Reaction Setup: In a dry vial, dissolve ~10 mg of the methyl 4-(1-hydroxyethyl)benzoate sample in 0.5 mL of dry deuterated pyridine (pyridine-d₅) or CDCl₃ containing a non-nucleophilic base (e.g., DMAP).

  • Reagent Addition: Add 1.2 equivalents of enantiopure (e.g., R)-MTPA chloride to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC) to confirm the full consumption of the starting alcohol.

  • NMR Analysis: The crude reaction mixture can often be transferred directly to an NMR tube for analysis.

  • Spectrum Acquisition: Acquire both ¹H and ¹⁹F NMR spectra. The ¹⁹F NMR spectrum is often advantageous as it typically shows two clean, well-separated singlets for the -CF₃ groups of the two diastereomers, free from proton coupling.[18]

  • Quantification: The ratio of the integrals of the diastereomeric signals in either the ¹H or ¹⁹F spectrum provides the enantiomeric ratio of the original sample.

Authoritative Recommendation

The choice between a CSA and a CDA is dictated by the analytical objective.

  • For rapid, non-destructive screening where sample preservation is critical, the use of a Chiral Solvating Agent is the method of choice. Its operational simplicity makes it ideal for high-throughput analysis.

  • For definitive, high-accuracy quantification and when the determination of absolute configuration is required—scenarios common in late-stage drug development and for publication—derivatization with a Chiral Derivatizing Agent like Mosher's acid is the gold standard. The large, clear separation of signals minimizes ambiguity and integration error, providing highly trustworthy data, provided the derivatization reaction is driven to completion.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and apply the most appropriate NMR method for the chiral analysis of methyl 4-(1-hydroxyethyl)benzoate and other valuable chiral molecules.

Sources

A Comparative Guide to the Synthesis of Methyl 4-(1-hydroxyethyl)benzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-(1-hydroxyethyl)benzoate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2] Its bifunctional nature, possessing both a secondary alcohol and a methyl ester, allows for diverse subsequent chemical modifications. The chirality of the secondary alcohol further enhances its importance, as stereochemistry is often critical for biological activity. This guide provides a comparative analysis of various synthetic routes to this key intermediate, offering insights into the practical application, efficiency, and stereochemical control of each method. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the optimal synthetic strategy for their specific needs.

Introduction to Synthetic Strategies

The primary and most direct approach to methyl 4-(1-hydroxyethyl)benzoate involves the reduction of the corresponding ketone, methyl 4-acetylbenzoate. This precursor is readily accessible through methods such as the Fischer esterification of 4-acetylbenzoic acid.[3] The choice of reducing agent and reaction conditions dictates the outcome of the synthesis, particularly concerning cost, yield, and, most importantly, stereoselectivity. Additionally, carbon-carbon bond-forming reactions, such as the Grignard reaction, offer an alternative pathway.

This guide will delve into the following key synthetic routes:

  • Sodium Borohydride Reduction: A classic, cost-effective, and straightforward method for producing the racemic alcohol.

  • Catalytic Asymmetric Reductions:

    • Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst for high enantioselectivity.

    • Asymmetric Transfer Hydrogenation (ATH): Utilizing ruthenium-based chiral catalysts for efficient and selective reduction.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective method using an aluminum alkoxide catalyst.

  • Biocatalytic Reduction: A green chemistry approach using enzymes or whole-cell systems.

  • Grignard Synthesis: An alternative route involving the formation of a new carbon-carbon bond.

The following diagram illustrates the general synthetic landscape for producing methyl 4-(1-hydroxyethyl)benzoate.

G cluster_start Starting Materials cluster_precursor Key Precursor cluster_product Target Molecule 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid Methyl 4-acetylbenzoate Methyl 4-acetylbenzoate 4-Acetylbenzoic Acid->Methyl 4-acetylbenzoate Fischer Esterification Methyl 4-formylbenzoate Methyl 4-formylbenzoate Methyl 4-(1-hydroxyethyl)benzoate Methyl 4-(1-hydroxyethyl)benzoate Methyl 4-formylbenzoate->Methyl 4-(1-hydroxyethyl)benzoate Grignard Reaction (CH3MgBr) Methyl 4-acetylbenzoate->Methyl 4-(1-hydroxyethyl)benzoate Reduction Methods (NaBH4, CBS, ATH, MPV, Biocatalytic)

Caption: Overview of synthetic pathways to methyl 4-(1-hydroxyethyl)benzoate.

Sodium Borohydride Reduction: The Achiral Workhorse

The reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a fundamental transformation in organic synthesis.[3] This method is widely employed due to its operational simplicity, mild reaction conditions, and the relatively low cost of the reagent.

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of methyl 4-acetylbenzoate. The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup to yield the final alcohol.[4][5] Since the hydride can attack the planar carbonyl from either face with equal probability, this method produces a racemic mixture of the (R) and (S) enantiomers.

G ketone Methyl 4-acetylbenzoate alkoxide Alkoxide Intermediate ketone->alkoxide 1. NaBH4 (Hydride Attack) alcohol Racemic Methyl 4-(1-hydroxyethyl)benzoate alkoxide->alcohol 2. H3O+ Workup (Protonation)

Caption: Simplified mechanism of sodium borohydride reduction.

Experimental Protocol:
  • Setup: In a round-bottom flask, dissolve methyl 4-acetylbenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reaction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes, maintaining the temperature below 10 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Catalytic Asymmetric Reductions: Accessing Chiral Alcohols

For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. Catalytic asymmetric reduction methods provide an elegant solution for producing enantiomerically enriched methyl 4-(1-hydroxyethyl)benzoate.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[6] It employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source.[7][8]

Mechanistic Insight: The reaction's high enantioselectivity stems from a highly organized, six-membered ring transition state.[9] The borane source coordinates to the nitrogen of the CBS catalyst, which in turn coordinates to the ketone in a sterically favored orientation. This directs the hydride transfer from the borane to one specific face of the carbonyl group, resulting in the formation of one enantiomer preferentially.[7][8] The reaction must be conducted under anhydrous conditions, as the presence of water can significantly diminish the enantiomeric excess.[6][8]

G CBS Catalyst CBS Catalyst Catalyst-Borane Complex Catalyst-Borane Complex CBS Catalyst->Catalyst-Borane Complex Borane (BH3) Borane (BH3) Borane (BH3)->Catalyst-Borane Complex Ketone Ketone Coordinated Ketone Coordinated Ketone Ketone->Coordinated Ketone Catalyst-Borane Complex->Coordinated Ketone Transition State Transition State Coordinated Ketone->Transition State Face-selective hydride transfer Chiral Alcohol Chiral Alcohol Transition State->Chiral Alcohol Regenerated Catalyst Regenerated Catalyst Transition State->Regenerated Catalyst

Caption: Key steps in the CBS reduction mechanism.

Experimental Protocol (CBS Reduction):
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the (S)- or (R)-CBS catalyst (0.05 - 0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Activation: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 - 1.5 eq) dropwise.

  • Reaction: After stirring for 15 minutes, cool the mixture to -30 °C. Add a solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Monitoring: Stir the reaction at -30 °C for several hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow, dropwise addition of methanol at -30 °C. Allow the mixture to warm to room temperature.

  • Isolation and Purification: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another highly effective method for the enantioselective reduction of ketones. This technique typically utilizes a ruthenium catalyst bearing a chiral ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), with a hydrogen donor like formic acid or isopropanol.[10][11]

Mechanistic Insight: The catalytic cycle involves the formation of a ruthenium hydride species, which is the active reducing agent. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. This directs the hydride transfer to one face of the carbonyl, leading to the formation of the chiral alcohol with high enantioselectivity.[12] These reactions can often be performed in environmentally benign solvents, including water.[13]

Experimental Protocol (ATH with Ru-TsDPEN):
  • Catalyst Preparation: In a flask under an inert atmosphere, prepare the active catalyst by reacting [RuCl₂(p-cymene)]₂ with the chiral (R,R)- or (S,S)-TsDPEN ligand in a suitable solvent.

  • Reaction Setup: To a solution of methyl 4-acetylbenzoate (1.0 eq) in a mixture of formic acid and triethylamine (5:2 ratio) or isopropanol, add the prepared Ru-catalyst (0.01 - 0.001 eq).

  • Reaction: Heat the mixture at a specified temperature (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate.

  • Isolation and Purification: Wash the organic phase with water and brine. Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the enantiomerically enriched alcohol.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a classic method for the reduction of aldehydes and ketones that is highly chemoselective.[14] It employs a metal alkoxide, typically aluminum isopropoxide, as the catalyst, and a secondary alcohol, usually isopropanol, as the hydride source.[15]

Mechanistic Insight: The reaction proceeds through a six-membered cyclic transition state involving the aluminum alkoxide, the ketone substrate, and the alcohol solvent.[16] A hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the ketone, while the ketone's oxygen coordinates to the aluminum. The resulting acetone is often removed by distillation to drive the equilibrium towards the product. A key advantage of the MPV reduction is its high chemoselectivity; it typically does not reduce other functional groups like esters, nitro groups, or carbon-carbon double bonds.[15]

Experimental Protocol (MPV Reduction):
  • Setup: In a flask equipped with a distillation apparatus, combine methyl 4-acetylbenzoate (1.0 eq) and aluminum isopropoxide (0.3 - 1.0 eq) in a large excess of anhydrous isopropanol.

  • Reaction: Heat the mixture to reflux. Slowly distill off the acetone as it is formed to drive the reaction to completion.

  • Monitoring: The reaction progress can be monitored by observing the rate of acetone distillation or by TLC analysis of the reaction mixture.

  • Workup: After completion, cool the mixture and hydrolyze the aluminum alkoxide product by adding dilute sulfuric acid.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or distillation.

Biocatalytic Reduction: A Green Alternative

The use of biocatalysts, such as isolated enzymes (alcohol dehydrogenases) or whole microbial cells (e.g., baker's yeast), offers an environmentally friendly approach to the asymmetric reduction of ketones.[17][18] These methods operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, avoiding the use of toxic reagents and heavy metals.[19]

Mechanistic Insight: Alcohol dehydrogenases (ADHs) catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site precisely orients the substrate, leading to highly enantioselective reductions.[20] The cofactor is used in catalytic amounts and is regenerated in situ by a coupled enzymatic system or by the metabolism of the whole cell.

Experimental Protocol (Biocatalytic Reduction with Yeast):
  • Culture Preparation: In a suitable growth medium, cultivate a strain of baker's yeast (Saccharomyces cerevisiae) or another suitable microorganism.

  • Reaction: To the yeast culture, add a solution of methyl 4-acetylbenzoate (often dissolved in a minimal amount of a co-solvent like ethanol). A co-substrate for cofactor regeneration, such as glucose, is also present in the medium.

  • Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-72 hours.

  • Monitoring: Monitor the conversion of the ketone to the alcohol by GC or HPLC analysis of aliquots from the reaction mixture.

  • Workup and Isolation: Separate the microbial cells by centrifugation or filtration. Extract the supernatant or filtrate with an organic solvent like ethyl acetate.

  • Purification: Wash, dry, and concentrate the organic extract. Purify the product by column chromatography.

Grignard Synthesis: A Constructive Approach

An alternative to the reduction of a pre-existing ketone is the construction of the target molecule through a carbon-carbon bond-forming reaction. A Grignard reaction between methyl 4-formylbenzoate and a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the desired secondary alcohol.[21]

Mechanistic Insight: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated in an acidic workup to give the alcohol. This route offers a different strategic approach but requires the synthesis or procurement of the aldehyde starting material.[22]

G aldehyde Methyl 4-formylbenzoate alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide 1. CH3MgBr (Nucleophilic Attack) alcohol Methyl 4-(1-hydroxyethyl)benzoate alkoxide->alcohol 2. H3O+ Workup (Protonation)

Caption: Grignard synthesis of methyl 4-(1-hydroxyethyl)benzoate.

Experimental Protocol (Grignard Synthesis):
  • Setup: In an oven-dried, three-necked flask under an inert atmosphere, prepare the methylmagnesium bromide Grignard reagent from methyl bromide and magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction: Cool the Grignard solution in an ice bath. Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous ether dropwise.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Comparative Analysis Summary

Synthetic Route Key Reagents/Catalyst Typical Yield Stereoselectivity Advantages Disadvantages
Sodium Borohydride Reduction NaBH₄, Methanol/EthanolHigh (>90%)RacemicCost-effective, simple procedure, mild conditions.No stereocontrol, produces a racemic mixture.
CBS Reduction Chiral Oxazaborolidine, BoraneGood to High (80-95%)High (>95% ee)Excellent enantioselectivity, predictable stereochemistry.Requires strictly anhydrous conditions, more expensive reagents.[6][8]
Asymmetric Transfer Hydrogenation Ru-TsDPEN catalyst, HCOOH/NEt₃ or iPrOHHigh (>90%)High (>95% ee)High yields and enantioselectivity, low catalyst loading.Catalyst can be expensive, may require inert atmosphere.
MPV Reduction Al(Oi-Pr)₃, IsopropanolModerate to Good (60-85%)Racemic (unless chiral auxiliaries are used)Highly chemoselective, inexpensive reagents.Reversible reaction, may require removal of acetone, can be slow.[14]
Biocatalytic Reduction Yeast/Alcohol Dehydrogenase, GlucoseVariable (can be high)High (>99% ee)Environmentally friendly, mild conditions, high enantioselectivity.[17]Can be slow, may require specific enzyme screening, lower substrate concentrations.[19]
Grignard Synthesis CH₃MgBr, Methyl 4-formylbenzoateGood to HighRacemicDifferent synthetic strategy, builds carbon skeleton.Requires anhydrous conditions, Grignard reagents are highly reactive.

Conclusion

The choice of synthetic route to methyl 4-(1-hydroxyethyl)benzoate is highly dependent on the specific requirements of the research or development project.

  • For applications where a racemic mixture is acceptable and cost is a primary driver, the sodium borohydride reduction is an excellent choice due to its simplicity, high yield, and low cost.

  • When a specific enantiomer is required, as is often the case in pharmaceutical synthesis, catalytic asymmetric methods are superior. The CBS reduction and asymmetric transfer hydrogenation both offer excellent enantioselectivity and high yields, with the choice between them potentially being influenced by catalyst availability and cost, as well as sensitivity of other functional groups to the reaction conditions.

  • Biocatalytic reduction stands out as a green and highly enantioselective alternative, aligning with the growing emphasis on sustainable chemistry in the pharmaceutical industry.

  • The MPV reduction offers high chemoselectivity, which can be advantageous in the presence of other reducible functional groups.

  • Finally, the Grignard synthesis provides a valuable alternative disconnection, approaching the target from a different precursor.

By understanding the nuances, advantages, and limitations of each of these synthetic pathways, researchers can make informed decisions to efficiently and effectively synthesize methyl 4-(1-hydroxyethyl)benzoate for their specific applications.

References

  • Saeed, A., & Shahzad, N. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 116(5), 269-272. [Link]

  • Chem 353: NaBH4 expt. (n.d.). Retrieved from [Link]

  • Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2007). Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications, (18), 1833-1835. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • NROChemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

  • Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. In Wikipedia. Retrieved from [Link]

  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]

  • Saeed, A., & Shahzad, N. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2007). Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications. [Link]

  • Li, Z., Zhang, J., Chen, B., Li, C., & Xu, J. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444-455. [Link]

  • Xu, G., He, G., Wu, J., & Chen, J. (2018). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. Scientific Reports, 8(1), 1-8. [Link]

  • Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Retrieved from [Link]

  • Boit, T. B., & Boit, T. B. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. ACS Omega, 4(11), 14633-14638. [Link]

  • Scott, J. D., & Scott, J. D. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(10), 617-623. [Link]

  • ThinkIR. (n.d.). Exploring Meerwein-Ponndorf-Verley reactions using metal organic framework catalysts. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Riva, S., & Secundo, F. (2021). Biocatalysis with Unconventional Yeasts. Journal of Fungi, 7(12), 1033. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Murugesan, K., & Murugesan, K. (2018). Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][4][7]oxazepines in water. Organic & Biomolecular Chemistry, 16(43), 8261-8268. [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 4-(1-hydroxyethyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural modification of simple aromatic esters offers a fertile ground for the discovery of novel therapeutic agents. Methyl 4-(1-hydroxyethyl)benzoate, a benzenoid with a secondary alcohol and a methyl ester, serves as a foundational scaffold for exploring structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of methyl 4-(1-hydroxyethyl)benzoate and its key structural analogs, offering insights into how subtle chemical changes can significantly impact antimicrobial, anti-inflammatory, and cytotoxic properties.

Introduction to Methyl 4-(1-hydroxyethyl)benzoate

Methyl 4-(1-hydroxyethyl)benzoate is a chemical intermediate, valued for its utility in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries[1]. Its structure, featuring a chiral center at the hydroxyethyl group, a para-substituted benzene ring, and a methyl ester, presents multiple avenues for chemical modification. While comprehensive biological data on methyl 4-(1-hydroxyethyl)benzoate itself is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide will, therefore, extrapolate and compare its potential activities with empirically tested analogs.

Comparative Analysis of Biological Activities

To understand the potential biological profile of methyl 4-(1-hydroxyethyl)benzoate, we will examine the activities of its parent compound, methyl benzoate, and analogs with modifications at the ethyl group and the ester moiety.

Cytotoxicity

The in vitro cytotoxicity of methyl benzoate and its analogs provides a baseline for understanding their potential as anticancer agents or their general toxicity profile.

A study comparing the cytotoxicity of methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) against various human cell lines (HEK293, CACO2, and SH-SY5Y) revealed that methyl benzoate was the least toxic of the three[2][3][4].

CompoundAnalog TypeCell LineLC50 (mM)[2]
Methyl Benzoate Parent CompoundHEK293>11
CACO2~7.3
SH-SY5Y>7.3
Ethyl Benzoate Ester AnalogHEK293~7.0
SH-SY5Y~6.5
Vinyl Benzoate Ester AnalogHEK2935.4
SH-SY5Y6.1
Table 1: Comparative Cytotoxicity of Methyl Benzoate and its Analogs.

The data suggests that increasing the lability of the ester group, as in the case of vinyl benzoate, may contribute to higher cytotoxicity. The introduction of a hydroxyl group on the ethyl side chain, as in methyl 4-(1-hydroxyethyl)benzoate, could potentially modulate this activity, possibly by altering its solubility and interaction with cellular targets. For instance, the related compound methyl dihydroxybenzoate has shown modest anticancer activity against the HepG-2 cell line with an IC50 of 25.66 µg/ml[5].

Antimicrobial Activity

Benzoic acid and its esters are well-known for their antimicrobial properties, often utilized as preservatives in food and cosmetic products[6][7]. Their mechanism of action is generally attributed to the disruption of microbial cell membranes[8].

Compound/AnalogOrganismMICReference
Methyl Benzoate S. aureus, E. coliQualitative Activity Reported[8]
Sodium Benzoate E. coli, S. aureus, B. subtilis400 mg/mL[9]
Methylparaben General AntimicrobialStronger than Sodium Benzoate[6]

Table 2: Antimicrobial Activity of Benzoate Analogs.

The structure of methyl 4-(1-hydroxyethyl)benzoate is somewhat analogous to parabens (esters of 4-hydroxybenzoic acid), which are potent antimicrobial agents[7]. This structural similarity suggests that it could possess noteworthy antimicrobial properties.

Structure-Activity Relationship (SAR) Insights

The comparison of methyl 4-(1-hydroxyethyl)benzoate with its analogs allows for the deduction of several structure-activity relationships.

SAR_Insights cluster_0 Core Scaffold cluster_1 Analogs cluster_2 Biological Activity Methyl_4-(1-hydroxyethyl)benzoate Methyl 4-(1-hydroxyethyl)benzoate Cytotoxicity Cytotoxicity Methyl_4-(1-hydroxyethyl)benzoate->Cytotoxicity Potentially Modulated Antimicrobial Antimicrobial Activity Methyl_4-(1-hydroxyethyl)benzoate->Antimicrobial Potentially Enhanced Anti_inflammatory Anti-inflammatory Activity Methyl_4-(1-hydroxyethyl)benzoate->Anti_inflammatory Potential Activity Methyl_Benzoate Methyl Benzoate (Parent Compound) Methyl_Benzoate->Cytotoxicity Lower Methyl_Benzoate->Antimicrobial Active Ethyl_Benzoate Ethyl Benzoate (Ester Analog) Ethyl_Benzoate->Cytotoxicity Higher than MB Methyl_4-acetylbenzoate Methyl 4-acetylbenzoate (Ketone Analog)

  • The Ester Group: Modification of the methyl ester to an ethyl or vinyl ester appears to influence cytotoxicity, with more labile esters potentially leading to increased activity[2].

  • The Hydroxyethyl Group: The presence of the 1-hydroxyethyl group introduces a chiral center and a hydroxyl moiety. This hydroxyl group can participate in hydrogen bonding, which may enhance interactions with biological targets, potentially leading to increased antimicrobial or anti-inflammatory activity. Oxidation of this secondary alcohol to a ketone, as in methyl 4-acetylbenzoate, would alter the molecule's electronics and steric profile, likely leading to a different spectrum of biological activity.

  • Para-Substitution: The para-substitution pattern on the benzene ring is a common feature in many biologically active molecules. Altering the position of the substituents or introducing different functional groups at other positions on the ring would be expected to significantly impact activity.

Experimental Protocols

To facilitate further research and direct comparison, standardized protocols for assessing the biological activities discussed are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate human cancer cell lines (e.g., HEK293, MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methyl 4-(1-hydroxyethyl)benzoate and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start: Plate Cells Incubate_24h Incubate 24h Start->Incubate_24h Treat_Compounds Treat with Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare Inoculum: Culture bacterial strains (e.g., S. aureus, E. coli) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental data on the biological activities of methyl 4-(1-hydroxyethyl)benzoate is limited, a comparative analysis with its structural analogs provides valuable insights into its potential pharmacological profile. The available evidence suggests that it may possess modulated cytotoxicity compared to simpler alkyl benzoates and potentially enhanced antimicrobial properties due to the presence of the hydroxyl group.

Future research should focus on the direct evaluation of methyl 4-(1-hydroxyethyl)benzoate and a systematic series of its analogs in a battery of standardized biological assays. Key areas of investigation should include:

  • Chiral Separation and Evaluation: The biological activity of the (R)- and (S)-enantiomers of methyl 4-(1-hydroxyethyl)benzoate should be assessed independently, as chirality often plays a critical role in pharmacology.

  • Broad-Spectrum Biological Screening: Comprehensive screening against a wide range of bacterial and fungal strains, as well as various cancer cell lines, is necessary to fully elucidate its activity spectrum.

  • Anti-inflammatory Assays: Given the structural similarities to some anti-inflammatory agents, its potential to inhibit key inflammatory mediators such as COX-1, COX-2, and various cytokines should be investigated.

  • Mechanism of Action Studies: For any significant activities observed, further studies to elucidate the underlying molecular mechanisms are crucial for rational drug design and development.

By systematically exploring the structure-activity relationships of this class of compounds, the scientific community can unlock new avenues for the development of novel therapeutic agents.

References

  • What are the antibacterial properties of Methyl Benzoate? - Blog. (2025, June 27). Retrieved from [Link]

  • Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03351. [Link]

  • Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. [Link]

  • Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. ResearchGate. [Link]

  • (2014). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech. [Link]

  • Hussain, S., et al. (2022). Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. PubMed Central. [Link]

  • Methyl 4-(1-hydroxyethyl)benzoate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Kubáň, V., & Hasalová, M. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. [Link]

  • Quoc, L. P. T. (2018). ANTIMICROBIAL ACTIVITY OF PRESERVATIVES IN FOOD TECHNOLOGY. CABI Digital Library. [Link]

Sources

Purity Assessment of Methyl 4-(1-hydroxyethyl)benzoate: A Comparative Guide to HPLC-Based Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4-(1-hydroxyethyl)benzoate is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its molecular structure, featuring a chiral center, an alcohol functional group, and a methyl ester, makes it a versatile synthon. However, these same functional groups also render it susceptible to specific process-related and degradation impurities. For drug development professionals, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity assessment of methyl 4-(1-hydroxyethyl)benzoate. We will explore the causality behind experimental choices, compare HPLC with alternative techniques, and present a self-validating protocol grounded in authoritative standards.

HPLC: The Gold Standard for Purity Determination

For non-volatile, polar organic molecules like methyl 4-(1-hydroxyethyl)benzoate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice.[3] Its high resolving power, sensitivity, and adaptability make it superior to other techniques for separating the main compound from closely related impurities. High-performance liquid chromatography is an effective method for separating, identifying, and quantifying a wide range of pharmaceuticals and their metabolites.[3]

This guide will focus on two critical aspects of purity:

  • Achiral (Chemical) Purity: Quantifying process-related impurities and degradation products.

  • Chiral (Enantiomeric) Purity: Determining the enantiomeric excess (e.e.) of the desired stereoisomer, which is paramount for pharmacological activity.

Part 1: Developing a Robust Achiral RP-HPLC Method

The objective is to develop a method that can separate the parent compound from its potential impurities, such as the starting material (methyl 4-acetylbenzoate) and a common degradant (4-(1-hydroxyethyl)benzoic acid).

Experimental Workflow for Purity Assessment

The overall process from sample analysis to reporting follows a structured workflow to ensure accuracy and reproducibility.

HPLC Purity Assessment Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Testing (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability Analysis Chromatographic Analysis SystemSuitability->Analysis If SST Passes Integration Peak Integration & Identification Analysis->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Key Impurities and Chemical Structures

Understanding potential impurities is key to developing a specific (selective) method.

Chemical_Structures cluster_main Target Analyte cluster_impurities Potential Impurities Main Methyl 4-(1-hydroxyethyl)benzoate Main_img Imp1 Impurity A: Methyl 4-acetylbenzoate (Starting Material) Imp1_img Imp2 Impurity B: 4-(1-hydroxyethyl)benzoic acid (Hydrolysis Product) Imp2_img

Caption: Target analyte and potential process/degradation impurities.

Step-by-Step HPLC Protocol

This protocol is designed as a starting point and must be validated according to internal SOPs and regulatory guidelines.[4]

  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is the workhorse of RP-HPLC, providing excellent retention and separation for a wide range of moderately polar compounds.

    • HPLC-grade acetonitrile (ACN) and water.

    • Phosphoric acid or formic acid (for pH adjustment).

    • Reference standards for methyl 4-(1-hydroxyethyl)benzoate and all potential impurities.

  • Chromatographic Conditions (Starting Point): The conditions are adapted from established methods for similar aromatic esters.[5][6][7]

ParameterRecommended SettingRationale
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid is used to control the pH of the mobile phase, ensuring consistent ionization of the acidic impurity and sharpening its peak shape.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% BA gradient is essential to elute compounds with different polarities (the acid impurity will elute early, the parent next, and the ketone impurity later) within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 240 nmThe benzoyl chromophore in the target molecule and impurities provides strong UV absorbance. 240 nm is a good starting point to maximize sensitivity for all compounds. A full PDA scan is recommended during development to confirm the optimal wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Sample and Standard Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of methyl 4-(1-hydroxyethyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent. This concentration is suitable for assay determination.

    • Test Sample (1.0 mg/mL): Prepare the test sample in the same manner as the standard stock solution. This higher concentration is used for the accurate detection of low-level impurities.

Method Validation: A Trust-Building Exercise

Validation is a formal and systematic process to demonstrate the suitability of the analytical method.[4] All validation experiments must be conducted according to the International Conference on Harmonization (ICH) Q2(R1) guidelines.[8][9]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and degradants.Peak purity index > 0.995 (PDA detector); baseline resolution between all peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of test results to the true value.98.0% to 102.0% recovery for the assay.
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits; peak resolution is maintained.

Part 2: Chiral Purity Assessment by HPLC

Since methyl 4-(1-hydroxyethyl)benzoate is a chiral molecule, its biological activity is often associated with a single enantiomer. Therefore, controlling the enantiomeric purity is a regulatory necessity.[10] Chiral HPLC using a Chiral Stationary Phase (CSP) is the most effective method for this separation.[11]

Approach to Chiral Method Development

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a broad range of chiral compounds.[12] The separation is typically performed in normal-phase mode.

  • Column Selection:

    • Start with a cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). These phases are known for their broad enantioselectivity.[12]

  • Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)This is a standard mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention time. Increasing IPA content will decrease retention.
Flow Rate 0.5 - 1.0 mL/minThe flow rate should be optimized to achieve the best balance of speed and resolution.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is a good starting point.
Detection (UV) 240 nmSame as the achiral method.
  • Data Interpretation:

    • The enantiomeric purity is calculated as a percentage of the peak area of one enantiomer relative to the total area of both enantiomer peaks.

Part 3: Comparison with Alternative Analytical Methods

While HPLC is the preferred technique, it's valuable to understand its performance relative to other methods.

TechniquePrincipleApplicability for Methyl 4-(1-hydroxyethyl)benzoateAdvantagesLimitations
HPLC (Recommended) Differential partitioning between a liquid mobile phase and a solid stationary phase.Excellent. Ideal for both chemical and chiral purity.High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[3]Higher initial instrument cost and complexity.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Potentially suitable. The compound may require derivatization to improve volatility and thermal stability.Excellent for volatile impurities.Not suitable for non-volatile degradants (like the acid impurity); thermal degradation of the analyte is a risk.[13]
Titration Chemical reaction with a standardized solution.Limited. Can be used for a total assay of the ester or its acid impurity, but not for purity profiling.Inexpensive, simple, and provides high accuracy for assay.[14]Non-specific; cannot detect or quantify individual impurities.
Spectroscopy (UV/Vis, IR) Absorption of electromagnetic radiation.Very limited. Can confirm identity but is not a separation technique.Fast and simple for identity confirmation.Cannot separate or quantify individual components in a mixture.[14]

Conclusion

A well-developed and validated HPLC method is an indispensable tool for ensuring the purity of methyl 4-(1-hydroxyethyl)benzoate. For comprehensive quality control, a two-pronged HPLC approach is recommended: a robust RP-HPLC method for chemical purity and impurity profiling, and a dedicated chiral HPLC method to control enantiomeric purity. This dual-method strategy provides the specificity, accuracy, and reliability required to meet the stringent quality demands of the pharmaceutical industry, ensuring that this critical intermediate contributes to the development of safe and effective medicines.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Methyl 4-(1-hydroxyethyl)benzoate Source: MySkinRecipes URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: METHYL 4-(1-HYDROXYETHYL)BENZOATE | CAS 79322-76-2 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 Source: PubChem URL: [Link]

  • Title: RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: ResearchGate URL: [Link]

  • Title: Qualitative tests for carboxylic acids, esters, amides Source: doc brown URL: [Link]

  • Title: A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine Source: MDPI URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: APPLICATIONS Source: Phenomenex URL: [Link]

  • Title: Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Process for the preparation of aromatic esters Source: Google Patents URL

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-(1-hydroxyethyl)benzoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-(1-hydroxyethyl)benzoate, a key chemical intermediate, requires robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quantification of methyl 4-(1-hydroxyethyl)benzoate, grounded in established scientific principles and regulatory expectations.

The selection of an analytical procedure is a critical decision, driven by the intended purpose of the method. For quantification, or "assay" procedures, the goal is to determine the concentration of the analyte in a given sample. The validation of these procedures is not merely a regulatory checkbox; it is a scientifically rigorous process that demonstrates the method is suitable for its intended use. This principle is the cornerstone of international guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures".[1][2][3]

This guide will compare three common analytical techniques for the quantification of methyl 4-(1-hydroxyethyl)benzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to aid researchers and drug development professionals in selecting and validating the most appropriate method for their needs.

The Analyte: Methyl 4-(1-hydroxyethyl)benzoate

Methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃) is an organic compound featuring a benzoate ester and a secondary alcohol.[4] Its structure, containing a chromophore (the benzene ring) and functional groups amenable to chromatographic separation, makes it a suitable candidate for several analytical techniques.

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol [4]
IUPAC Namemethyl 4-(1-hydroxyethyl)benzoate[4]
AppearanceViscous liquid[5]

Comparative Analysis of Quantification Methods

The choice of an analytical method is a balance of sensitivity, selectivity, speed, cost, and the complexity of the sample matrix. Below is a comparison of HPLC, GC, and UV-Vis Spectroscopy for the quantification of methyl 4-(1-hydroxyethyl)benzoate.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a powerful and versatile technique for the quantification of moderately polar, non-volatile compounds like methyl 4-(1-hydroxyethyl)benzoate.

  • Expertise & Experience: The presence of the aromatic ring and polar hydroxyl and ester groups allows for excellent retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is highly suitable due to the benzene ring's strong absorbance in the UV region. This method is highly specific, allowing for the separation of the analyte from potential impurities and degradation products.

  • Trustworthiness: A well-validated HPLC method provides a self-validating system. System suitability tests performed before each run ensure the chromatographic system is performing adequately. The specificity of the method ensures that the measured response is solely from the analyte of interest.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Expertise & Experience: While methyl 4-(1-hydroxyethyl)benzoate has a moderate molecular weight, its boiling point may be high for direct GC analysis without derivatization. Derivatization of the hydroxyl group to a less polar and more volatile silyl ether, for example, can significantly improve its chromatographic behavior. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and selectivity.[6][7]

  • Trustworthiness: GC-MS offers a high degree of confidence in analyte identification through its mass spectrum. However, the derivatization step can introduce variability and potential for incomplete reactions, which must be carefully controlled and validated.

UV-Visible Spectroscopy

Direct UV-Visible spectroscopy is a simpler and faster technique but often lacks the specificity of chromatographic methods.

  • Expertise & Experience: This method relies on the principle that the concentration of an analyte in a solution is proportional to the absorbance of light at a specific wavelength (Beer-Lambert Law). The aromatic ring in methyl 4-(1-hydroxyethyl)benzoate will exhibit a characteristic UV absorbance. This method is rapid and requires less expensive instrumentation.

  • Trustworthiness: The major drawback of UV-Vis spectroscopy is its lack of specificity. Any other component in the sample matrix that absorbs at the same wavelength will interfere with the quantification, leading to inaccurate results. Therefore, this method is most suitable for the analysis of pure substances or simple mixtures where interfering substances are absent.[8]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the validation characteristics required for different types of analytical procedures.[1][3][9]

G cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Validation_Params Validation Parameters Dev->Validation_Params Proceed to Validation Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate Precision) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Validation_Params->Specificity Validation_Params->Linearity Validation_Params->Range Validation_Params->Accuracy Validation_Params->Precision Validation_Params->LOD Validation_Params->LOQ Validation_Params->Robustness Final_Method Routine Use & Lifecycle Management Validation_Params->Final_Method Validated Method

Caption: Workflow for Analytical Method Validation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol provides a starting point for the development and validation of an RP-HPLC method for the quantification of methyl 4-(1-hydroxyethyl)benzoate.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Methyl 4-(1-hydroxyethyl)benzoate reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q).

  • Phosphoric acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 55:45 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of methyl 4-(1-hydroxyethyl)benzoate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing methyl 4-(1-hydroxyethyl)benzoate and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a standard solution, and a sample solution. Also, inject solutions of known impurities to demonstrate separation.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Inject six replicate preparations of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

Comparative Performance Data

The following table summarizes typical validation results for the three analytical techniques. The data presented is illustrative to highlight the performance characteristics of each method.

Validation ParameterHPLC-UVGC-FID (with derivatization)UV-Vis Spectroscopy
Specificity High (separates from impurities)High (good separation of volatile compounds)Low (prone to interference)
Linearity (r²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 1000.5 - 505 - 50
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%< 3.0%
LOD (µg/mL) 0.10.051.0
LOQ (µg/mL) 0.30.153.0
Robustness HighModerate (sensitive to derivatization conditions)High

Logical Relationships in Method Validation

The validation parameters are interconnected, and a holistic understanding of these relationships is crucial for a successful validation study.

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ LOQ->Range

Caption: Interrelationship of Validation Parameters.

Conclusion and Recommendations

For the routine quantification of methyl 4-(1-hydroxyethyl)benzoate in a drug development or quality control setting, a reversed-phase HPLC-UV method is highly recommended . Its high specificity, accuracy, precision, and robustness make it the most reliable choice for ensuring the quality of the analyte. The method is based on well-established principles and can be readily validated according to ICH guidelines.[1][3]

While GC-FID or GC-MS can offer higher sensitivity, the need for derivatization adds complexity and potential for error. This technique may be more suitable for trace-level impurity analysis rather than for assay.

Direct UV-Vis spectroscopy, due to its inherent lack of specificity, should only be considered for the analysis of the pure substance or in very simple, well-characterized matrices where interfering substances are known to be absent.

Ultimately, the choice of analytical method must be justified and validated for its intended purpose. This guide provides the foundational knowledge and a practical starting point for researchers, scientists, and drug development professionals to confidently select, develop, and validate a suitable analytical method for the quantification of methyl 4-(1-hydroxyethyl)benzoate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Quality Guidelines Overview. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. [Link]

  • An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils. [Link]

  • Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Identification and quantitation of fatty acid ethyl esters in biological specimens. [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417 - PubChem. [Link]

Sources

"comparison of catalytic systems for the asymmetric reduction of methyl 4-acetylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Asymmetric Reduction of Methyl 4-Acetylbenzoate

The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a fundamental transformation in modern organic synthesis. The resulting chiral alcohols are invaluable building blocks, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Methyl 4-(1-hydroxyethyl)benzoate, the product of the asymmetric reduction of methyl 4-acetylbenzoate, is a key intermediate for the synthesis of various pharmaceutically active compounds.

This guide provides a comparative analysis of the predominant catalytic systems for this crucial transformation. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of homogeneous transition-metal catalysts, biocatalysts, and organocatalysts. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights and experimental data to select and implement the most effective catalytic system for their specific needs.

Homogeneous Transition-Metal Catalysis: Precision and Power

Homogeneous catalysis, particularly using complexes of ruthenium, rhodium, and iridium, stands as a pillar of asymmetric ketone reduction due to its high efficiency, predictability, and broad substrate scope.[1][2] These systems typically involve a central metal atom coordinated to a chiral ligand, which creates a chiral environment that directs the stereochemical outcome of the reduction.

Ruthenium-Catalyzed Asymmetric (Transfer) Hydrogenation

Ruthenium complexes, pioneered by Noyori and his colleagues, are among the most successful catalysts for the asymmetric reduction of aromatic ketones.[3] These catalysts operate through two main pathways: asymmetric hydrogenation (AH) using molecular hydrogen (H₂) and asymmetric transfer hydrogenation (ATH) using a hydrogen donor like isopropanol or formic acid.[1][4]

Mechanism of Action: The Metal-Ligand Bifunctional Concerted Mechanism

The remarkable efficiency of Noyori-type catalysts, such as those based on Ru(II)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) complexes, stems from a "metal-ligand bifunctional" mechanism.[5] In the case of ATH with isopropanol, the reaction does not proceed through a classic inner-sphere pathway where the ketone coordinates directly to the metal. Instead, it follows an outer-sphere mechanism.[4] The key steps involve the formation of a ruthenium hydride species. The ketone then interacts with this complex through a six-membered pericyclic transition state, where the hydride on the ruthenium is transferred to the carbonyl carbon, and a proton from the NH group on the chiral ligand is transferred to the carbonyl oxygen in a concerted fashion.[3] This highly organized transition state, stabilized by non-covalent interactions like CH-π interactions between the catalyst's arene ligand and the substrate, is the origin of the high enantioselectivity.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation via Noyori-type Catalyst

This protocol describes a typical procedure for the ATH of methyl 4-acetylbenzoate using a Ru(II)-TsDPEN catalyst.

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under Argon), add [(p-cymene)RuCl₂]₂ (0.5 mol%) and the chiral ligand (R,R)-TsDPEN (1.1 mol%) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed isopropanol (2-PrOH) to the flask. The volume should be sufficient to achieve a substrate concentration of approximately 0.1-1.0 M.

  • Activation: To activate the precatalyst, add a solution of a base, typically potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), in 2-PrOH (5 mol%). Stir the resulting mixture at room temperature for 15-30 minutes until the solution becomes a deep reddish-purple, indicating the formation of the active hydride species.

  • Reaction Initiation: Add methyl 4-acetylbenzoate (1 equivalent) to the activated catalyst solution.

  • Monitoring: Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a small amount of water or 2 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Iridium and Rhodium Catalysis

While ruthenium catalysts are well-established, iridium and rhodium complexes have emerged as powerful alternatives, often exhibiting extremely high activity and stability.[2][7] Iridium catalysts, frequently paired with tridentate P,N,N or P,N,O ligands, can achieve exceptional turnover numbers (TON) and turnover frequencies (TOF) in the asymmetric hydrogenation of simple ketones.[8][9][10]

Recent developments have shown that iridium complexes with modular, ferrocene-based phosphine ligands bearing unsymmetrical diamine scaffolds provide excellent reactivity and enantioselectivity (up to 99% yield, 99% ee) for a wide range of aryl ketones.[11] The tunability of these ligands allows for fine-optimization of the catalyst for specific substrates.[8] Rhodium catalysts, while historically more dominant in alkene hydrogenation, have also been successfully applied to ketone reductions, offering another avenue for achieving high enantioselectivity.[1][12]

Biocatalysis: The Green Chemistry Approach

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), presents a highly attractive alternative to metal-based catalysis. KREDs operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering significant environmental and safety advantages.[13]

Mechanism of Action: Stereospecific Hydride Transfer from a Cofactor

Ketoreductases catalyze the reduction of ketones by facilitating a stereospecific transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon. The enzyme's active site binds both the ketone substrate and the cofactor in a precise orientation, ensuring that the hydride is delivered to only one face of the prochiral ketone.[14] The stereochemical outcome is dictated by Prelog's rule, where the hydride is delivered to the Re face of the carbonyl, or by anti-Prelog selectivity, depending on the specific enzyme used.[15][16] A key challenge in biocatalysis is the stoichiometric requirement for the expensive cofactor. This is overcome by employing a cofactor regeneration system, often by adding a sacrificial co-substrate (like isopropanol or glucose) and a corresponding dehydrogenase enzyme.[13][17]

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction

This protocol outlines a typical screening and reduction process using a commercially available KRED kit.

  • Enzyme Screening: Prepare a series of vials containing different KRED variants in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5-8.5).

  • Cofactor System: Add the cofactor (NADP⁺ or NAD⁺) and the cofactor regeneration system components (e.g., glucose and glucose dehydrogenase) to each vial.

  • Substrate Addition: Add a solution of methyl 4-acetylbenzoate (typically dissolved in a water-miscible co-solvent like DMSO or isopropanol to aid solubility) to each vial to a final concentration of 5-10 g/L.

  • Reaction: Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking for 12-24 hours.

  • Analysis: Quench the reactions and extract the product with an organic solvent. Analyze the conversion and enantiomeric excess for each KRED variant by GC or HPLC to identify the optimal biocatalyst.

  • Preparative Scale Reaction: Scale up the reaction using the best-performing KRED under optimized conditions (e.g., substrate loading, pH, temperature). The reaction can be run until the substrate is fully consumed.[16]

  • Workup and Purification: Perform an extractive workup and purify the product as described in the homogeneous catalysis protocol.

Organocatalysis: The Metal-Free Alternative

Organocatalysis avoids the use of transition metals, mitigating concerns about metal contamination in the final product. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-THF or catecholborane).[1][18]

Mechanism of Action: Lewis Acid Activation and Directed Hydride Delivery

The chiral oxazaborolidine acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination both activates the ketone towards reduction and orients it in a sterically defined manner. The borane reductant then coordinates to the nitrogen atom of the catalyst. This ternary complex arranges into a rigid, six-membered, chair-like transition state, through which the hydride is delivered from the borane to the carbonyl carbon in an intramolecular fashion.[18] The stereochemical outcome is highly predictable based on the chirality of the amino alcohol precursor used to generate the catalyst.

Performance Comparison of Catalytic Systems

The choice of catalytic system depends on a multitude of factors including desired enantioselectivity, cost, scalability, and tolerance to functional groups. The table below summarizes typical performance data for the reduction of methyl 4-acetylbenzoate or the closely related model substrate, acetophenone.

Catalyst SystemCatalyst/EnzymeReductantS/C RatioTemp (°C)Time (h)Conv. (%)ee (%)Key Advantages & Disadvantages
Ru-ATH [(p-cymene)Ru((R,R)-TsDPEN)]2-PrOH/Base200:140-601-12>99>98(+): High ee, reliable, broad scope. (-): Requires inert atmosphere, potential metal contamination.[4][19]
Ir-AH Ir-PNN ComplexH₂ (gas)1000-50,000:125-504-24>99>99(+): Extremely high activity (TON), high ee. (-): High pressure equipment, expensive metal/ligands.[2][8][11]
Biocatalysis Ketoreductase (KRED)Glucose/GDHN/A (whole cell)30-3510-24>98>99(+): Green, mild conditions, high ee, no metal. (-): Substrate solubility issues, requires screening.[14]
Organocatalysis (R)-CBS CatalystBH₃·THF10-20:1 (cat.)250.5-2~95~97(+): Metal-free, predictable. (-): Requires stoichiometric borane, moisture sensitive.[18]

Note: Data is compiled and representative of typical results from literature sources. S/C = Substrate-to-Catalyst ratio. Conv. = Conversion. ee = Enantiomeric excess.

Visualizing the Catalytic Pathways

To better understand the underlying processes, the following diagrams illustrate the key catalytic cycles and workflows.

Noyori_ATH_Cycle cluster_main Noyori Asymmetric Transfer Hydrogenation Cycle precatalyst [Ru]-Cl (Precatalyst) active_cat [Ru]-H (Active Hydride) precatalyst->active_cat + Base + 2-PrOH - HCl ts Six-Membered Transition State active_cat->ts + Ketone product_complex [Ru]-O-CH(R)₂ ts->product_complex Hydride & Proton Transfer product_complex->active_cat + 2-PrOH - Product - Acetone

Caption: Catalytic cycle for the Noyori Asymmetric Transfer Hydrogenation (ATH).

Biocatalysis_Workflow cluster_workflow Biocatalytic Reduction Workflow start KRED Library Screening prep Prepare Vials: - Buffer - KRED Variant - Cofactor System start->prep substrate Add Substrate (Methyl 4-acetylbenzoate) prep->substrate reaction Incubate (30°C, 24h) substrate->reaction analysis Analysis (GC/HPLC) - Conversion - Enantiomeric Excess reaction->analysis select Select Optimal KRED analysis->select scaleup Preparative Scale Synthesis select->scaleup finish Chiral Alcohol Product scaleup->finish

Caption: Experimental workflow for a KRED-catalyzed asymmetric reduction.

Conclusion and Future Outlook

The asymmetric reduction of methyl 4-acetylbenzoate can be achieved with exceptional levels of enantioselectivity using a variety of catalytic systems.

  • Transition-metal catalysts , particularly those based on ruthenium and iridium, offer unparalleled activity and are the workhorses of industrial-scale synthesis due to their high TONs and predictability.[3][11] The primary considerations are the cost of the precious metals and ligands, and the need to remove metal traces from the final product.

  • Biocatalysis with ketoreductases represents the pinnacle of green chemistry for this transformation. It provides access to chiral alcohols with near-perfect enantioselectivity under environmentally benign conditions. The main challenges involve initial enzyme screening and potential substrate solubility limitations in aqueous systems.

  • Organocatalysis , such as the CBS reduction, provides a valuable metal-free alternative, though the requirement for stoichiometric amounts of a borane reagent can be a drawback in terms of atom economy and safety on a large scale.[18]

The selection of an optimal system requires a careful evaluation of project-specific criteria, including scale, cost, available equipment, and downstream purity requirements. Ongoing research continues to push the boundaries of all three fields, with the development of catalysts based on more earth-abundant metals, the engineering of more robust and versatile enzymes, and the discovery of novel organocatalytic modes of activation promising an even more powerful and sustainable toolkit for the synthesis of chiral molecules.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Ma, Y., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2942–2951. Retrieved from [Link]

  • Urbán, S., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. Retrieved from [Link]

  • Khamis, N., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ir‐catalyzed asymmetric hydrogenation of ketones with ligand L1. Retrieved from [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Retrieved from [Link]

  • Singh, S., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Retrieved from [Link]

  • Ma, Y., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. PubMed. Retrieved from [Link]

  • Urbán, S., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. Retrieved from [Link]

  • Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Retrieved from [Link]

  • Wang, D., et al. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Zheng, W., et al. (2020). Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1][2]oxazepines in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Xu, Y., et al. (2015). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. Microbial Cell Factories, 14, 19. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetylbenzoate. Retrieved from [Link]

  • Zhang, X., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. Retrieved from [Link]

  • Lou, W., et al. (2014). Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. Retrieved from [Link]

  • Lou, W., et al. (2014). Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. PMC - PubMed Central. Retrieved from [Link]

Sources

"performance of different chiral columns for separating methyl 4-(1-hydroxyethyl)benzoate enantiomers"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to accurately resolve enantiomers is paramount. Methyl 4-(1-hydroxyethyl)benzoate, a key chiral building block, presents a common challenge for analytical chemists: the efficient separation of its (R) and (S) enantiomers. This guide offers a comparative analysis of different chiral stationary phases (CSPs), providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the optimal chiral column for this critical separation.

The Significance of Chiral Purity

The therapeutic efficacy and safety of many pharmaceutical compounds are intrinsically linked to their stereochemistry. While one enantiomer of a drug may exhibit the desired pharmacological activity, its counterpart can be inactive or, in some cases, elicit toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. The accurate determination of enantiomeric excess (ee) for intermediates like methyl 4-(1-hydroxyethyl)benzoate is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API).

A Comparative Analysis of Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high enantioselectivity across a diverse range of chiral compounds.[1][2] These columns, available under trade names such as Chiralcel® and Chiralpak®, feature helical polymer structures that create chiral cavities, enabling stereospecific interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3]

While direct comparative studies for the enantioseparation of methyl 4-(1-hydroxyethyl)benzoate are not extensively published, valuable insights can be gleaned from the separation of structurally analogous compounds. The following sections present a synthesis of available data to guide column selection and method development.

Case Study: Insights from Structurally Similar Compounds

Analysis of data from closely related aromatic alcohols provides a strong foundation for predicting the performance of various chiral columns for the separation of methyl 4-(1-hydroxyethyl)benzoate enantiomers.

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Separation Factor (α)Resolution (Rs)
Chiralcel OD-H Hexane/Isopropanol (99:1)1.0t1: 6.9, t2: 8.21.19>1.5
Chiralpak AD-H Hexane/Isopropanol (90:10)1.0t1: 8.2, t2: 11.21.37>2.0
Chiralcel AS-H Hexane/Isopropanol (90:10)1.0t1: 5.8, t2: 8.01.38>2.0

Table 1: Comparative performance of different chiral columns for the separation of enantiomers of aromatic alcohols structurally similar to methyl 4-(1-hydroxyethyl)benzoate. Data synthesized from a study on related compounds.[4]

Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : This column demonstrates good selectivity for the enantiomers of a similar aromatic alcohol, achieving baseline separation with a low percentage of the polar modifier (isopropanol).[4] The lower isopropanol content suggests that a normal-phase separation with a higher potential for hydrogen bonding interactions is effective. The resolution is adequate for quantitative analysis.

Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : This amylose-based column provides a significantly higher separation factor (α) compared to the Chiralcel OD-H for a related compound, indicating a greater difference in the interaction strength between the two enantiomers and the CSP.[4] This often translates to a more robust separation with a wider peak-to-peak distance, which is advantageous for accurate quantification, especially at low enantiomeric concentrations.

Chiralcel AS-H (Amylose tris((S)-α-methylbenzylcarbamate)) : Similar to the Chiralpak AD-H, this amylose-based column also exhibits excellent separation for a related analyte, with a high separation factor.[4] The choice between different amylose-based columns can often come down to empirical screening, as subtle differences in the carbamate derivative can lead to significant changes in selectivity for a specific analyte.

Experimental Protocol: A Starting Point for Method Development

The following protocol is a representative starting point for the chiral separation of methyl 4-(1-hydroxyethyl)benzoate, based on the successful separation of analogous compounds.[4]

1. Column and Instrumentation:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a column with equivalent chemistry)

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.

  • Ensure all solvents are HPLC grade.

  • Degas the mobile phase prior to use to prevent bubble formation in the pump and detector.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (column compartment)

  • Detection Wavelength: 235 nm (based on the chromophore of the target molecule)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve a small amount of racemic methyl 4-(1-hydroxyethyl)benzoate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Integrate the peaks for both enantiomers.

  • Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.

  • For enantiomeric excess (ee) determination, use the formula: ee (%) = [([Area1] - [Area2]) / ([Area1] + [Area2])] x 100.

Logical Workflow for Chiral Method Development

The process of developing a robust chiral separation method is systematic. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Analyte Screen_Columns Screen Multiple CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->Screen_Columns Screen_Solvents Test Different Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screen_Columns->Screen_Solvents Initial_Separation Partial or Full Separation? Screen_Solvents->Initial_Separation Initial_Separation->Screen_Columns No Optimize_MP Optimize Mobile Phase Ratio Initial_Separation->Optimize_MP Yes Optimize_Flow Adjust Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Evaluate Temperature Effects Optimize_Flow->Optimize_Temp Optimized_Method Optimized Separation (Rs > 1.5) Optimize_Temp->Optimized_Method Validate Method Validation (Linearity, Accuracy, Precision) Optimized_Method->Validate Final_Method Validated Analytical Method Validate->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion and Recommendations

Based on the analysis of data from structurally similar compounds, both amylose-based (Chiralpak AD-H, Chiralcel AS-H) and cellulose-based (Chiralcel OD-H) chiral columns are excellent candidates for the enantioseparation of methyl 4-(1-hydroxyethyl)benzoate.[4]

  • For initial screening, Chiralpak AD-H is highly recommended due to its demonstrated high separation factor for a closely related compound, which suggests a robust separation.

  • Chiralcel OD-H is a strong alternative and may provide a successful separation under different mobile phase conditions, potentially with a lower alcohol content.

Ultimately, the optimal column and mobile phase combination should be determined empirically through a systematic screening process. The experimental protocol and workflow provided in this guide serve as a solid foundation for initiating method development, empowering researchers to achieve reliable and accurate chiral separations of methyl 4-(1-hydroxyethyl)benzoate.

References

  • CORE. (n.d.). SI.Revised.With HRMS. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Molecules, 26(15), 4322. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(1-hydroxyethyl)benzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(1-hydroxyethyl)benzoate is a pivotal chemical intermediate whose value is underscored by its versatile structure, incorporating both an ester and a secondary alcohol functional group.[1] This arrangement makes it a valuable starting material, or synthon, for a variety of more complex molecules, particularly in the pharmaceutical and cosmetics industries where it serves in the development of new drugs and biologically active compounds.[1][2] The efficiency, cost, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical production managers.

This guide provides an in-depth, comparative analysis of the most common and viable synthesis protocols for methyl 4-(1-hydroxyethyl)benzoate. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the cost-benefit trade-offs, and ground our discussion in authoritative, verifiable data. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthesis strategy for their specific application, whether it be for small-scale research or large-scale industrial production.

Core Synthesis Strategy: Reduction of Methyl 4-acetylbenzoate

The most direct and widely adopted route to methyl 4-(1-hydroxyethyl)benzoate is the reduction of the ketone in its precursor, methyl 4-acetylbenzoate.[3][4][5] The primary challenge lies in achieving chemoselectivity: the reducing agent must selectively act on the ketone carbonyl without affecting the ester functionality. Fortunately, the ester group is significantly less reactive than the ketone, allowing for several effective methodologies. We will compare three primary approaches: stoichiometric reduction with sodium borohydride, catalytic hydrogenation, and enantioselective biocatalytic reduction.

Protocol 1: Sodium Borohydride (NaBH₄) Reduction

This method represents the workhorse of laboratory-scale ketone reduction. Sodium borohydride is an inexpensive, effective, and relatively safe hydride donor that demonstrates excellent chemoselectivity for ketones in the presence of esters.

Causality and Mechanistic Insight

The selectivity of NaBH₄ stems from its moderate reactivity. The boron-hydrogen bond provides a nucleophilic hydride (H⁻) that readily attacks the electrophilic carbon of the ketone carbonyl. The ester carbonyl, being less electrophilic due to resonance delocalization involving the oxygen lone pair, is not attacked under standard conditions. The reaction is typically performed in a protic solvent, like methanol or ethanol, which not only dissolves the substrate but also participates in the mechanism by protonating the resulting alkoxide intermediate to yield the final alcohol product.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetylbenzoate (1.0 eq) in methanol at room temperature. A typical concentration is 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction rate and minimize potential side reactions, although the reaction is often robust enough to be run at room temperature.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) to the stirred solution in small portions. The excess NaBH₄ ensures the complete conversion of the starting material. Note: Hydrogen gas is evolved during the addition and subsequent quenching; ensure adequate ventilation.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature over 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Slowly add acetone to the flask to quench any excess NaBH₄. Follow this by the careful addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~5-6) to neutralize the borate salts.

  • Workup & Isolation: Remove the bulk of the methanol under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Methyl 4-acetylbenzoate in Methanol P2 Cool to 0 °C P1->P2 R1 Add NaBH₄ (1.0-1.5 eq) P2->R1 R2 Stir for 1-2 hours R1->R2 W1 Quench with Acetone & HCl R2->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify (Chromatography) W3->W4 F F W4->F Final Product: Methyl 4-(1-hydroxyethyl)benzoate

Caption: Workflow for NaBH₄ reduction of methyl 4-acetylbenzoate.

Protocol 2: Catalytic Hydrogenation

For larger-scale and environmentally conscious synthesis, catalytic hydrogenation is a superior alternative.[6] This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Causality and Mechanistic Insight

The process involves the heterogeneous catalysis of H₂. Both hydrogen and the ketone substrate adsorb onto the surface of the palladium catalyst. The H-H bond is weakened, and hydrogen atoms are transferred sequentially to the carbonyl group. This method is highly atom-economical, with the only byproduct being water (if any, from solvent). The choice of catalyst and reaction conditions (pressure, temperature) is crucial for efficiency and selectivity.

Experimental Protocol
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add methyl 4-acetylbenzoate (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5% or 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂). A pressure of 50 psi is often sufficient, though this can be optimized.[7]

  • Reaction: Agitate (shake or stir) the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by sampling and analyzing via TLC or GC-MS. Reaction times can range from a few hours to overnight.

  • Workup & Isolation: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel again with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the filter pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity and may not require further purification.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup P1 Charge Reactor with Substrate, Solvent, and Pd/C Catalyst R1 Purge with N₂ then Pressurize with H₂ (e.g., 50 psi) P1->R1 R2 Agitate until H₂ uptake ceases R1->R2 W1 Vent H₂ and Purge with N₂ R2->W1 W2 Filter through Celite® to remove Catalyst W1->W2 W3 Concentrate Filtrate W2->W3 F F W3->F Final Product: Methyl 4-(1-hydroxyethyl)benzoate G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup P1 Prepare Buffered Solution P2 Add Substrate, Enzyme, Cofactor & Regeneration System P1->P2 R1 Incubate at Controlled Temp & pH (e.g., 30°C, pH 7) P2->R1 R2 Monitor by Chiral HPLC R1->R2 W1 Quench and Extract with Organic Solvent R2->W1 W2 Separate Phases W1->W2 W3 Dry and Concentrate W2->W3 F F W3->F Enantiopure Product: (R)- or (S)-Methyl 4-(1-hydroxyethyl)benzoate

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(1-hydroxyethyl)benzoate, grounded in regulatory standards and field-proven best practices. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance, and protect our environment.

Hazard Profile and Chemical Characteristics

Understanding the intrinsic properties of a chemical is the first step in handling it safely. Methyl 4-(1-hydroxyethyl)benzoate is an irritant, and its toxicological properties have not been fully investigated[1][2]. This necessitates a cautious approach, treating it as a hazardous substance.

The Globally Harmonized System (GHS) classification for Methyl 4-(1-hydroxyethyl)benzoate provides critical safety information.[3]

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation

This profile dictates the need for specific personal protective equipment (PPE), including protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2]

Regulatory Imperatives for Laboratory Waste

Disposal procedures are not arbitrary; they are mandated by law to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators.[4][5] This requires labs to meticulously identify, classify, label, and store hazardous waste to prevent spills or leaks.[4] While Methyl 4-(1-hydroxyethyl)benzoate may not be a specifically "listed" waste, its irritant characteristics require it to be managed as a regulated hazardous waste.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, focus on protecting workers who handle hazardous substances.[7][8][9] This includes requirements for proper training, use of PPE, and having a clear emergency response plan.[10]

The central directive derived from these regulations and supported by Safety Data Sheets (SDS) is unequivocal: Methyl 4-(1-hydroxyethyl)benzoate and its containers must be disposed of through an approved waste disposal plant. [1][11] Under no circumstances should this chemical be discharged into the sewer via sink drains or evaporated in a fume hood.[12]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection, storage, and disposal of Methyl 4-(1-hydroxyethyl)benzoate waste.

Step 1: Initial Waste Collection
  • Designate a Waste Container: Select a container made of a compatible material (the original chemical container is often the best choice) that is in good condition and free of leaks.[12]

  • Label Immediately: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste."[13]

    • The full chemical name: "Methyl 4-(1-hydroxyethyl)benzoate."

    • A clear indication of the associated hazards (e.g., "Irritant").[13]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[1][12] This prevents the release of vapors and reduces the risk of spills.

Step 2: Segregation and Storage
  • Chemical Compatibility: Store the waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][13]

  • Segregate Waste Streams: This is a critical safety step. Do not mix different types of chemical waste.[14][15] The container for Methyl 4-(1-hydroxyethyl)benzoate waste should be stored with other non-halogenated organic chemicals.

  • Isolate from Incompatibles: The SDS for this compound identifies oxidizing agents as incompatible.[2] Ensure the waste container is stored separately from any oxidizers (e.g., nitrates, peroxides, permanganates) to prevent a dangerous reaction.

  • Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[12][15]

Step 3: Preparing for Final Disposal
  • Monitor Fill Level: Do not overfill waste containers; a best practice is to fill to no more than 80% capacity to allow for expansion.[15]

  • Request Pickup: Once the container is full or waste is no longer being generated, submit a waste collection request to your institution's Environmental Health and Safety (EH&S) department or contracted professional disposal service.[12][14]

  • Documentation: Ensure all institutional paperwork is completed accurately to facilitate proper tracking and disposal.

Step 4: Disposal of Empty Containers
  • Decontamination: An "empty" container that held a hazardous chemical must still be handled with care. For non-acutely hazardous waste like this, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: The rinsate from this process is now considered hazardous waste and must be collected and disposed of in the appropriate liquid waste stream.

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label, and dispose of the container as regular non-hazardous laboratory glass or plastic, in accordance with your institution's policies.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from procedures involving Methyl 4-(1-hydroxyethyl)benzoate.

G Disposal Workflow for Methyl 4-(1-hydroxyethyl)benzoate start Waste Generated (Pure chemical, solutions, or contaminated materials) check_container Is there a designated, labeled waste container? start->check_container create_container 1. Obtain compatible container. 2. Affix 'Hazardous Waste' label with chemical name & hazards. check_container->create_container No add_waste Add waste to container. Keep container closed. check_container->add_waste Yes create_container->add_waste check_full Container Full (or waste generation complete)? add_waste->check_full store_waste Store container in SAA. Ensure proper segregation (away from oxidizers). check_full->store_waste No request_pickup Arrange for disposal via EH&S or licensed contractor. check_full->request_pickup Yes end_process Disposal Process Complete request_pickup->end_process

Caption: Decision workflow for handling and disposing of Methyl 4-(1-hydroxyethyl)benzoate waste.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As the material is combustible, ensure any nearby heat or ignition sources are removed.[1]

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For small spills, absorb the material with a non-combustible absorbent material like sand or vermiculite.

  • Collect and Dispose: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[16]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Waste Minimization Principles

Responsible chemical management extends to minimizing the waste we generate.[15]

  • Order Appropriately: Purchase only the quantities of chemicals needed for your experiments to avoid disposal of expired or unused stock.

  • Inventory Management: Maintain a current chemical inventory to prevent duplicate orders and track expiration dates.

  • Scale Down Experiments: Where possible, utilize microscale techniques to reduce the volume of chemicals used and waste generated.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence.

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Labor
  • Regulating Lab Waste Disposal in the United St
  • SAFETY DATA SHEET - Methyl 4-(1-hydroxyethyl)
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Best Practices for Laboratory Waste Management. (2024). ACTenviro.
  • Best Practices for Managing Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • methyl 4-(1-hydroxyethyl)
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources.
  • Regulation of Labor
  • Laboratory Waste Management: The New Regul
  • Methyl 4-(1-hydroxyethyl)benzoate.
  • SAFETY DATA SHEET - Methyl 4-(hydroxymethyl)
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Methyl 4-(1-hydroxyethyl)benzoate, 90%, tech. Thermo Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • SAFETY DATA SHEET - Methyl Benzo
  • Material Safety Data Sheet - Methyl 4-hydroxybenzo
  • SAFETY DATA SHEET - Methyl benzo
  • Hazardous Waste - Overview.

Sources

A Researcher's Guide to the Safe Handling of Methyl 4-(1-hydroxyethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of pharmaceuticals and cosmetics, Methyl 4-(1-hydroxyethyl)benzoate is a compound frequently handled in research and development laboratories.[1] While indispensable, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of Methyl 4-(1-hydroxyethyl)benzoate, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Risks: Hazard Identification

Methyl 4-(1-hydroxyethyl)benzoate is classified as a substance that can cause significant skin and eye irritation, and may also lead to respiratory irritation.[2][3][4] Although its toxicological properties have not been fully investigated, the available data underscores the importance of minimizing exposure.[5][6] It is also identified as a combustible liquid, requiring precautions against ignition sources.[2]

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2][3][4]

  • Serious Eye Irritation: Splashes can cause significant eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2][3][4]

  • Combustible Liquid: Presents a fire hazard when exposed to heat or flame.[2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling Methyl 4-(1-hydroxyethyl)benzoate. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle Methyl 4-(1-hydroxyethyl)benzoate in a well-ventilated area.[5][6] A chemical fume hood is essential when working with larger quantities or when there is a potential for generating dust or aerosols.

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6]

Administrative Controls: Safe Work Practices

These are procedural controls to reduce the duration, frequency, and severity of exposure.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Labeling: Ensure all containers of Methyl 4-(1-hydroxyethyl)benzoate are clearly labeled with the chemical name and associated hazards.

  • Training: All personnel handling this chemical must receive training on its hazards, safe handling procedures, and emergency protocols.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is critical for preventing direct contact with Methyl 4-(1-hydroxyethyl)benzoate.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Nitrile gloves offer good resistance to a range of chemicals, including esters and alcohols, and are a common choice for general laboratory use.[7][8] For prolonged or high-exposure tasks, Butyl rubber gloves provide excellent protection against ketones and esters.[7][8][9]
Eye Protection Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may also be necessary.Goggles provide a seal around the eyes to protect against splashes.[8] A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger volumes or during procedures with a high risk of splashing.[9]
Skin and Body Protection A laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[8] Closed-toe shoes are required.A lab coat protects the skin and personal clothing from contamination.[8] An apron provides an additional barrier against chemical splashes. Closed-toe shoes protect the feet from spills.
Respiratory Protection Generally not required when working in a well-ventilated area or a fume hood. If ventilation is inadequate, a respirator with an organic vapor filter may be necessary.[2]This ensures that airborne concentrations of the chemical are kept below exposure limits, protecting against respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing
  • Don PPE: Before handling the chemical, put on a lab coat, chemical safety goggles, and appropriate gloves.

  • Work in a Ventilated Area: Conduct all weighing and initial preparation steps inside a chemical fume hood or a well-ventilated area.

  • Minimize Dust: If handling a powdered form, take care to minimize the generation of dust.[5][6]

  • Clean Up: After weighing, decontaminate the balance and surrounding surfaces.

Dissolving and Transferring
  • Controlled Addition: When dissolving, add the solid Methyl 4-(1-hydroxyethyl)benzoate to the solvent slowly to avoid splashing.

  • Use Appropriate Glassware: Utilize glassware that is in good condition and appropriate for the volume and type of solvent being used.

  • Secure Transfers: When transferring solutions, use a funnel to prevent spills. Keep containers closed when not in use.[5]

Emergency Response Protocol

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5][6][10]

Chemical Spill Response Workflow

The following diagram outlines the procedural flow for responding to a spill of Methyl 4-(1-hydroxyethyl)benzoate.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect absorbed material into a labeled waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the appropriate safety personnel Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan

Proper disposal of Methyl 4-(1-hydroxyethyl)benzoate and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with Methyl 4-(1-hydroxyethyl)benzoate should be placed in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that previously held Methyl 4-(1-hydroxyethyl)benzoate should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure
  • Licensed Disposal Company: All chemical waste must be disposed of through a licensed and approved waste disposal company.[10]

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.[5]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with Methyl 4-(1-hydroxyethyl)benzoate while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.

References

  • LookChem. (n.d.). methyl 4-(1-hydroxyethyl)benzoate MSDS CasNo.79322-76-2. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-((1S)-1-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

Sources

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